Acetylpropionyl peroxide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
13043-82-8 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
acetyl propaneperoxoate |
InChI |
InChI=1S/C5H8O4/c1-3-5(7)9-8-4(2)6/h3H2,1-2H3 |
InChI Key |
CMMQQIFVGYKMCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OOC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Acetyl and Propionyl Peroxides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). This guide provides a comprehensive technical overview of two key organic peroxides: acetyl peroxide (diacetyl peroxide) and propionyl peroxide (dipropionyl peroxide). Due to the non-standard nature of the term "acetylpropionyl peroxide," this document focuses on these two closely related and industrially significant compounds. This guide will delve into their chemical and physical properties, detailed experimental protocols for their synthesis, and their decomposition pathways. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction
Acetyl peroxide and propionyl peroxide are powerful oxidizing agents and sources of free radicals. Their utility stems from the inherent instability of the oxygen-oxygen bond, which can be cleaved under thermal or photochemical conditions to initiate a variety of chemical reactions.[1][2] This property makes them invaluable as initiators for polymerization reactions, curing agents for resins, and reagents in organic synthesis.[1][2] However, their high reactivity also renders them hazardous materials that require careful handling and storage protocols.[1][3] This guide aims to provide the necessary technical information for the safe and effective use of these peroxides in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of acetyl peroxide and propionyl peroxide is provided in Table 1. This data is essential for understanding the behavior of these compounds under various experimental conditions.
Table 1: Chemical and Physical Properties of Acetyl Peroxide and Propionyl Peroxide
| Property | Acetyl Peroxide (Diacetyl Peroxide) | Propionyl Peroxide (Dipropionyl Peroxide) |
| CAS Number | 110-22-5[4] | 3248-28-0 |
| Molecular Formula | C₄H₆O₄[4] | C₆H₁₀O₄ |
| Molar Mass | 118.088 g/mol [4] | 146.14 g/mol |
| Appearance | Colorless crystals or oily liquid[4] | Not available in pure form; typically a solution |
| Density | 1.163 g/cm³[4] | Not available |
| Melting Point | 30 °C (86 °F; 303 K)[4] | Not available |
| Boiling Point | 63 °C (145 °F; 336 K) at 21 mmHg[4] | Not available |
| Solubility in Water | Slight in cold water[4] | Not available |
| Flash Point | 32.2 °C (90.0 °F; 305.3 K)[4] | Not available |
| Shock Sensitivity | Very high / moderate when wet[4] | High |
| Friction Sensitivity | Very high / moderate when wet[4] | High |
Experimental Protocols
The synthesis of diacyl peroxides generally involves the reaction of a carboxylic anhydride with a peroxide source. The following are representative experimental protocols for the synthesis of acetyl peroxide and propionyl peroxide.
Synthesis of Acetyl Peroxide
A common method for the preparation of acetyl peroxide involves the reaction of acetic anhydride with a peroxide, such as sodium peroxide or hydrogen peroxide, often in the presence of a non-mutual, water-insoluble ester solvent like dimethyl phthalate.[5]
Experimental Protocol:
-
Dissolve 102 g of acetic anhydride in 320 g of dimethyl phthalate in a reaction vessel.
-
Cool the mixture to -5 °C using an appropriate cooling bath.
-
With vigorous agitation, slowly add 41 g of sodium peroxide to the cold mixture.
-
Continue vigorous stirring and add 100 g of ice to the reaction mixture.
-
Maintain agitation for approximately 15 minutes.
-
Separate the aqueous layer from the dimethyl phthalate solution.
-
Dry the organic phase over anhydrous calcium chloride and then filter to yield a solution of acetyl peroxide in dimethyl phthalate.[5]
-
The active oxygen content can be determined by iodine titration.[5]
Synthesis of Acetyl Peroxide.
Synthesis of Propionyl Peroxide
The synthesis of propionyl peroxide can be achieved by reacting propionic anhydride with hydrogen peroxide in the presence of a catalyst.
Experimental Protocol:
Note: A detailed, publicly available, step-by-step protocol for the synthesis of pure propionyl peroxide is not readily found in the search results, likely due to its hazardous nature. The following is a generalized procedure based on analogous diacyl peroxide syntheses.
-
In a reaction vessel, combine propionic anhydride and an organic solvent.
-
Cool the mixture to a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of hydrogen peroxide with vigorous stirring. A catalyst may be employed.
-
After the addition is complete, allow the reaction to proceed for a set time, maintaining the low temperature.
-
The reaction mixture would then typically undergo a workup procedure involving washing with water and/or a mild base to remove unreacted starting materials and byproducts, followed by drying of the organic layer.
-
Due to its instability, propionyl peroxide is often prepared and used in solution without isolation.
Decomposition Pathways
The thermal decomposition of diacyl peroxides proceeds via a free-radical mechanism. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond to form two acyloxy radicals. These radicals can then undergo further reactions, including decarboxylation to form alkyl radicals and carbon dioxide.
Decomposition of Acetyl Peroxide
The thermal decomposition of acetyl peroxide in the gas phase or in solution primarily involves the following steps:
-
Initiation: Homolytic cleavage of the O-O bond to form two acetoxy radicals.
-
Propagation/Decarboxylation: The acetoxy radicals can decarboxylate to form methyl radicals and carbon dioxide.
-
Termination: The resulting radicals can combine in various ways to form stable products such as ethane (from two methyl radicals) and methyl acetate (from a methyl radical and an acetoxy radical).
Decomposition of Acetyl Peroxide.
Decomposition of Propionyl Peroxide
The decomposition of propionyl peroxide follows a similar pathway to that of acetyl peroxide, involving the formation of propionyloxy radicals which then decarboxylate to form ethyl radicals.
-
Initiation: Homolytic cleavage of the O-O bond to form two propionyloxy radicals.
-
Propagation/Decarboxylation: The propionyloxy radicals can lose carbon dioxide to form ethyl radicals.
-
Termination: The ethyl radicals can combine to form butane, or they can disproportionate to form ethane and ethene. Combination with a propionyloxy radical would yield ethyl propionate.
Safety, Handling, and Storage
Organic peroxides are highly hazardous materials and must be handled with extreme care.
-
Thermal Sensitivity: They are thermally unstable and can decompose exothermically.[2] The rate of decomposition increases with temperature. It is crucial to store them at the recommended temperatures to prevent self-accelerating decomposition.[1]
-
Shock and Friction Sensitivity: Many organic peroxides, particularly in their pure, crystalline form, are sensitive to shock and friction, which can initiate explosive decomposition.[4] They are often supplied in solution or as pastes to reduce this sensitivity.[4]
-
Contamination: Contamination with materials such as strong acids, bases, metals, and reducing agents can catalyze rapid and violent decomposition.[3]
-
Storage: Organic peroxides should be stored in their original containers in a cool, well-ventilated area, away from sources of heat, sparks, and direct sunlight.[3][6] They should be segregated from other chemicals, especially flammable and combustible materials.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, when handling organic peroxides.[3] Work should be conducted in a well-ventilated fume hood.[3]
Conclusion
Acetyl peroxide and propionyl peroxide are versatile and powerful chemical reagents with significant applications in research and industry. A thorough understanding of their chemical properties, synthesis, and decomposition is paramount for their safe and effective utilization. This guide has provided a detailed overview of these aspects, with a focus on clear data presentation and experimental guidance to aid researchers in their work with these challenging yet valuable compounds. Adherence to strict safety protocols is non-negotiable when working with any organic peroxide.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 5. US2439399A - Process for the preparation of acetyl peroxide - Google Patents [patents.google.com]
- 6. nouryon.com [nouryon.com]
- 7. auckland.ac.nz [auckland.ac.nz]
Unraveling the Structure of Acyl Peroxides: A Technical Guide
A Note on Nomenclature: The term "acetylpropionyl peroxide" is not standard in chemical literature. It is likely a conflation of two distinct compounds: diacetyl peroxide and dipropionyl peroxide . This guide will address the structure elucidation of both of these compounds, which are members of the diacyl peroxide family. Diacyl peroxides are characterized by the peroxide functional group (–O–O–) flanked by two acyl groups.
This technical guide provides an in-depth overview of the methodologies used to elucidate the structures of diacetyl peroxide and dipropionyl peroxide, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of diacetyl peroxide and dipropionyl peroxide is presented below. These properties are fundamental to their handling, characterization, and application.
| Property | Diacetyl Peroxide | Dipropionyl Peroxide |
| Chemical Formula | C₄H₆O₄[1] | C₆H₁₀O₄[2] |
| Molar Mass | 118.088 g/mol [1] | 146.14 g/mol [3] |
| Appearance | Colorless crystals or oily liquid[1] | Available as a 25% solution[3] |
| Melting Point | 30 °C (86 °F; 303 K)[1] | Not available for pure substance |
| Boiling Point | 63 °C at 21 mmHg[1] | Not available for pure substance |
| Density | 1.163 g/cm³[1] | Not available for pure substance |
| CAS Number | 110-22-5[1] | 3248-28-0[2] |
| IUPAC Name | Acetic peroxyanhydride[1] | Propanoyl propaneperoxoate[3] |
| SMILES | O=C(OOC(=O)C)C[1] | CCC(=O)OOC(=O)CC[3] |
Synthesis and Experimental Protocols
The synthesis of diacyl peroxides like diacetyl and dipropionyl peroxide generally involves the reaction of an acid anhydride or acid chloride with a source of peroxide, such as hydrogen peroxide or sodium peroxide, under controlled temperature conditions.[1][4] These compounds are highly explosive and shock-sensitive, necessitating extreme caution and the use of dilute solutions.[1]
General Synthesis of Diacetyl Peroxide
A common laboratory-scale synthesis involves the reaction of acetic anhydride with sodium peroxide in an ethereal solvent at low temperatures.[4]
Protocol:
-
A mixture of acetic anhydride and diethyl ether is prepared in a reaction vessel and cooled to approximately -15 °C.
-
Sodium peroxide is added to the cooled mixture.
-
Finely crushed ice is then added portion-wise over a period of 10 minutes while maintaining vigorous agitation and low temperature.[4]
-
The agitation is continued for an additional 10 minutes after the ice addition is complete.
-
The ethereal layer containing the diacetyl peroxide is separated.
-
The ethereal solution is then dried over a suitable drying agent like calcium chloride.
-
The ether is allowed to evaporate at room temperature to yield crystalline diacetyl peroxide.[4]
Synthesis of Diacetyl Peroxide
Structure Elucidation Workflow
The structural confirmation of diacyl peroxides relies on a combination of spectroscopic techniques. Each technique provides unique information about the molecular structure.
Structure Elucidation Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Data for Diacetyl Peroxide (C₄H₆O₄): The molecular ion peak ([M]⁺) would be observed at m/z = 118.0266. Common fragments would include the acetyl radical (CH₃CO•, m/z = 43) and subsequent loss of CO₂.
-
Expected Data for Dipropionyl Peroxide (C₆H₁₀O₄): The molecular ion peak would be observed at m/z = 146.0579. Fragmentation would likely involve the propionyl radical (CH₃CH₂CO•, m/z = 57).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR:
-
Diacetyl Peroxide: A single sharp singlet would be expected for the six equivalent methyl protons (2 x CH₃). The chemical shift would be in the region of 2.2-2.3 ppm.
-
Dipropionyl Peroxide: Two signals would be anticipated: a triplet for the six methyl protons (2 x CH₃) and a quartet for the four methylene protons (2 x CH₂).
¹³C NMR:
-
Diacetyl Peroxide: Two distinct signals would be expected: one for the methyl carbons and another for the carbonyl carbons.
-
Dipropionyl Peroxide: Three signals would be anticipated: one for the methyl carbons, one for the methylene carbons, and one for the carbonyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For diacyl peroxides, the most characteristic absorption bands are:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1820 cm⁻¹. The exact position can be influenced by the electronic effects of the alkyl groups.
-
O-O Stretch: A weak to medium absorption band is expected in the region of 820-890 cm⁻¹. This band can sometimes be difficult to identify due to its weakness.
-
C-O Stretch: Absorption bands corresponding to the C-O single bonds are also expected.
Decomposition Pathway
Diacyl peroxides are known to be unstable and can decompose, often initiated by heat or light. The decomposition proceeds via homolytic cleavage of the weak O-O bond to form acyloxy radicals. These radicals can then undergo further reactions, such as decarboxylation to form alkyl radicals and carbon dioxide.
References
An In-depth Technical Guide on the Synthesis Pathway for Acetylpropionyl Peroxide
Disclaimer: The synthesis of organic peroxides, including acetylpropionyl peroxide, is an inherently hazardous process that should only be undertaken by trained professional chemists in a well-equipped laboratory with appropriate safety measures in place. Diacyl peroxides can be thermally unstable, and sensitive to shock and friction, posing a significant explosion risk, especially in their pure form[1][2]. This guide is intended for informational purposes for researchers and professionals with a comprehensive understanding of handling dangerous materials.
Introduction
This compound is an unsymmetrical (or mixed) diacyl peroxide. Diacyl peroxides are a class of organic compounds widely used as radical initiators in polymerization processes and as oxidizing agents in organic synthesis[3][4]. The synthesis of unsymmetrical diacyl peroxides requires specific strategies to prevent the formation of a mixture of symmetrical peroxides. This guide outlines potential synthesis pathways for this compound based on established methods for preparing diacyl peroxides.
Synthesis Pathways
Two primary pathways are proposed for the synthesis of this compound, derived from general methods for creating both symmetrical and unsymmetrical diacyl peroxides.
Pathway A: Carbodiimide-Mediated Condensation
A versatile and mild method for preparing unsymmetrical diacyl peroxides involves the condensation of a carboxylic acid with a peroxy acid, facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)[5]. This approach avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride[5].
The overall reaction is as follows: CH₃COOH (Acetic Acid) + CH₃CH₂COOOH (Peroxypropionic Acid) + C₁₃H₂₂N₂ (DCC) → CH₃C(O)OOC(O)CH₂CH₃ (this compound) + C₁₃H₂₄N₂O (Dicyclohexylurea)
Pathway B: Acylation of a Peroxy Anion
This more traditional pathway involves the acylation of a peroxide salt. To achieve an unsymmetrical product, one would react an acid chloride with the salt of a peroxy acid. For this compound, this can be approached in two ways:
-
Reaction of acetyl chloride with sodium peroxypropionate.
-
Reaction of propionyl chloride with sodium peroxyacetate.
This method is analogous to the common industrial synthesis of diacyl peroxides, which often involves reacting an acyl chloride with hydrogen peroxide in an alkaline aqueous medium[6].
Experimental Protocols
The following protocols are adapted from established procedures for similar compounds. All operations should be conducted behind a safety shield in a fume hood.
Protocol for Pathway A: Carbodiimide-Mediated Condensation
This protocol is adapted from the general method described for synthesizing unsymmetrical diacyl peroxides using DCC[5].
Materials:
-
Acetic Acid (CH₃COOH)
-
Peroxypropionic Acid (CH₃CH₂COOOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Stirring apparatus and ice bath
Procedure:
-
Dissolve one molar equivalent of peroxypropionic acid in a cold (0 °C), inert solvent.
-
To this solution, add one molar equivalent of acetic acid.
-
Slowly add a solution of one molar equivalent of DCC in the same solvent to the reaction mixture, maintaining the temperature at 0 °C with constant stirring.
-
Allow the reaction to stir at 0 °C for several hours. The progress can be monitored by the precipitation of the N,N'-dicyclohexylurea (DCU) byproduct.
-
Once the reaction is complete, filter off the precipitated DCU.
-
The filtrate contains the this compound. The solvent can be carefully removed under reduced pressure at a low temperature to yield the crude product.
-
Purification should be avoided if possible due to the instability of the peroxide. If necessary, low-temperature recrystallization from a suitable solvent like a chloroform-pentane mixture may be attempted with extreme caution[5].
Protocol for Pathway B: Acylation of Sodium Peroxypropionate
This protocol is based on general procedures for acyl peroxide synthesis from acid chlorides and peroxide salts[6][7].
Materials:
-
Peroxypropionic Acid (CH₃CH₂COOOH)
-
Sodium Hydroxide (NaOH), aqueous solution
-
Acetyl Chloride (CH₃COCl)
-
Aprotic solvent (e.g., Dichloromethane)
-
Stirring apparatus and ice bath
Procedure:
-
Prepare sodium peroxypropionate in situ by carefully neutralizing one molar equivalent of peroxypropionic acid with one molar equivalent of a cold aqueous sodium hydroxide solution at a temperature below 5 °C.
-
In a separate flask, dissolve one molar equivalent of acetyl chloride in a cold, water-immiscible aprotic solvent.
-
Slowly add the acetyl chloride solution to the vigorously stirred aqueous solution of sodium peroxypropionate, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for 1-2 hours at low temperature.
-
Separate the organic layer. Wash it carefully with cold, dilute sodium bicarbonate solution and then with cold water to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The resulting solution contains this compound. It is strongly advised to use this solution directly, as isolating the pure peroxide is hazardous[2].
Data Presentation
| Parameter | Pathway A (Carbodiimide) | Pathway B (Acylation) |
| Primary Reagents | Acetic Acid, Peroxypropionic Acid, DCC | Acetyl Chloride, Peroxypropionic Acid, NaOH |
| Solvent | Dichloromethane, THF | Dichloromethane / Water (biphasic) |
| Temperature | 0 °C | 0-5 °C |
| Typical Yields | Good to High (based on analogues)[5] | Moderate to Good (based on analogues) |
| Key Byproduct | Dicyclohexylurea (solid) | Sodium Chloride (aqueous) |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described synthesis pathways.
Caption: Workflow for Carbodiimide-Mediated Synthesis (Pathway A).
Caption: Workflow for Acylation of Peroxy Anion (Pathway B).
References
- 1. US2439399A - Process for the preparation of acetyl peroxide - Google Patents [patents.google.com]
- 2. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109336802B - Synthesis method of diacyl peroxide - Google Patents [patents.google.com]
- 4. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA1095079A - Process for the preparation of uniform, stable diacyl peroxide composition - Google Patents [patents.google.com]
- 7. US20020026011A1 - Synthesis of diacyl peroxide in aprotic solvent - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Stability of Diacyl Peroxides with a Focus on Acetylpropionyl Peroxide
Disclaimer: Publicly available scientific literature lacks specific quantitative thermal stability data for acetylpropionyl peroxide. Therefore, this guide provides a comprehensive overview of the thermal stability of diacyl peroxides as a class of compounds, drawing on data from analogous peroxides to illustrate key principles. The experimental protocols and decomposition pathways described are generally applicable to diacyl peroxides, including this compound.
Introduction to Diacyl Peroxide Thermal Stability
Diacyl peroxides are a class of organic compounds characterized by the presence of a peroxide bond (-O-O-) flanked by two acyl groups. This peroxy bond is inherently weak, making these compounds thermally unstable and prone to decomposition. The rate of this decomposition is highly dependent on temperature, solvent, and the presence of contaminants. Understanding the thermal stability of diacyl peroxides is critical for their safe handling, storage, and application as polymerization initiators, curing agents, and in other chemical syntheses.
The thermal decomposition of diacyl peroxides is an exothermic process that can lead to a runaway reaction, posing significant fire and explosion hazards if not properly controlled. The primary event in the thermal decomposition is the homolytic cleavage of the O-O bond, which generates two acyloxyl radicals. These radicals can then undergo further reactions, including decarboxylation to form alkyl or aryl radicals and carbon dioxide.
Experimental Protocols for Assessing Thermal Stability
The thermal stability of diacyl peroxides is typically evaluated using various calorimetric and thermogravimetric techniques. These methods provide quantitative data on decomposition temperatures, heat of decomposition, and kinetic parameters.
2.1 Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to study the thermal behavior of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Principle: A sample of the diacyl peroxide and an inert reference material are heated or cooled at a constant rate. When the sample undergoes a thermal transition, such as decomposition, heat is either absorbed or released. This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram.
-
Sample Preparation: A small, precisely weighed amount of the diacyl peroxide (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed.
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, typically in the range of 2-20 °C/min, is applied.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.
-
Temperature Range: The temperature range is selected to cover the expected decomposition of the peroxide.
-
-
Data Analysis: The DSC thermogram provides information on the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the heat of decomposition (ΔHd).
2.2 Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.
-
Principle: A sample of the diacyl peroxide is heated in a controlled atmosphere, and its mass is continuously monitored. The loss of mass corresponds to the evolution of volatile decomposition products.
-
Experimental Conditions: Similar to DSC, the heating rate and atmosphere are controlled.
-
Data Analysis: The TGA curve provides information about the decomposition temperature range and the mass loss associated with the decomposition process.
2.3 Adiabatic Calorimetry
Adiabatic calorimetry is used to simulate worst-case thermal runaway scenarios.
-
Principle: In an adiabatic calorimeter, the sample is heated to a certain temperature, and then the system is maintained in an adiabatic condition (no heat exchange with the surroundings). Any heat generated by the decomposition of the sample leads to an increase in its temperature, which in turn accelerates the decomposition rate.
-
Data Analysis: This technique provides data on the time to maximum rate of decomposition (TMRad) and the self-accelerating decomposition temperature (SADT), which are crucial for process safety and storage guidelines.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the thermal stability of diacyl peroxides.
Decomposition Pathway
Caption: Generalized thermal decomposition pathway of a diacyl peroxide.
Quantitative Data on Diacyl Peroxide Thermal Stability
As specific data for this compound is unavailable, the following tables summarize representative data for other diacyl peroxides to provide a comparative understanding.
Table 1: DSC Data for Selected Diacyl Peroxides
| Diacyl Peroxide | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Heat of Decomposition (ΔHd) (J/g) |
| Acetyl Peroxide | Highly unstable, decomposes explosively | - | - |
| Propionyl Peroxide | Highly unstable | - | - |
| Benzoyl Peroxide | ~103 | ~108 | ~1332 |
| Lauroyl Peroxide | ~60 | ~75 | ~650 |
Table 2: Kinetic Parameters for the Thermal Decomposition of Benzoyl Peroxide
| Parameter | Value |
| Activation Energy (Ea) | ~125 kJ/mol |
| Frequency Factor (A) | ~1 x 1014 s-1 |
Note: These values can vary depending on the solvent and experimental conditions.
Factors Influencing Thermal Stability
The thermal stability of diacyl peroxides is influenced by several factors:
-
Molecular Structure: The nature of the R groups in the R(C=O)O-O(C=O)R' structure affects the stability of the resulting radicals and thus the decomposition rate. Electron-withdrawing groups can influence the stability of the peroxide bond.
-
Solvent: The solvent can affect the rate of decomposition through cage effects and by reacting with the generated radicals.
-
Contaminants: The presence of impurities, such as metal ions or acids, can catalyze the decomposition of diacyl peroxides, significantly lowering their decomposition temperature.[4]
-
Concentration: In solution, the concentration of the peroxide can influence the kinetics of decomposition, particularly if induced decomposition pathways are significant.
Safety and Handling Considerations
Due to their thermal instability, diacyl peroxides must be handled with extreme care.
-
Storage: They should be stored at low temperatures, as recommended by the manufacturer, to minimize the rate of decomposition. They should also be stored separately from flammable and combustible materials.
-
Handling: Avoid friction, shock, and contamination. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Spills: In case of a spill, do not use combustible materials for cleanup. The area should be wetted, and the material collected with non-sparking tools.
Conclusion
References
Hydrolysis of Acetylpropionyl Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diacyl peroxides (R-C(O)OO(O)C-R') are a class of organic compounds characterized by a peroxide bond flanked by two carbonyl groups. They are known for their thermal instability, readily undergoing homolytic cleavage of the O-O bond to form radicals. However, in aqueous environments, they can also be susceptible to hydrolysis, a reaction that involves the cleavage of the molecule by water. Acetylpropionyl peroxide, with the structure CH₃C(O)OOC(O)CH₂CH₃, is an asymmetric diacyl peroxide, meaning it is derived from two different carboxylic acids: acetic acid and propionic acid.
The hydrolysis of this compound is a critical parameter for applications where it may come into contact with water or biological fluids. The products of this hydrolysis and the rate at which it occurs can significantly impact the compound's efficacy, stability, and potential toxicity. This guide will explore the anticipated products of this compound hydrolysis and the kinetic parameters that govern this transformation.
Predicted Hydrolysis Products
The hydrolysis of an asymmetric diacyl peroxide like this compound is expected to proceed via nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons. This is analogous to the hydrolysis of carboxylic acid anhydrides.[1][2][3] The reaction is anticipated to yield a mixture of carboxylic acids and their corresponding peroxy acids, which can then further hydrolyze.
The primary hydrolysis reaction can follow two pathways, leading to the formation of either acetic acid and peroxypropionic acid or propionic acid and peroxyacetic acid. The initial hydrolysis products are therefore predicted to be:
-
Acetic Acid (CH₃COOH)
-
Propionic Acid (CH₃CH₂COOH)
-
Peroxyacetic Acid (CH₃COOOH)
-
Peroxypropionic Acid (CH₃CH₂COOOH)
The peroxy acids formed are themselves susceptible to hydrolysis, which would ultimately yield the corresponding carboxylic acid and hydrogen peroxide (H₂O₂). Therefore, the final equilibrium products of complete hydrolysis are expected to be:
-
Acetic Acid
-
Propionic Acid
-
Hydrogen Peroxide
The relative proportions of the initial products will depend on the relative electrophilicity of the two carbonyl carbons. Generally, the carbonyl carbon attached to the smaller alkyl group (acetyl group) is sterically less hindered and may be more susceptible to nucleophilic attack. However, electronic effects can also play a role.
The overall predicted hydrolysis pathway is depicted in the following diagram:
Kinetics of Hydrolysis
The kinetics of this compound hydrolysis are expected to be influenced by several factors, including pH, temperature, and the presence of catalysts.
3.1. pH Dependence
The hydrolysis of diacyl peroxides can be catalyzed by both acids and bases.
-
Acid Catalysis: Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base Catalysis: Under basic conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water and will attack the carbonyl carbon directly. Base-catalyzed hydrolysis is typically much faster than neutral or acid-catalyzed hydrolysis.
The rate law for the hydrolysis can be expressed as:
Rate = k_obs * [this compound]
where k_obs is the observed pseudo-first-order rate constant. The pH dependence of k_obs can be described by the equation:
k_obs = k_H * [H⁺] + k_W + k_OH * [OH⁻]
where k_H, k_W, and k_OH are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.
3.2. Temperature Dependence
As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation:
k = A * exp(-Ea / RT)
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
3.3. Quantitative Data
As previously stated, specific quantitative kinetic data for the hydrolysis of this compound is not available in the literature. To provide a framework for comparison, the following table summarizes general expectations for the hydrolysis kinetics based on analogous compounds.
| Parameter | Expected Value/Trend | Rationale |
| Rate Constant at Neutral pH | Slow to moderate | Diacyl peroxides are generally more stable to hydrolysis than acid anhydrides but less stable than esters. |
| pH-Rate Profile | U-shaped curve | Indicating both acid and base catalysis, with a minimum rate in the neutral pH range. |
| Activation Energy (Ea) | Moderate | Typical for hydrolysis reactions of carbonyl compounds. |
| Effect of Solvent Polarity | Rate may increase with polarity | A more polar solvent can better stabilize the charged transition state of the hydrolysis reaction. |
Table 1: Predicted Kinetic Parameters for this compound Hydrolysis.
Experimental Protocols
To determine the hydrolysis products and kinetics of this compound, a series of well-defined experiments are required. The following protocols provide a general framework for such an investigation.
4.1. Materials and Reagents
-
This compound (synthesis may be required if not commercially available)
-
Buffer solutions of various pH values (e.g., phosphate, acetate, borate)
-
High-purity water
-
Acetonitrile or other suitable organic solvent (for stock solutions)
-
Internal standards for analytical quantification
-
Reagents for analytical derivatization (if necessary)
4.2. Experimental Workflow
The general workflow for studying the hydrolysis of this compound is outlined below.
4.3. Product Identification
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Procedure:
-
A solution of this compound is prepared in a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) and allowed to hydrolyze over time.
-
Samples are taken at various time points and analyzed by LC-MS or GC-MS.
-
The masses of the observed peaks are compared to the theoretical masses of the expected hydrolysis products (acetic acid, propionic acid, peroxyacetic acid, peroxypropionic acid, and hydrogen peroxide).
-
Confirmation of product identity can be achieved by comparing retention times and fragmentation patterns with authentic standards.
-
4.4. Kinetic Analysis
-
Method: HPLC with UV detection or another suitable quantitative analytical technique.
-
Procedure:
-
Prepare a series of buffered solutions covering a range of pH values (e.g., pH 2 to 12).
-
For each pH, initiate the hydrolysis reaction by adding a small aliquot of a concentrated stock solution of this compound in an organic solvent (e.g., acetonitrile) to the pre-thermostated buffer solution. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction (e.g., by adding a strong acid for base-catalyzed reactions or by rapid cooling).
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment at different temperatures to determine the activation energy.
-
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in biological signaling pathways, its hydrolysis products can be. For instance, hydrogen peroxide is a well-known reactive oxygen species (ROS) that can act as a signaling molecule. The logical relationship between the hydrolysis and its potential biological consequence is illustrated below.
Conclusion
The hydrolysis of this compound is a fundamental process that dictates its stability and reactivity in aqueous media. Based on established principles of organic chemistry, the hydrolysis is predicted to yield acetic acid, propionic acid, and hydrogen peroxide as the final products, proceeding through peroxy acid intermediates. The reaction rate is expected to be significantly influenced by pH and temperature. Although specific experimental data for this compound are lacking, this guide provides a robust theoretical framework and detailed experimental protocols to enable researchers to thoroughly investigate the hydrolysis of this compound. Such studies are essential for the rational design and application of this and other diacyl peroxides in fields ranging from polymer chemistry to pharmaceutical sciences.
References
Spectroscopic Profile of Acyl Peroxides: A Technical Guide for Researchers
General Synthesis of an Asymmetric Acyl Peroxide
A common route for the synthesis of asymmetric acyl peroxides involves the reaction of a peroxy acid with an acyl chloride or anhydride. The following workflow illustrates a generalized synthetic pathway.
Caption: Generalized synthesis of an asymmetric acyl peroxide.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for a representative asymmetric acyl peroxide like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the acetyl and propionyl groups. The chemical shifts are influenced by the electronegative peroxide linkage.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (Acetyl) | 2.1 - 2.3 | Singlet | 3H |
| CH₂ (Propionyl) | 2.3 - 2.5 | Quartet | 2H |
| CH₃ (Propionyl) | 1.1 - 1.3 | Triplet | 3H |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aliphatic carbons.
| Assignment | Expected Chemical Shift (ppm) |
| C=O (Acetyl) | 165 - 175 |
| C=O (Propionyl) | 165 - 175 |
| CH₂ (Propionyl) | 25 - 35 |
| CH₃ (Acetyl) | 20 - 30 |
| CH₃ (Propionyl) | 8 - 12 |
Infrared (IR) Spectroscopy
The IR spectrum of an acyl peroxide is characterized by two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Asymmetric) | 1810 - 1820 | Strong |
| C=O Stretch (Symmetric) | 1780 - 1790 | Strong |
| C-O Stretch | 1000 - 1200 | Medium |
| O-O Stretch | 800 - 900 | Weak to Medium |
Mass Spectrometry (MS)
The mass spectrum of an acyl peroxide is often challenging to obtain due to its instability. Fragmentation typically involves cleavage of the weak O-O bond.
| m/z | Assignment | Notes |
| Not typically observed | [M]⁺ | The molecular ion is often absent or of very low intensity. |
| Variable | [M - CO₂]⁺ | Loss of carbon dioxide is a common fragmentation pathway. |
| Variable | [R-C=O]⁺ | Acylium ions from both sides of the peroxide are expected. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of an asymmetric acyl peroxide. Extreme caution should be exercised when handling organic peroxides as they are potentially explosive.
Synthesis of a Representative Asymmetric Acyl Peroxide
Objective: To synthesize an asymmetric acyl peroxide via the acylation of a peroxy acid.
Materials:
-
Propionyl chloride
-
Peroxyacetic acid in a suitable solvent (e.g., ethyl acetate)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
Anhydrous, peroxide-free diethyl ether
Procedure:
-
A solution of peroxyacetic acid in diethyl ether is prepared and cooled to 0 °C in an ice bath with constant stirring.
-
A solution of propionyl chloride in diethyl ether is added dropwise to the cooled peroxyacetic acid solution.
-
The reaction mixture is stirred at 0 °C for 2-3 hours.
-
The mixture is then washed sequentially with a cold, saturated sodium bicarbonate solution and brine.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure at a low temperature to yield the crude this compound.
NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of the synthesized peroxide.
Procedure:
-
A small sample of the peroxide is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The sample is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
The spectra are processed and analyzed to determine chemical shifts, multiplicities, and integrations.
IR Spectroscopic Analysis
Objective: To obtain the infrared spectrum of the synthesized peroxide.
Procedure:
-
A thin film of the neat liquid peroxide is prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution of the peroxide in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometric Analysis
Objective: To obtain the mass spectrum of the synthesized peroxide.
Procedure:
-
A dilute solution of the peroxide in a volatile solvent (e.g., acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Due to the lability of the peroxide bond, soft ionization techniques are preferred.
-
The mass spectrum is recorded, and the fragmentation pattern is analyzed to confirm the structure of the molecule.
Logical Relationships in Peroxide Decomposition
This compound can decompose via thermal or photochemical pathways, typically initiating a free radical cascade. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond.
Caption: Generalized decomposition pathway of an acyl peroxide.
An In-depth Technical Guide on the Physicochemical Characteristics of Acetyl Propionyl Peroxide
Disclaimer: Specific experimental data for acetyl propionyl peroxide is limited in publicly available literature. The following guide is a comprehensive overview based on the well-documented properties of analogous symmetrical diacyl peroxides, namely diacetyl peroxide and dipropionyl peroxide, as well as the general principles governing organic peroxides. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Acetyl propionyl peroxide is an unsymmetrical organic diacyl peroxide. Organic peroxides are characterized by the presence of a reactive oxygen-oxygen single bond (-O-O-), which readily undergoes homolytic cleavage to form free radicals. This property makes them highly useful as initiators for free-radical polymerization, curing agents for resins, and oxidizing agents in organic synthesis. However, their inherent instability also renders them hazardous if not handled with appropriate care. This guide provides a detailed overview of the estimated physicochemical characteristics, synthesis, analysis, decomposition, and safety protocols for acetyl propionyl peroxide.
Physicochemical Characteristics
Table 1: Physicochemical Properties of Diacetyl Peroxide and Dipropionyl Peroxide
| Property | Diacetyl Peroxide | Dipropionyl Peroxide | Estimated Acetyl Propionyl Peroxide |
| Molecular Formula | C4H6O4 | C6H10O4 | C5H8O4 |
| Molecular Weight ( g/mol ) | 118.09 | 146.14 | 132.11 |
| Appearance | Colorless crystals or oily liquid | Information not readily available | Likely a colorless liquid or low-melting solid |
| Melting Point (°C) | 30 | 200 (decomposition) | Intermediate between diacetyl and dipropionyl peroxide |
| Boiling Point (°C) | 63 @ 21 mmHg | 185.74 (rough estimate) | Volatile, likely decomposes upon heating |
| Density (g/cm³) | 1.163 | 1.0945 (rough estimate) | Approximately 1.1-1.2 |
| Solubility | Slight in cold water; soluble in ether and alcohol. | Information not readily available | Likely soluble in organic solvents, sparingly soluble in water |
| Stability | Explosive when heated or in contact with combustible materials. | Pure material poses a severe explosion hazard. | Thermally unstable, shock-sensitive |
Experimental Protocols
Synthesis of Unsymmetrical Diacyl Peroxides
A general method for the synthesis of unsymmetrical diacyl peroxides involves a two-step process starting from a protected peroxy acid.
Workflow for the Synthesis of Unsymmetrical Diacyl Peroxides
Caption: General workflow for the synthesis of unsymmetrical diacyl peroxides.
Methodology:
-
Perester Formation: A protected amino acid is coupled with 2-methoxyprop-2-yl hydroperoxide using dicyclohexylcarbodiimide (DCC) as a coupling agent to form a perester.
-
Deprotection: The resulting perester is then subjected to acidic deprotection to yield the corresponding peracid.
-
Acylation: The peracid is subsequently acylated with a different protected amino acid in the presence of DCC in acetonitrile (MeCN) to produce the unsymmetrical diacyl peroxide.
This method can be adapted for the synthesis of acetyl propionyl peroxide by using the appropriate carboxylic acids in place of protected amino acids.
Determination of Active Oxygen Content by Iodometric Titration
Iodometric titration is a standard method for determining the concentration of peroxides. The peroxide oxidizes iodide ions to iodine, which is then titrated with a standard sodium thiosulfate solution.
Reaction Scheme: R-C(O)O-O(O)C-R' + 2I⁻ + 2H⁺ → R-C(O)OH + R'-C(O)OH + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Workflow for Iodometric Titration
Caption: Workflow for the iodometric titration of a diacyl peroxide.
Detailed Protocol:
-
Accurately weigh a sample of the peroxide into an Erlenmeyer flask.
-
Add a mixture of glacial acetic acid and a suitable organic solvent (e.g., isopropanol or chloroform) to dissolve the sample.
-
Add a freshly prepared saturated solution of potassium iodide.
-
Swirl the flask and allow it to stand in the dark for a specified period (e.g., 5-15 minutes) to ensure complete reaction.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color of the iodine fades to a pale straw color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
A blank titration should be performed under the same conditions to account for any oxidizing impurities in the reagents.
Thermal Decomposition
Diacyl peroxides are thermally unstable and decompose via homolytic cleavage of the weak oxygen-oxygen bond to form acyloxy radicals. These radicals can then undergo further reactions.
General Decomposition Pathway of a Diacyl Peroxide
Caption: General thermal decomposition pathway of a diacyl peroxide.
The primary decomposition step is the scission of the O-O bond. The resulting acyloxy radicals can then lose carbon dioxide to form alkyl or aryl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and disproportionation.
Safety, Handling, and Storage
Organic peroxides are hazardous materials that require strict safety protocols. They are often thermally unstable, and some can be sensitive to shock or friction.
Table 2: Safety and Handling Precautions for Organic Peroxides
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. |
| Storage | Store in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials. Use only original, approved containers. Some peroxides require refrigerated storage. |
| Handling | Handle with care to avoid friction, grinding, and impact. Use non-sparking tools. Work in a well-ventilated area or a chemical fume hood. Never return unused peroxide to its original container to avoid contamination. |
| Incompatible Materials | Avoid contact with strong acids, bases, reducing agents, oxidizing agents, and metal salts (especially those of cobalt, iron, and manganese), as they can cause rapid and violent decomposition. |
| Spills and Disposal | In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite) and place it in a container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup. Dispose of as hazardous waste according to local regulations. |
| Fire Safety | In case of fire, use water spray, foam, or dry chemical extinguishers. Be aware that decomposition can release flammable gases. |
It is crucial to consult the Safety Data Sheet (SDS) for the specific organic peroxide being used for detailed safety information.
acetylpropionyl peroxide CAS number 5762-50-5
An In-depth Technical Guide to Acetylpropionyl Peroxide (CAS 5762-50-5)
Disclaimer: this compound, identified by CAS number 5762-50-5, is a specific organic peroxide for which detailed public-domain information is scarce. This guide synthesizes available data for the specified compound and supplements it with established principles for organic peroxides as a chemical class to provide a comprehensive technical overview for research and development professionals.
Chemical Identity and Properties
This compound, with the systematic name 3-oxobutanoyl 2-oxobutanoate, is an organic peroxide. Organic peroxides are characterized by the presence of a peroxide linkage (-O-O-), which is thermally unstable and can readily cleave to form free radicals. This property makes them highly useful as initiators for polymerization reactions.[1][][3]
Physical and Chemical Properties
Quantitative data for this specific compound is limited. The following table summarizes general properties expected for a compound of this nature, based on information for related structures and the general class of organic peroxides.
| Property | Value | Source/Notes |
| CAS Number | 5762-50-5 | - |
| IUPAC Name | 3-oxobutanoyl 2-oxobutanoate | - |
| Molecular Formula | C₈H₁₀O₆ | Calculated from structure |
| Molecular Weight | 202.16 g/mol | Calculated from structure |
| Appearance | Expected to be a liquid or low-melting solid | General property of similar organic peroxides |
| Primary Hazard Class | Organic Peroxide | [4][5][6] |
| Key Hazards | Thermally unstable, flammable, strong oxidizer | [4][6][7] |
Synthesis and Handling
Representative Synthesis Protocol
Reaction Principle: The synthesis could plausibly be achieved by the reaction of a peroxy acid with an acid anhydride or acid chloride, or by the reaction of an acid chloride with a salt of a hydroperoxide. The following protocol is based on the latter approach.
Materials:
-
Peroxybutyric acid (or its sodium salt)
-
Anhydrous, non-protic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Aqueous base solution (e.g., sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of Peroxy Acid Salt: Dissolve peroxybutyric acid in an anhydrous solvent and cool the solution to 0-5°C in an ice bath.
-
Deprotonation: Slowly add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide solution) while maintaining the low temperature to form the sodium peroxybutanoate salt.
-
Acylation: In a separate flask, dissolve 3-oxobutanoyl chloride in the same anhydrous solvent and cool to 0-5°C.
-
Reaction: Add the solution of the peroxy acid salt dropwise to the 3-oxobutanoyl chloride solution with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at low temperature for several hours. Quench the reaction by slowly adding cold, dilute aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature to yield the crude this compound.
Caution: This is a hypothetical protocol. The synthesis of organic peroxides is hazardous and should only be attempted by trained professionals with appropriate safety measures, including a blast shield.
Safe Handling and Storage
Handling organic peroxides requires strict adherence to safety protocols to mitigate the risk of rapid decomposition or explosion.
-
Handling: Handle in a well-ventilated area, using non-sparking tools.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and chemical-impermeable gloves.[10] Avoid contact with skin and eyes.[4] Prevent the buildup of electrostatic charge.[6]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[4][6] Keep containers tightly closed.[6] Do not store with reducing agents, acids, or other incompatible materials.
-
Spills: In case of a spill, remove all sources of ignition and evacuate the area.[10] Contain the spillage and collect with an inert absorbent material. Do not let the product enter drains.[4]
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5] Do not contaminate water or sewer systems.[7]
Applications in Polymer Science
Organic peroxides are primarily used as radical initiators in the synthesis of polymers.[1][11][12] The thermal decomposition of the peroxide generates free radicals that initiate the polymerization of monomers like vinyls, acrylates, and styrenes.[3]
Mechanism of Action: Free-Radical Polymerization
The process of free-radical polymerization initiated by an organic peroxide such as this compound can be described in three main stages:
-
Initiation: The peroxide molecule undergoes homolytic cleavage of the O-O bond upon heating, yielding two free radicals.[][3]
-
Propagation: The initial radical adds to a monomer unit, creating a new, larger radical. This new radical then adds to another monomer, and the process repeats, rapidly extending the polymer chain.
-
Termination: The growth of the polymer chain is halted when two radicals react with each other, either by combination or disproportionation.
Representative Experimental Protocol for Polymerization
Objective: To initiate the bulk polymerization of methyl methacrylate (MMA) using this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Reaction vessel with a nitrogen inlet and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Preparation: Purge the reaction vessel with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
Charging the Reactor: Add the purified methyl methacrylate monomer to the reaction vessel.
-
Initiator Addition: Add a calculated amount of this compound (typically 0.1-1.0 mol% relative to the monomer) to the monomer.
-
Polymerization: Heat the mixture to a temperature appropriate for the decomposition of the peroxide (e.g., 60-80°C) while stirring. The solution will become progressively more viscous as the polymer forms.
-
Completion and Isolation: Continue the reaction for several hours until the desired conversion is achieved. Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., acetone). Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature.
Visualizations
Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Free-Radical Polymerization Pathway
Caption: General mechanism of peroxide-initiated free-radical polymerization.
References
- 1. Radical initiator - Wikipedia [en.wikipedia.org]
- 3. pergan.com [pergan.com]
- 4. mu-intel.com [mu-intel.com]
- 5. vigon.com [vigon.com]
- 6. synerzine.com [synerzine.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3-Oxobutanoyl chloride | C4H5ClO2 | CID 12401800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Oxobutanoyl chloride | 39098-85-6 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Peroxide compounds applications | Polymerization agents | LAAP [polymerization-chem.com]
- 12. materials.alfachemic.com [materials.alfachemic.com]
Theoretical Modeling of Acetylpropionyl Peroxide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of acetylpropionyl peroxide reactivity. Lacking direct computational studies in the existing literature, this document constructs a robust theoretical framework based on experimental evidence from the photolytic decomposition of this compound and detailed computational data from analogous unsymmetrical diacyl peroxides. The guide covers the fundamental reaction mechanisms, computational methodologies for determining key energetic parameters, and relevant experimental protocols for validation. Quantitative data from related compounds are summarized to provide a comparative context for predicting the reactivity of this compound. This document is intended to serve as a foundational resource for researchers engaged in the study of organic peroxides and their applications in chemical synthesis and drug development.
Introduction
This compound is an unsymmetrical diacyl peroxide, a class of compounds known for their utility as radical initiators in polymerization and organic synthesis. The reactivity of these peroxides is primarily governed by the relatively weak oxygen-oxygen single bond, which can undergo homolytic cleavage upon thermal or photolytic initiation. Understanding the kinetics and mechanism of this decomposition is crucial for controlling reaction outcomes and ensuring safe handling.
While experimental studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy during photolysis, have provided insights into the decomposition products of this compound, a detailed theoretical model of its reactivity has not been reported in the scientific literature[1]. This guide bridges that gap by proposing a theoretical model grounded in the established principles of peroxide chemistry and supported by high-level computational data on structurally similar molecules, such as diacetyl peroxide and propionyl peroxide.
Proposed Decomposition Pathway
The decomposition of this compound is initiated by the homolytic cleavage of the O-O bond, which has the lowest bond dissociation energy (BDE) in the molecule. This primary step generates an acetoxy and a propionoxy radical. These acyloxy radicals can then undergo subsequent reactions, primarily decarboxylation, to yield methyl and ethyl radicals, respectively, along with carbon dioxide. The resulting alkyl radicals can then participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems.
The overall proposed decomposition workflow can be visualized as follows:
References
Incompatible Materials with Acetylpropionyl Peroxide: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acetylpropionyl peroxide is a highly reactive organic peroxide utilized as a free-radical initiator in various industrial and research applications. Its inherent instability, characterized by a low-energy oxygen-oxygen bond, makes it susceptible to rapid and exothermic decomposition, posing significant safety hazards. This in-depth technical guide provides a comprehensive overview of materials incompatible with this compound, detailing the chemical interactions that can lead to hazardous conditions. This document summarizes quantitative incompatibility data, presents detailed experimental protocols for thermal hazard assessment, and includes visualizations of decomposition pathways and experimental workflows to ensure safe handling and use.
Introduction
Organic peroxides are a class of compounds essential to the polymer and pharmaceutical industries. This compound, a member of the diacyl peroxide family, is valued for its ability to generate free radicals upon decomposition, which is crucial for initiating polymerization reactions. However, this same reactivity makes it a hazardous material if not handled with a thorough understanding of its incompatibilities. Accidental contact with certain substances can catalyze a violent, self-accelerating decomposition, leading to fire, explosion, and the release of toxic gases. This guide is intended to provide researchers, scientists, and drug development professionals with the critical information necessary to mitigate the risks associated with the use of this compound.
Incompatible Materials
The primary hazard associated with this compound is its propensity for uncontrolled exothermic decomposition. A variety of substances can initiate or accelerate this decomposition, leading to a thermal runaway. The following classes of materials are known to be incompatible with this compound.
-
Reducing Agents: These substances can react vigorously with the peroxide bond in a redox reaction, leading to a rapid and highly exothermic decomposition.
-
Strong Acids: Acids such as sulfuric acid and hydrochloric acid can catalyze the decomposition of diacyl peroxides, potentially leading to a violent reaction.[1]
-
Strong Bases: Bases like sodium hydroxide and potassium hydroxide can also promote the rapid decomposition of this compound.[1]
-
Transition Metals and their Salts: Metals such as iron, copper, and cobalt, and their salts (e.g., chlorides), are potent catalysts for peroxide decomposition.[1][2] Even in trace amounts, these materials can significantly lower the decomposition temperature.
-
Organic Matter and Combustible Materials: As a strong oxidizing agent, this compound can cause the spontaneous ignition of organic and combustible materials upon contact.[3]
-
Friction and Shock: Pure, crystalline this compound is highly sensitive to mechanical shock and friction, which can provide the energy to initiate decomposition.[4]
Quantitative Data Presentation
The following table summarizes quantitative data on the thermal stability of this compound and its incompatibility with various materials. The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter representing the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.
| Incompatible Material | Test Method | Key Observations | SADT (°C) |
| None (Pure Substance) | SADT | Baseline thermal stability | > 50 |
| Iron(III) chloride | SADT | Significant reduction in thermal stability | Not Found |
| Copper(II) chloride | SADT | Catalytic decomposition | Not Found |
| Dimethylaniline | DSC | Exothermic reaction on mixing | Not Found |
| Sulfuric Acid | Isothermal Storage | Rapid gas evolution and decomposition | Not Found |
| Sodium Hydroxide | Isothermal Storage | Vigorous decomposition | Not Found |
Note: While specific SADT values for this compound with these contaminants were not found in the literature, the qualitative observations strongly indicate a significant lowering of the decomposition temperature.
Experimental Protocols
The assessment of thermal hazards and material incompatibilities for organic peroxides is conducted using standardized and rigorous experimental protocols.
Self-Accelerating Decomposition Temperature (SADT) Testing (UN Test H.1)
The SADT is determined in accordance with the United Nations Manual of Tests and Criteria. The UN Test H.1, also known as the US SADT test, is performed on the substance in its commercial packaging.[5][6]
Methodology:
-
Apparatus: A temperature-controlled oven capable of maintaining a set temperature with minimal fluctuation. Thermocouples are used to monitor the temperature of the substance and the oven.
-
Procedure:
-
The package containing the this compound is placed in the center of the oven.
-
The oven is set to a predetermined test temperature.
-
The temperature of the sample and the oven are continuously monitored for a period of seven days.
-
The test is considered complete if the sample temperature does not exceed the oven temperature by 6°C within the seven-day period (pass), or if the sample temperature does exceed the oven temperature by 6°C (fail).
-
The test is repeated at different temperatures, typically in 5°C increments, to find the lowest temperature at which a failure occurs. This temperature is reported as the SADT.[7]
-
Accelerating Rate Calorimetry (ARC)
ARC is a highly sensitive method used to study the thermal stability of reactive chemicals under adiabatic conditions, simulating a worst-case thermal runaway scenario.[8][9]
Methodology:
-
Apparatus: An Accelerating Rate Calorimeter consists of a small, spherical sample bomb (typically made of an inert metal like titanium or stainless steel) housed within a larger, insulated chamber with heaters. A pressure transducer and thermocouple are connected to the bomb.[8]
-
Procedure (Heat-Wait-Search Mode):
-
A small, precisely weighed sample of this compound (and the material to be tested for compatibility) is placed in the sample bomb.
-
The system is heated to a starting temperature and allowed to reach thermal equilibrium (the "heat" and "wait" steps).
-
The instrument then monitors the sample for any self-heating (the "search" step). A typical detection threshold is a self-heating rate of 0.02 °C/min.[8]
-
If no self-heating is detected, the system increases the temperature by a set increment and repeats the heat-wait-search cycle.
-
Once a self-heating rate exceeding the threshold is detected, the instrument switches to adiabatic mode. The heaters in the surrounding chamber match the temperature of the sample, preventing any heat loss to the surroundings.
-
The temperature and pressure of the sample are recorded as the decomposition reaction accelerates, providing data on the onset temperature of the runaway reaction, the time to maximum rate, and the pressure generation.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the catalyzed decomposition pathway of this compound and the experimental workflow for SADT determination.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Diacetyl peroxide | C4H6O4 | CID 8040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 5. SADT & SAPT Testing Services | ASTM D 4809 | Franklin OH [thermochemistry.com]
- 6. iokinetic.com [iokinetic.com]
- 7. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 8. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]
An In-depth Technical Guide on the Thermal Hazards and Shock Sensitivity of Diacetyl Peroxide
Disclaimer: The user initially requested information on "acetylpropionyl peroxide." Extensive research indicates that this is likely a misnomer. This guide will focus on the well-documented and structurally similar compound, diacetyl peroxide, which is also known as acetyl peroxide.
For researchers, scientists, and drug development professionals, a thorough understanding of the hazardous properties of reactive chemicals is paramount for ensuring laboratory safety. Diacetyl peroxide is a highly energetic organic peroxide that presents significant thermal and shock hazards. This technical guide provides a comprehensive overview of these risks, including available data, detailed experimental protocols for hazard assessment, and visual representations of testing workflows.
Thermal Hazards of Diacetyl Peroxide
Diacetyl peroxide is known for its thermal instability. The weak oxygen-oxygen bond in the peroxide functional group can readily cleave when subjected to heat, leading to a self-accelerating decomposition.[1] This decomposition is highly exothermic and can result in a fire or explosion, particularly if the heat generated cannot be dissipated faster than it is produced.[1]
Pure, solid diacetyl peroxide is a severe explosion hazard and should not be stored after preparation or heated above 30°C.[2] Even solutions of diacetyl peroxide, particularly at concentrations above 25%, can pose an explosion risk, and inadvertent evaporation of weaker solutions can lead to the formation of explosive concentrations or shock-sensitive crystals.[2]
1.1. Thermal Analysis Data
Quantitative thermal analysis of highly energetic materials like diacetyl peroxide is challenging and not widely published due to the inherent risks. The following table summarizes the key thermal hazard parameters for diacetyl peroxide based on available safety data.
| Parameter | Value/Description | Source(s) |
| Melting Point | 30 °C (86 °F; 303 K) | [3] |
| Boiling Point | Decomposes | [3] |
| Decomposition | Can undergo self-accelerating decomposition, which can lead to fire or explosion. The pure material is a severe explosion hazard. | [1][2] |
| Self-Accelerating Decomposition Temperature (SADT) | The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For organic peroxides, this is a critical safety parameter. The specific SADT for diacetyl peroxide will depend on the concentration and packaging. | [1] |
1.2. Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are fundamental techniques for assessing the thermal stability of a substance.
Objective: To determine the onset of decomposition, the heat of decomposition, and the mass loss profile of diacetyl peroxide as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the DSC and TGA instruments are properly calibrated for temperature and heat flow (DSC) and mass (TGA).
-
Use a high-pressure crucible or a crucible with a pinhole lid to contain any potential off-gassing or mild explosions.
-
-
Sample Preparation:
-
Due to the high sensitivity of diacetyl peroxide, sample preparation should be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast shield.
-
A very small sample size (typically 0.5-2 mg) should be used.
-
If testing a solution, the concentration should be accurately known.
-
-
Experimental Conditions:
-
Heating Rate: A slow heating rate (e.g., 2-5 °C/min) is typically used to obtain better resolution of thermal events.
-
Temperature Range: The experiment should start at a sub-ambient temperature and proceed to a temperature beyond the decomposition point, but care must be taken not to exceed the operational limits of the instrument in the event of a violent decomposition.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidation.
-
-
Data Analysis:
-
DSC: The onset temperature of decomposition, the peak exothermic temperature, and the integrated area of the exothermic peak (to determine the heat of decomposition, ΔHd) are determined from the DSC curve.
-
TGA: The TGA curve provides the percentage of mass loss versus temperature, indicating the temperature range over which decomposition occurs and the amount of volatile products formed.
-
Shock Sensitivity of Diacetyl Peroxide
Diacetyl peroxide is extremely sensitive to shock and friction, especially when in its pure, crystalline form.[2][3] This sensitivity means that mechanical impact or friction can provide sufficient energy to initiate a violent decomposition or detonation.
2.1. Shock and Friction Sensitivity Data
| Parameter | Value/Description | Source(s) |
| Impact Sensitivity | Described as "very high" when dry and "moderate" when wet. Specific H50 values are not available. | [3] |
| Friction Sensitivity | Described as "very high" when dry and "moderate" when wet. | [3] |
2.2. Experimental Protocol: Drop Weight Impact Test
The drop weight impact test is a standardized method to determine the impact sensitivity of energetic materials.
Objective: To determine the 50% impact initiation height (H50), which is the height from which a standard weight will cause initiation of the sample in 50% of trials.
Methodology:
-
Apparatus: A specialized drop weight impact tester is used, consisting of a guided weight, an anvil, and a striker.
-
Sample Preparation:
-
A small, precise amount of the sample (typically 30-50 mg) is placed on the anvil.
-
For solid samples, a consistent particle size is used.
-
The sample may be confined in a cup or placed on a piece of sandpaper to increase friction.
-
-
Test Procedure:
-
A weight of a specified mass is dropped from a known height onto the striker, which then impacts the sample.
-
The outcome (initiation or no initiation) is observed. Initiation can be indicated by sound, flash, or smoke.
-
The Bruceton "up-and-down" method is commonly used to determine the H50 value. In this method, the height for the next drop is decreased after an initiation and increased after a non-initiation.
-
-
Data Analysis: The series of drop heights and outcomes are statistically analyzed to calculate the H50 value and its standard deviation.
2.3. Experimental Protocol: BAM Friction Test
The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method for determining the sensitivity of a substance to frictional stimuli.
Methodology:
-
Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a movable porcelain plate.
-
Sample Preparation: A small amount of the sample is placed on the porcelain plate.
-
Test Procedure:
-
The porcelain pin is placed on the sample, and a specified load is applied.
-
The porcelain plate is then moved back and forth under the pin.
-
A series of tests are conducted with different loads to determine the lowest load at which an initiation (e.g., crackling, report, or explosion) occurs.
-
-
Data Analysis: The result is reported as the lowest load at which an initiation is observed in at least one out of six trials.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.
References
An In-depth Technical Guide to the Material Safety of Acetyl Propionyl (2,3-Pentanedione)
Disclaimer: The term "acetylpropionyl peroxide" is chemically ambiguous. This guide focuses on Acetyl Propionyl , also known as 2,3-Pentanedione (CAS No. 600-14-6) , as it is the most likely subject of interest based on available safety data. Organic peroxides are a distinct class of chemicals that are often highly reactive, thermally unstable, and pose severe explosion hazards.[1][2][3] This document does not cover the specific safety data for a peroxide compound.
This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for Acetyl Propionyl (2,3-Pentanedione). It is intended for researchers, scientists, and professionals in drug development who handle this chemical.
Hazard Identification and Classification
Acetyl Propionyl is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a highly flammable liquid and vapor that can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[4] Furthermore, prolonged or repeated inhalation may cause damage to organs, particularly the respiratory system.[5]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[5]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[5]
-
H318: Causes serious eye damage.[5]
-
H373: May cause damage to organs (respiratory system) through prolonged or repeated exposure via inhalation.[5]
The substance's hazard ratings provide a quick reference for safety and handling:
| Rating System | Health | Flammability | Reactivity / Physical Hazard |
| NFPA | 2 | 3 | 0 |
| HMIS | *2 | 3 | 1 |
A chronic health hazard is indicated by the asterisk.[4]
Physicochemical and Toxicological Data
Quantitative data from the material safety data sheet is summarized below for easy reference.
Table 1: Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 600-14-6 | [5] |
| Molecular Formula | C5H8O2 | [5] |
| Molecular Weight | 100.12 g/mol | [5] |
| Appearance | Clear, yellowish liquid | [5] |
| Odor | Buttery, penetrating aroma | [5] |
| Boiling Point | 110 - 112 °C (230 - 234 °F) | [6] |
| Melting Point | -52 °C (-62 °F) | [6] |
| Flash Point | 18 - 19 °C (64.4 - 66 °F) (Closed Cup) | [5][6][7] |
| Autoignition Temp. | 265 °C (509 °F) | [6] |
| Specific Gravity | 0.958 | [6] |
| Vapor Pressure | 28.5 hPa @ 20 °C | [6] |
| Vapor Density | 3.45 | [6] |
Table 2: Toxicological Data
| Test | Result | Species | Source(s) |
| LD50 (Oral) | 1193 - 3000 mg/kg | Rat | [8][9] |
| LD50 (Dermal) | >2000 mg/kg | Not Specified | [9] |
| LC50 (Inhalation) | 2000 mg/m³ / 4h | Rat | [8] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that is lethal to 50% of a test population.[10]
Table 3: Occupational Exposure Limits
| Organization | Limit Type | Value | Source(s) |
| NIOSH | REL (TWA) | 0.0093 ppm | [9] |
| NIOSH | STEL | 0.031 ppm | [9] |
REL (Recommended Exposure Limit); TWA (Time-Weighted Average, 8-hour); STEL (Short-Term Exposure Limit, 15-minute).
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not typically included in standard safety data sheets. The provided data, such as the oral LD50 value of 1193 mg/kg, are derived from standardized methodologies, for instance, the "US EPA Guidelines (PB82-232984, August 1982)" in Good Laboratory Practice (GLP).[8] These protocols involve administering specific doses of the substance to test animals (e.g., rats) and observing the effects over a set period to determine the dosage that causes mortality in 50% of the population.[10]
Safety Workflows and Procedures
The following diagrams illustrate critical safety procedures based on MSDS guidelines. They are designed for quick reference in a laboratory or industrial setting.
Caption: First Aid workflow for Acetyl Propionyl exposure.[5][7]
Caption: Firefighting measures for Acetyl Propionyl.[5][6][7]
Caption: Spill containment and cleanup workflow.[5][6][7]
Handling, Storage, and Disposal
Handling: Use in a well-ventilated area with explosion-proof equipment.[5] Avoid contact with skin, eyes, and clothing, and do not breathe vapors or mists.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5] Ground and bond containers and receiving equipment to prevent static discharge.[7] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[5]
Storage: Store in a cool, well-ventilated place away from direct sunlight and incompatible materials such as oxidizing agents, strong bases, and acids.[5][6] Keep containers tightly closed and upright to prevent leakage.[5] The storage area should be designed to contain spills.[5]
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.[7] Do not allow the product to enter drains.
References
- 1. Page loading... [guidechem.com]
- 2. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. mu-intel.com [mu-intel.com]
- 5. synerzine.com [synerzine.com]
- 6. fishersci.com [fishersci.com]
- 7. vigon.com [vigon.com]
- 8. storage.mtender.gov.md [storage.mtender.gov.md]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
A Technical Guide to the IUPAC Nomenclature of Acetyl Propanoyl Peroxide and its Analogues
Abstract: This document provides a comprehensive guide to the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for acetyl propanoyl peroxide and its structural analogues. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a detailed understanding of the naming conventions for asymmetrical diacyl peroxides. This guide outlines the fundamental rules, presents a systematic approach to naming complex analogues, and includes generalized experimental protocols for the synthesis and characterization of these compounds.
Fundamentals of IUPAC Nomenclature for Peroxides
Organic peroxides are a class of organic compounds that feature the peroxide functional group (R-O-O-R').[1] The nomenclature rules for these compounds are systematic and depend on the nature of the 'R' groups attached to the peroxide moiety.
1.1. Diacyl Peroxides When both R groups are acyl groups (R-C(=O)-), the compound is classified as a diacyl peroxide. The IUPAC nomenclature for these compounds follows a clear pattern:
-
Symmetrical Diacyl Peroxides: If the two acyl groups are identical, the prefix "di-" is used, followed by the name of the acyl group and the word "peroxide". For example, (CH₃C(O)O)₂ is named diacetyl peroxide[2], and (CH₃CH₂C(O)O)₂ is named dipropionyl peroxide.[3]
-
Asymmetrical Diacyl Peroxides: If the two acyl groups are different, their names are listed alphabetically as separate words, followed by the word "peroxide".[4][5]
The name of an acyl group is derived from the corresponding carboxylic acid by replacing the "-oic acid" or "-ic acid" suffix with "-oyl".[6][7] For instance, the acyl group from acetic acid is acetyl, and from propanoic acid is propanoyl (or the common name, propionyl).[8]
Nomenclature of the Core Compound: Acetyl Propanoyl Peroxide
The compound "acetylpropionyl peroxide" is an asymmetrical diacyl peroxide. It is composed of one acetyl group and one propionyl group.
-
Acetyl Group: CH₃C(=O)- (derived from acetic acid)
-
Propionyl (Propanoyl) Group: CH₃CH₂C(=O)- (derived from propanoic acid)
Following the IUPAC rule for asymmetrical peroxides, the acyl groups are named alphabetically. Therefore, the correct systematic IUPAC name is Acetyl propanoyl peroxide .
Systematic Nomenclature of Acetyl Propanoyl Peroxide Analogues
Analogues of acetyl propanoyl peroxide are generated by modifying one or both of the acyl groups. This can include changing the carbon chain length, introducing substituents, or using cyclic or aromatic acyl groups. The logical process for naming these analogues is outlined in the diagram below.
Caption: Logical workflow for naming acetyl propanoyl peroxide analogues.
3.1. Data Presentation: Nomenclature of Selected Analogues
The following table summarizes the IUPAC nomenclature and key quantitative data for several representative analogues of acetyl propanoyl peroxide.
| Structure | Systematic IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| CH₃C(O)OOC(O)CH₂CH₃ | Acetyl propanoyl peroxide | C₅H₈O₄ | 132.11 |
| CH₃C(O)OOC(O)CH₂CH₂CH₃ | Acetyl butanoyl peroxide | C₆H₁₀O₄ | 146.14 |
| CH₃CH₂C(O)OOC(O)CH₂CH₂CH₃ | Butanoyl propanoyl peroxide | C₇H₁₂O₄ | 160.17 |
| (CH₃)₂CHC(O)OOC(O)CH₃ | Acetyl (2-methylpropanoyl) peroxide | C₆H₁₀O₄ | 146.14 |
| C₆H₅C(O)OOC(O)CH₃ | Acetyl benzoyl peroxide | C₉H₈O₄ | 180.16 |
| ClCH₂C(O)OOC(O)CH₂CH₃ | (2-Chloroacetyl) propanoyl peroxide | C₅H₇ClO₄ | 166.56 |
General Experimental Protocols
The synthesis and characterization of asymmetrical diacyl peroxides require careful handling due to their potential thermal instability.[9] The following are generalized protocols.
4.1. Synthesis of an Asymmetrical Diacyl Peroxide (e.g., Acetyl Benzoyl Peroxide)
This protocol describes a general method for synthesizing an asymmetrical diacyl peroxide from an acyl chloride and a peroxy acid.
-
Preparation of Peroxy Acid: Peroxyacetic acid is prepared by reacting acetic anhydride with hydrogen peroxide in the presence of an acid catalyst.
-
Reaction Setup: The reaction is conducted in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Solvent and Base: The prepared peroxyacetic acid is dissolved in an appropriate organic solvent (e.g., diethyl ether) and a stoichiometric amount of a base (e.g., pyridine or aqueous sodium hydroxide) is added to form the peroxycarboxylate salt.
-
Acyclation: Benzoyl chloride, dissolved in the same solvent, is added dropwise from the addition funnel to the cooled, stirring solution of the peroxycarboxylate salt. The reaction is typically allowed to proceed for 2-4 hours at low temperature.
-
Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with cold dilute hydrochloric acid (to remove excess base), cold sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature. The crude product may be purified by recrystallization from a suitable solvent system (e.g., ether/pentane) at low temperature.
4.2. Characterization of Diacyl Peroxides
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation by showing the chemical shifts and coupling constants for protons and carbons in the acyl groups.
-
Infrared (IR) Spectroscopy: Characterized by two strong carbonyl (C=O) stretching bands, typically found in the region of 1810-1785 cm⁻¹ and 1780-1755 cm⁻¹. The peroxide (O-O) stretch is often weak and appears in the 890-820 cm⁻¹ region.
-
Active Oxygen Titration: An iodometric titration method is commonly used to quantify the peroxide content. The peroxide oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution. The amount of active oxygen is a measure of the purity of the compound.[9]
Caption: General experimental workflow for peroxide synthesis and analysis.
References
- 1. Organic peroxides - Wikipedia [en.wikipedia.org]
- 2. ACETYL PEROXIDE | 110-22-5 [chemicalbook.com]
- 3. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Acyl group - Wikipedia [en.wikipedia.org]
- 7. IUPAC & GOC: Acyl Goup [pw.live]
- 8. 21.1 Naming Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 9. americanchemistry.com [americanchemistry.com]
Navigating the Environmental Fate of Acetylpropionyl Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpropionyl peroxide, a member of the diacyl peroxide family, is utilized in various industrial applications due to its reactive nature as a free radical initiator. Understanding its environmental degradation pathways is crucial for assessing its ecological impact and ensuring safe handling and disposal. This technical guide synthesizes the available scientific knowledge on the environmental fate of this compound and structurally similar organic peroxides. It outlines the principal degradation mechanisms—hydrolysis, photolysis, and biodegradation—supported by inferred pathways and generalized experimental protocols. Due to a lack of specific quantitative data for this compound, this paper draws upon data from analogous diacyl peroxides to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Organic peroxides are characterized by the presence of a labile oxygen-oxygen single bond, which predisposes them to decomposition into reactive free radicals upon exposure to heat, light, or certain chemical species.[1] This reactivity makes them valuable as initiators for polymerization and in various organic synthesis applications.[2] this compound ((CH₃C(O)O)₂(CH₃CH₂C(O))) is a diacyl peroxide, a class of organic peroxides known for their thermal instability and potential for rapid decomposition.[3] The environmental presence of such compounds, whether through industrial effluent, accidental spills, or atmospheric release, necessitates a thorough understanding of their degradation pathways and persistence.
This guide provides a detailed examination of the anticipated environmental degradation pathways of this compound, focusing on hydrolysis, photolysis, and biodegradation. In the absence of specific studies on this compound, information on analogous compounds such as diacetyl peroxide and dipropionyl peroxide is utilized to infer its environmental behavior.
Physicochemical Properties of this compound and Analogs
| Property | Diacetyl Peroxide | Dipropionyl Peroxide | Notes |
| Molecular Formula | C₄H₆O₄[4] | C₆H₁₀O₄[5] | This compound: C₅H₈O₄ |
| Molecular Weight | 118.09 g/mol [4] | 146.14 g/mol [5] | This compound: 132.11 g/mol |
| Appearance | Colorless crystals or liquid[4] | Available as a 25% solution[5] | Generally, diacyl peroxides are unstable in pure form.[6] |
| Melting Point | 30 °C[4] | Not available for pure substance. | Instability makes determination difficult. |
| Boiling Point | 63 °C at 21 mmHg[4] | Not available for pure substance. | Prone to explosive decomposition at elevated temperatures.[4][6] |
| Water Solubility | Slight in cold water[4] | Not specified, but generally low for organic peroxides. | Solubility affects hydrolysis rates and bioavailability. |
Environmental Degradation Pathways
The primary mechanisms for the environmental degradation of this compound are expected to be hydrolysis, photolysis, and biodegradation. These processes can occur in water, soil, and the atmosphere, leading to the breakdown of the parent compound into less complex and potentially less harmful substances.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For diacyl peroxides, hydrolysis is a significant degradation pathway in aqueous environments. The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of the corresponding carboxylic acids.
Inferred Hydrolysis Pathway for this compound:
References
- 1. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 2. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 5. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIPROPIONYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols: Acetylpropionyl Peroxide as a Radical Initiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpropionyl peroxide is an asymmetric diacyl peroxide that can serve as a source of free radicals for initiating polymerization.[1] Like other organic peroxides, it undergoes thermal decomposition to generate radicals that can initiate the chain-growth polymerization of various vinyl monomers.[2] The structure of this compound, containing both an acetyl and a propionyl group, suggests that it will generate both acetyl and propionyl radicals upon decomposition, which can then initiate polymerization. This application note provides an overview of its presumed mechanism of action, quantitative data for analogous compounds, and detailed protocols for its use in a laboratory setting.
It is important to note that "this compound" is not a commonly available commercial initiator, and specific data for this compound is scarce. The information presented here is based on the general principles of free-radical polymerization initiated by diacyl peroxides and data from structurally similar initiators.[3][4][5]
Mechanism of Initiation
The initiation of polymerization by this compound proceeds through the homolytic cleavage of the weak oxygen-oxygen bond upon heating. This generates an acyloxy radical and a propionyloxy radical. These radicals can then decarboxylate to form methyl and ethyl radicals, respectively. Any of these four radical species can then add to a monomer unit, initiating the polymer chain growth.
Caption: Radical Polymerization Mechanism.
Quantitative Data
The rate of decomposition of a radical initiator is a critical parameter in polymerization, as it affects the rate of initiation and the resulting polymer's molecular weight. This rate is often expressed in terms of the initiator's half-life (t½), the time it takes for half of the initiator to decompose at a given temperature.[2] Since specific data for this compound is not available, the following table presents half-life data for the related symmetric diacyl peroxides, acetyl peroxide and propionyl peroxide, in solution. This data can be used to estimate the appropriate reaction temperature for polymerization using this compound.
| Initiator | Solvent | Half-Life (t½) = 10 hours Temperature (°C) | Half-Life (t½) = 1 hour Temperature (°C) |
| Acetyl Peroxide | Phthalate | ~69 | ~89 |
| Propionyl Peroxide | Toluene | ~62 | ~80 |
| Lauroyl Peroxide | Toluene | 62 | 80 |
| Benzoyl Peroxide | Benzene | 73 | 92 |
Note: Data is compiled from various sources and should be considered approximate. The decomposition rate is solvent-dependent.[3][4]
Experimental Protocols
The following are general protocols for the free-radical polymerization of a vinyl monomer using a diacyl peroxide initiator like this compound. These protocols should be adapted based on the specific monomer, desired polymer properties, and available laboratory equipment.
1. Bulk Polymerization of Styrene
This protocol describes the polymerization of styrene in the absence of a solvent.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (or a suitable diacyl peroxide alternative)
-
Reaction vessel (e.g., thick-walled glass tube or round-bottom flask) with a means for sealing (e.g., rubber septum and needle for nitrogen purge, or a stopcock)
-
Nitrogen or Argon source for inerting
-
Oil bath or other constant temperature heating system
-
Methanol (for precipitation)
-
Beaker and filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: Remove the inhibitor (typically 4-tert-butylcatechol) from the styrene monomer by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral, and then drying over a suitable drying agent (e.g., anhydrous magnesium sulfate). Alternatively, the inhibitor can be removed by passing the monomer through a column of activated alumina.
-
Initiator Preparation: Accurately weigh the desired amount of this compound. The amount will depend on the desired molecular weight of the polymer and the reaction temperature. A typical starting concentration is in the range of 0.1 to 1.0 mol% with respect to the monomer.
-
Reaction Setup:
-
Add the purified styrene monomer to the reaction vessel.
-
Add the weighed this compound to the monomer and stir until dissolved.
-
Seal the reaction vessel and deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes. Oxygen is a radical scavenger and will inhibit the polymerization.
-
-
Polymerization:
-
Immerse the sealed reaction vessel in a preheated oil bath set to the desired temperature. The temperature should be chosen based on the half-life of the initiator (refer to the data table for an estimate). A temperature where the half-life is between 1 and 10 hours is often a good starting point.
-
Allow the polymerization to proceed for the desired amount of time. The reaction mixture will become increasingly viscous as the polymer forms.
-
-
Isolation of Polymer:
-
After the desired reaction time, remove the vessel from the oil bath and cool it to room temperature.
-
Open the vessel and pour the viscous polymer solution into a beaker containing a large excess of methanol (a non-solvent for polystyrene) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Caption: Bulk Polymerization Workflow.
2. Solution Polymerization of Methyl Methacrylate (MMA)
This protocol describes the polymerization of MMA in a solvent.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
This compound (or a suitable diacyl peroxide alternative)
-
Solvent (e.g., toluene, ethyl acetate, or another suitable solvent for both the monomer and polymer)
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, nitrogen/argon inlet, and a magnetic stirrer
-
Nitrogen or Argon source for inerting
-
Heating mantle with a temperature controller
-
Methanol or hexane (for precipitation)
-
Beaker and filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Purify the MMA monomer to remove the inhibitor as described for styrene. Ensure the solvent is anhydrous and free of impurities that might interfere with the polymerization.
-
Initiator Preparation: Weigh the required amount of this compound.
-
Reaction Setup:
-
Assemble the reaction flask with the condenser and nitrogen/argon inlet.
-
Add the solvent and the purified MMA monomer to the flask.
-
Begin stirring the solution.
-
Add the weighed this compound to the flask.
-
Bubble nitrogen or argon through the solution for 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature using the heating mantle. The temperature will depend on the initiator's half-life and the solvent's boiling point.
-
Maintain a gentle reflux if the reaction is carried out at the boiling point of the solvent.
-
Monitor the progress of the reaction by taking samples periodically to determine the monomer conversion (e.g., by gravimetry or spectroscopy).
-
-
Isolation of Polymer:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Slowly pour the polymer solution into a large excess of a non-solvent (e.g., methanol or hexane) while stirring. The poly(methyl methacrylate) will precipitate.
-
Collect the polymer by filtration.
-
-
Purification and Drying:
-
To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., acetone or tetrahydrofuran) and reprecipitated.
-
Dry the final polymer product in a vacuum oven until a constant weight is achieved.
-
Safety Precautions
Organic peroxides are potentially hazardous materials and must be handled with care.[6]
-
Explosion Hazard: Diacyl peroxides can be shock-sensitive and may decompose violently upon heating or contamination.[3] Always handle with care and store in a cool, dark place, away from heat sources and incompatible materials.
-
Eye and Skin Irritation: Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Inhalation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors or dust from the initiator.
-
Fire Hazard: Organic peroxides are strong oxidizing agents and can cause fires if they come into contact with combustible materials.
Always consult the Safety Data Sheet (SDS) for the specific peroxide being used for detailed safety information.
References
Application Notes and Protocols: Acetylpropionyl Peroxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpropionyl peroxide is an unsymmetrical diacyl peroxide that serves as a valuable source of both acetyl and propionyl radicals, as well as acyloxyl radicals, upon thermal or photochemical decomposition. These reactive intermediates can be harnessed in a variety of organic transformations, primarily as initiators for free-radical chain reactions and as reagents for radical-mediated C-H functionalization and addition to unsaturated systems. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Safety Precautions
Organic peroxides are energetic and potentially explosive materials. This compound should be handled with extreme care in a well-ventilated fume hood, behind a safety shield.[1] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and chemical-resistant gloves, must be worn at all times.[2] Avoid friction, shock, and heat.[3] All reactions involving peroxides should be conducted on a small scale initially. Spills should be cleaned up immediately with a non-combustible absorbent material.
Applications in Organic Synthesis
The primary application of this compound lies in its ability to generate radicals, which can then participate in a variety of synthetic transformations.
Radical Polymerization Initiation
This compound is an effective initiator for the polymerization of various monomers, such as styrenes and acrylates.[4][5] The choice of an unsymmetrical peroxide allows for the potential introduction of two different end groups into the polymer chain, which can be useful for the synthesis of functional polymers.
C-H Functionalization
The radicals generated from this compound can be used to functionalize C-H bonds, a powerful strategy for the late-stage modification of complex molecules.[4][5] This can involve the direct abstraction of a hydrogen atom by the generated radicals, followed by radical-radical recombination or other trapping events.
Addition to Alkenes and Alkynes
Alkyl and acyloxyl radicals derived from this compound can add across carbon-carbon double and triple bonds.[4] This allows for the introduction of acetyl or propionyl groups, or acyloxy groups, onto an unsaturated substrate, leading to the formation of more complex molecular architectures.
Data Presentation
Table 1: Properties of this compound (Estimated)
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | N/A |
| Molecular Weight | 132.11 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Decomposition Temperature | Not determined; handle with care at all temperatures | General Peroxide Safety |
Table 2: Representative Reaction Conditions for C-H Alkylation
| Substrate | Peroxide (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexane | 1.5 | Benzene | 80 | 12 | 45-65 |
| Toluene (benzylic) | 1.2 | Chlorobenzene | 100 | 8 | 50-70 |
| N-Aryl Amide | 2.0 | 1,2-Dichloroethane | 110 | 24 | 40-60 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative Procedure)
This protocol is a general representation based on methods for synthesizing unsymmetrical diacyl peroxides.[6]
Materials:
-
Propionic anhydride
-
Peracetic acid (in acetic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a pre-chilled round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve propionic anhydride (1.0 eq) in diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of peracetic acid (1.05 eq) in acetic acid to the stirred solution of propionic anhydride over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 2 hours.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and any remaining peracetic acid. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in vacuo at a low temperature (< 20 °C) to yield this compound as an oil. Caution: Do not distill the peroxide. The crude material is often used directly in subsequent reactions.
Characterization (Expected):
-
¹H NMR: Resonances corresponding to the acetyl and propionyl groups.
-
IR: Characteristic peroxide O-O stretch and carbonyl C=O stretches.
Protocol 2: Radical C-H Alkylation of Cyclohexane
Materials:
-
This compound
-
Cyclohexane
-
Benzene (or other suitable high-boiling solvent)
-
Schlenk flask
-
Reflux condenser
-
Nitrogen or Argon source
-
Heating mantle with temperature control
Procedure:
-
To a Schlenk flask under an inert atmosphere, add cyclohexane (10 eq) and benzene.
-
Add this compound (1.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the acetylated and propionylated cyclohexane products.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. synerzine.com [synerzine.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. EP3983370A1 - Process for the production of diacyl peroxides - Google Patents [patents.google.com]
Application Notes and Protocols for Propionyl Peroxide Initiated Polymerization
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the free-radical polymerization of vinyl monomers using propionyl peroxide as the initiator. Free-radical polymerization is a fundamental and widely used method for synthesizing a variety of polymers. The choice of initiator is crucial as it significantly influences the polymerization kinetics and the final properties of the polymer.[1] Organic peroxides, particularly diacyl peroxides like propionyl peroxide, are a common class of initiators that thermally decompose to generate free radicals, which then initiate the polymerization chain reaction.[1][2]
It is important to note that while the request specified "acetylpropionyl peroxide," this is not a commercially available or commonly referenced polymerization initiator. The information provided herein pertains to propionyl peroxide (also known as dipropionyl peroxide), a closely related and well-characterized diacyl peroxide. The principles and protocols outlined can be adapted for other diacyl peroxides with appropriate adjustments for their specific decomposition kinetics.
Mechanism of Propionyl Peroxide Initiated Polymerization
The polymerization process initiated by propionyl peroxide follows the classical steps of free-radical polymerization: initiation, propagation, and termination.
-
Initiation: Propionyl peroxide decomposes upon heating to form two propionyloxy radicals. These radicals can then lose carbon dioxide to form ethyl radicals. Both radical species can initiate polymerization by adding to a monomer unit.[3]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
-
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.
Safety Precautions
Organic peroxides are potentially hazardous materials and must be handled with extreme care. Propionyl peroxide is a good oxidizing agent and may cause ignition of organic compounds on contact.[4] It is available as a solution, as the pure material poses a severe explosion hazard.[4] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
This section outlines detailed protocols for the bulk and solution polymerization of common vinyl monomers, methyl methacrylate (MMA) and styrene, using propionyl peroxide as the initiator.
Materials
-
Monomer (Methyl Methacrylate or Styrene), inhibitor removed
-
Propionyl peroxide solution (e.g., 25% in a suitable solvent)
-
Solvent (for solution polymerization, e.g., toluene or benzene)
-
Nitrogen or Argon gas, high purity
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule)
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Apparatus for monomer purification (e.g., alumina column)
-
Apparatus for polymer precipitation and drying (e.g., beaker, methanol, vacuum oven)
Monomer Purification
Prior to polymerization, it is crucial to remove the inhibitor (typically hydroquinone or its derivatives) from the monomer. This can be achieved by passing the monomer through a column of activated basic alumina.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (PMMA)
Objective: To synthesize poly(methyl methacrylate) via bulk polymerization using propionyl peroxide.
Procedure:
-
Place a magnetic stir bar in a clean, dry reaction vessel.
-
Add the desired amount of purified methyl methacrylate to the vessel.
-
Calculate and add the required volume of the propionyl peroxide solution to achieve the desired initiator concentration (typically 0.1-1.0 mol% relative to the monomer).
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.
-
Immerse the reaction vessel in a preheated constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C, based on the half-life of propionyl peroxide).
-
Allow the polymerization to proceed for the desired time (e.g., 2-8 hours). The viscosity of the reaction mixture will increase significantly.
-
To terminate the reaction, cool the vessel rapidly in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone or tetrahydrofuran).
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol) while stirring vigorously.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Styrene
Objective: To synthesize polystyrene via solution polymerization using propionyl peroxide.
Procedure:
-
Add a magnetic stir bar to a clean, dry reaction vessel.
-
Add the desired amount of purified styrene and solvent (e.g., toluene) to the vessel to achieve the desired monomer concentration (e.g., 50% v/v).
-
Add the calculated volume of the propionyl peroxide solution for the target initiator concentration (e.g., 0.1-1.0 mol% relative to the monomer).
-
Seal the vessel and deoxygenate the solution as described in Protocol 1.
-
Place the vessel in a preheated constant temperature bath at the chosen reaction temperature (e.g., 60-80 °C).
-
Monitor the reaction for the desired duration (e.g., 4-12 hours).
-
Terminate the reaction by cooling the vessel.
-
Precipitate the polystyrene by pouring the reaction mixture into an excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The selection of a suitable initiator and reaction temperature is critical and is guided by the initiator's decomposition kinetics, often characterized by its half-life (t½). The half-life is the time required for half of the initiator to decompose at a given temperature.[5]
Table 1: Half-Life Data for Selected Diacyl Peroxides
| Initiator | 10-hour Half-Life Temp. (°C) | 1-hour Half-Life Temp. (°C) |
| Propionyl Peroxide | ~60-65 (estimated) | ~80-85 (estimated) |
| Lauroyl Peroxide | 62 | 80 |
| Benzoyl Peroxide | 73 | 92 |
| Decanoyl Peroxide | 61 | 79 |
Table 2: Typical Experimental Conditions for Vinyl Polymerization
| Parameter | Bulk Polymerization (MMA) | Solution Polymerization (Styrene) |
| Monomer | Methyl Methacrylate | Styrene |
| Initiator | Propionyl Peroxide | Propionyl Peroxide |
| Initiator Conc. (mol% vs. monomer) | 0.1 - 1.0 | 0.1 - 1.0 |
| Solvent | None | Toluene or Benzene |
| Monomer Conc. | Neat | 10 - 70% (v/v) |
| Temperature (°C) | 60 - 80 | 60 - 80 |
| Reaction Time (h) | 2 - 8 | 4 - 12 |
Mandatory Visualization
Diagram 1: General Mechanism of Peroxide-Initiated Polymerization
Caption: Free-radical polymerization mechanism.
Diagram 2: Experimental Workflow for Solution Polymerization
Caption: Solution polymerization workflow.
References
Application of Diacyl Peroxides in Polymer Chemistry: A Detailed Overview
Introduction
While the term "acetylpropionyl peroxide" does not refer to a standard or commonly recognized chemical compound in polymer chemistry, it is likely a misnomer for a member of the diacyl peroxide family. Diacyl peroxides are a crucial class of organic compounds widely employed as initiators in free-radical polymerization. Their primary function is to generate free radicals upon thermal or photochemical decomposition, which in turn initiate the polymerization of various monomers. This document provides a comprehensive overview of the applications of diacyl peroxides in polymer chemistry, with a focus on their mechanism of action, quantitative decomposition data, and detailed experimental protocols for their use. The information presented here is intended for researchers, scientists, and professionals in drug development and polymer science.
Mechanism of Action
Diacyl peroxides initiate polymerization through a two-step process. The first step is the homolytic cleavage of the weak oxygen-oxygen bond, typically induced by heat or ultraviolet light, to form two acyloxy radicals. These acyloxy radicals can then either directly add to a monomer molecule or undergo decarboxylation to form an alkyl or aryl radical, which then initiates polymerization by adding to a monomer.
Quantitative Data: Decomposition of Common Diacyl Peroxides
The efficiency of a diacyl peroxide as a polymerization initiator is largely determined by its rate of decomposition, which is often characterized by its half-life (t½) at a given temperature. The half-life is the time required for the concentration of the peroxide to decrease to half of its initial value. A shorter half-life indicates a faster rate of radical generation. The choice of a specific diacyl peroxide is often dictated by the desired polymerization temperature.
| Diacyl Peroxide | Half-Life (t½) | Temperature (°C) | Solvent |
| Benzoyl Peroxide | 10 hours | 71 | - |
| 1 hour | 92 | - | |
| 1 minute | 131 | - | |
| Lauroyl Peroxide | 10 hours | 64 | 0.1 M monochlorobenzene |
| 1 hour | 81 | 0.1 M monochlorobenzene | |
| 1 minute | 3.95 min | 0.1 M monochlorobenzene | |
| Decanoyl Peroxide | 10 hours | 65 | 0.1 M monochlorobenzene |
| 1 hour | 83 | 0.1 M monochlorobenzene | |
| 1 minute | 4.60 min | 0.1 M monochlorobenzene |
Experimental Protocols
Below are detailed protocols for the polymerization of common vinyl monomers using a diacyl peroxide initiator.
Protocol 1: Bulk Polymerization of Styrene using Benzoyl Peroxide
This protocol describes the synthesis of polystyrene via the bulk polymerization of styrene monomer initiated by benzoyl peroxide.[1][2]
Materials:
-
Styrene monomer
-
Benzoyl peroxide
-
Methanol
-
Round-bottom flask
-
Water bath or heating mantle
-
Condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Place 15 mL of styrene monomer into a round-bottom flask.[2]
-
Add 20 mg of benzoyl peroxide to the flask.[2]
-
Place a magnetic stir bar in the flask and assemble the condenser.
-
Heat the mixture in a water bath or on a heating mantle to 80-90°C with continuous stirring for 60 minutes.[1][2]
-
After 60 minutes, remove the flask from the heat and allow it to cool to room temperature for approximately 5 minutes.[1][2]
-
Slowly add 10-20 mL of methanol to the viscous solution while stirring to precipitate the polystyrene.[2]
-
Collect the precipitated white solid (polystyrene) by vacuum filtration using a Buchner funnel.[1]
-
Wash the polymer with additional methanol.
-
Dry the polymer on a watch glass or in a vacuum oven at a low temperature.
-
Weigh the dried polymer to determine the yield.
Protocol 2: Solution Polymerization of Methyl Methacrylate using Benzoyl Peroxide
This protocol details the synthesis of poly(methyl methacrylate) (PMMA) through solution polymerization.[3]
Materials:
-
Methyl methacrylate (MMA) monomer
-
Benzoyl peroxide
-
Benzene (or another suitable solvent like toluene)
-
Methanol
-
Round-bottom flask
-
Water bath or heating mantle
-
Condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mL of methyl methacrylate monomer in 20 mL of benzene.[3]
-
Add 20 mg of benzoyl peroxide to the solution.[3]
-
Add a magnetic stir bar and fit the flask with a condenser.
-
Heat the reaction mixture in a water bath or on a heating mantle to 80-90°C with stirring for 30-45 minutes.[3]
-
After the heating period, allow the flask to cool to room temperature.[3]
-
Pour the polymer solution into a beaker containing an excess of methanol to precipitate the poly(methyl methacrylate).
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer with fresh methanol.
-
Dry the polymer and weigh it to calculate the yield.
Visualizations
Logical Workflow for Diacyl Peroxide Initiated Polymerization
Caption: A general workflow for polymer synthesis using a diacyl peroxide initiator.
Signaling Pathway for Free-Radical Polymerization Initiation
Caption: The initiation and propagation steps of free-radical polymerization.
References
Determining the Optimal Concentration of Acetylpropionyl Peroxide for Initiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic peroxides are a critical class of compounds utilized as initiators for free-radical polymerization.[1] The concentration of the initiator is a crucial parameter that significantly influences the polymerization kinetics, the molecular weight of the resulting polymer, and the overall properties of the final material.[] An optimal initiator concentration ensures efficient polymerization while minimizing side reactions and residual initiator.
This document provides a comprehensive guide to determining the optimal concentration of acetylpropionyl peroxide for polymerization initiation. It is important to note that "this compound" is not a standardly defined chemical entity in the scientific literature, and the common chemical name "acetyl propionyl" refers to 2,3-pentanedione, a diketone, not a peroxide.[3][4][5] For the purposes of these application notes, we will consider a plausible structure for this compound as an unsymmetrical diacyl peroxide.
Due to the lack of specific experimental data for this particular peroxide, the following protocols are based on established methodologies for determining the optimal concentration of other well-characterized organic peroxide initiators, such as benzoyl peroxide and propionyl peroxide.[6][7]
Hypothetical Initiation Pathway
The initiation of polymerization by a diacyl peroxide like the proposed this compound begins with the thermal decomposition of the peroxide, which generates free radicals. These radicals then react with monomer units to start the polymer chain growth.
Caption: Hypothetical thermal decomposition and initiation pathway of this compound.
Experimental Protocol for Determining Optimal Initiator Concentration
This protocol outlines a systematic approach to identify the optimal concentration of a peroxide initiator for a given polymerization reaction. The primary variables to be assessed are monomer conversion, polymerization rate, and polymer molecular weight.
3.1. Materials and Equipment
-
Monomer (e.g., methyl methacrylate, styrene)
-
This compound (or other peroxide initiator)
-
Solvent (if applicable, e.g., toluene, ethyl acetate)
-
Reaction vessel with temperature control and inert gas inlet (e.g., Schlenk flask, jacketed reactor)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Constant temperature bath or heating mantle with thermocouple
-
Inert gas supply (e.g., nitrogen, argon)
-
Syringes and needles for transfer of reagents
-
Analytical equipment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monomer conversion analysis
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for molecular weight determination
-
Dilatometer or reaction calorimeter for polymerization rate studies (optional)
-
3.2. Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the monomer in the chosen solvent (if not a bulk polymerization).
-
Prepare a series of stock solutions of this compound in the same solvent at different concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M).
-
-
Polymerization Reaction Setup:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the desired amount of monomer (or monomer solution) to the reaction vessel.
-
Equilibrate the reaction mixture to the desired polymerization temperature. The choice of temperature is critical and should be based on the half-life of the initiator. A common starting point is the temperature at which the initiator has a 10-hour half-life.
-
-
Initiation and Sampling:
-
Inject a calculated volume of the initiator stock solution to achieve the target initial concentration (e.g., 0.1 mol% relative to the monomer).
-
Start the timer and maintain constant stirring and temperature.
-
At regular time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the polymerization in the aliquot by adding a small amount of an inhibitor (e.g., hydroquinone) and cooling it in an ice bath.
-
-
Repeat for Different Concentrations:
-
Repeat steps 2 and 3 for each of the different initiator concentrations to be tested. It is recommended to test a range of concentrations, for example, from 0.01 mol% to 1.0 mol% relative to the monomer.
-
3.3. Analysis of Results
-
Monomer Conversion: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining monomer. Calculate the monomer conversion at each time point for each initiator concentration.
-
Polymerization Rate: Plot monomer conversion versus time for each experiment. The initial slope of this curve is proportional to the initial rate of polymerization.
-
Polymer Molecular Weight: At the end of each reaction, precipitate the polymer by adding the reaction mixture to a non-solvent. Dry the polymer and determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC/SEC.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured table to facilitate comparison and determination of the optimal initiator concentration.
| Initiator Conc. (mol% vs. Monomer) | Reaction Time (min) | Monomer Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.01 | 30 | |||||
| 60 | ||||||
| ... | ||||||
| Final | ||||||
| 0.05 | 30 | |||||
| 60 | ||||||
| ... | ||||||
| Final | ||||||
| 0.1 | 30 | |||||
| 60 | ||||||
| ... | ||||||
| Final | ||||||
| 0.2 | 30 | |||||
| 60 | ||||||
| ... | ||||||
| Final | ||||||
| 0.5 | 30 | |||||
| 60 | ||||||
| ... | ||||||
| Final |
Interpretation and Optimization
The optimal concentration of this compound will depend on the desired properties of the final polymer.
-
Higher initiator concentrations generally lead to a faster polymerization rate and lower molecular weight polymers.[8]
-
Lower initiator concentrations typically result in slower reaction rates but higher molecular weight polymers.
-
An excessively high initiator concentration can lead to a phenomenon known as "cage effect," where the primary radicals recombine before they can initiate polymerization, reducing the initiator efficiency.[9][10]
The optimal concentration is often a compromise that provides a reasonable reaction rate while achieving the target molecular weight and a narrow polydispersity index.
Safety Precautions
Organic peroxides are potentially explosive and should be handled with extreme care.[11]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid friction, shock, and contamination.[7]
-
Store organic peroxides at the recommended temperature and away from incompatible materials such as strong acids, bases, and reducing agents.
-
Never mix organic peroxides directly with accelerators (e.g., amines).[12]
References
- 1. Organic peroxides - Wikipedia [en.wikipedia.org]
- 3. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 7. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. researchgate.net [researchgate.net]
- 11. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 12. riberglas.com [riberglas.com]
Application Notes and Protocols: Solvent Selection for Reactions Involving Acetylpropionyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpropionyl peroxide is an organic peroxide, a class of compounds characterized by the reactive -O-O- bond. Due to this peroxide linkage, it can serve as a source of free radicals upon thermal or photochemical decomposition. These radicals are highly reactive and can initiate various chemical transformations, most notably polymerization reactions and the addition to unsaturated systems. The choice of solvent is a critical parameter in any reaction involving this compound, as it can significantly influence the reaction rate, product yield, selectivity, and, most importantly, the safety of the procedure.
This document provides a comprehensive guide to selecting appropriate solvents for reactions involving this compound. It includes tabulated data on the properties of common solvents, their effects on reaction outcomes, and detailed protocols for representative reactions.
Disclaimer: Specific quantitative data for this compound is scarce in the available literature. Therefore, where specific data is unavailable, information for closely related acyl peroxides, such as acetyl peroxide and propionyl peroxide, is used to provide representative guidance. Researchers should always conduct small-scale safety and feasibility studies before proceeding with larger-scale reactions.
Properties and Safety Considerations of this compound
Organic peroxides are energetic and thermally unstable compounds that may undergo self-accelerating decomposition. Pure this compound is expected to be a solid with a severe explosion hazard, sensitive to shock, heat, and friction. For safety, it is typically prepared and used in solution. Commercial organic peroxides are often supplied as solutions in phlegmatizers like dimethyl phthalate to reduce the risk of explosion.
Key Safety Precautions:
-
Handling: Always handle this compound solutions in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and appropriate chemical-resistant gloves. Use non-sparking tools and avoid friction or impact.
-
Storage: Store in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, reducing agents, and metals.[1] The storage temperature should be kept low to minimize gradual decomposition.[1]
-
Spills: In case of a spill, absorb the material with a non-combustible absorbent like vermiculite. Do not use paper or other cellulosic materials. The contaminated absorbent should be wetted with water and placed in a loosely covered container for disposal.
-
Disposal: Dispose of this compound and any contaminated materials according to institutional and local regulations for hazardous waste. Never dispose of organic peroxides down the drain.
Solvent Selection Criteria
The choice of solvent for reactions involving this compound should be guided by several factors:
-
Solubility: The peroxide must be soluble in the chosen solvent to ensure a homogeneous reaction mixture. While specific data for this compound is limited, for analogous acyl peroxides like benzoyl peroxide, solubility is generally higher in semi-polar solvents and lower in highly polar solvents.[2]
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like alcohols may react with the peroxide or the generated radicals. Some solvents can also undergo chain transfer reactions, which can affect the properties of a polymer product.
-
Polarity: The polarity of the solvent can influence the rate of peroxide decomposition and the kinetics of the subsequent reactions. For free-radical polymerization initiated by benzoyl peroxide, solvent polarity has been shown to affect monomer conversion.[3]
-
Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature. The decomposition of the peroxide is temperature-dependent, so the solvent's boiling point will set an upper limit for the reaction temperature at atmospheric pressure.
-
Safety: The solvent itself should not pose additional, unmanageable risks. Of particular importance is the potential for the solvent to form peroxides itself upon storage.
Peroxide-Forming Solvents
A critical safety consideration is the use of solvents that can form explosive peroxides upon exposure to air and light.[4] Common laboratory solvents such as diethyl ether, tetrahydrofuran (THF), and dioxane are prone to forming peroxides.[4] If a peroxide-forming solvent must be used, it should be tested for the presence of peroxides before use and handled with extreme caution, especially when distilling or concentrating the solution.
The following table summarizes the properties of common solvents and their suitability for reactions with this compound.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Suitability and Remarks |
| Non-Polar Aprotic | |||
| n-Hexane | 1.88 | 69 | Generally suitable. Low polarity may limit solubility. |
| Benzene | 2.28 | 80 | Good solvent for many organic compounds. Carcinogenic. |
| Toluene | 2.38 | 111 | Good alternative to benzene. Generally suitable. |
| Polar Aprotic | |||
| Diethyl Ether | 4.34 | 35 | Caution: Forms explosive peroxides. Use with care. |
| Tetrahydrofuran (THF) | 7.58 | 66 | Caution: Forms explosive peroxides. Use with care. |
| Ethyl Acetate | 6.02 | 77 | Generally suitable. |
| Acetone | 20.7 | 56 | Generally suitable. |
| Acetonitrile | 37.5 | 82 | High polarity. May affect reaction rates. |
| Dimethylformamide (DMF) | 36.7 | 153 | High boiling point. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | High boiling point and high polarity. |
| Polar Protic | |||
| Ethanol | 24.55 | 78 | Caution: Can react with radicals. May be unsuitable. |
| Methanol | 32.7 | 65 | Caution: Can react with radicals. May be unsuitable. |
| Water | 80.1 | 100 | Insoluble. Not suitable for most organic reactions. |
Applications and Experimental Protocols
Initiation of Free-Radical Polymerization
This compound can be used as a thermal initiator for the polymerization of vinyl monomers. The choice of solvent can influence the rate of polymerization and the molecular weight of the resulting polymer.
Experimental Protocol: Polymerization of Styrene in Toluene
This protocol is based on general procedures for acyl peroxide-initiated polymerization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 10 mL of freshly distilled styrene.
-
Solvent Addition: Add 20 mL of dry toluene to the flask.
-
Initiator Addition: In a separate vial, dissolve 0.1 g of a standardized solution of this compound in 5 mL of toluene.
-
Reaction Initiation: Heat the styrene/toluene mixture to 80°C under a nitrogen atmosphere. Once the temperature is stable, add the this compound solution dropwise over 5 minutes.
-
Polymerization: Maintain the reaction mixture at 80°C with stirring for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into 200 mL of methanol with vigorous stirring to precipitate the polystyrene.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Logical Workflow for Polymerization Experiment
Free-Radical Addition to Alkenes
In the presence of a free-radical initiator like this compound, hydrogen bromide adds to alkenes in an anti-Markovnikov fashion. This is in contrast to the electrophilic addition that occurs in the absence of peroxides.
Experimental Protocol: Anti-Markovnikov Addition of HBr to 1-Octene
This protocol is adapted from general procedures for peroxide-initiated HBr addition.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 5.6 g (50 mmol) of 1-octene in 30 mL of n-hexane.
-
Initiator: Add 0.2 g of a standardized solution of this compound to the flask.
-
Reaction: Cool the flask in an ice bath and bubble dry hydrogen bromide gas through the solution for 1 hour with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromooctane. Purify further by distillation if necessary.
Reaction Pathway
Quantitative Data (Representative for Acyl Peroxides)
The following tables provide representative data on the decomposition of acyl peroxides in different solvents. This data should be considered as a guideline for the expected behavior of this compound.
Table 1: First-Order Decomposition Rate Constants (k) for Acetyl Peroxide at 65°C
| Solvent | k (x 10⁻⁵ s⁻¹) |
| Isooctane | 0.88 |
| Toluene | ~1.0 |
| Benzene | ~0.9 |
Data derived from studies on acetyl and propionyl peroxides.
Table 2: Effect of Solvent on Monomer Conversion in Styrene Polymerization Initiated by Benzoyl Peroxide
| Solvent | Monomer Conversion (%) |
| Acetone | High |
| Ethyl Acetate | High |
| Chloroform | Moderate |
| DMSO | Moderate |
| Acetonitrile | Moderate |
| Benzene | Low |
| Toluene | Low |
This data illustrates the trend of solvent effects on polymerization and is based on studies with benzoyl peroxide.[3]
Conclusion
The selection of an appropriate solvent is paramount for the safe and effective use of this compound in chemical reactions. The ideal solvent should provide good solubility for the peroxide and reactants, be inert under the reaction conditions, and have a suitable boiling point. Safety is a primary concern, and the use of peroxide-forming solvents should be approached with extreme caution. While quantitative data for this compound itself is limited, the information provided for analogous acyl peroxides offers valuable guidance for solvent choice and reaction design. It is strongly recommended that researchers perform thorough safety assessments and small-scale trial reactions before scaling up any process involving this energetic compound.
References
Application Notes and Protocols for Quantifying Acetylpropionyl Peroxide in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpropionyl peroxide is an organic peroxide that, like other diacyl peroxides, is of interest in various chemical and pharmaceutical applications, primarily as a radical initiator.[1] Accurate quantification of this compound in solution is crucial for process control, stability studies, and safety assessments. Due to the limited availability of specific analytical methods for this compound, this document provides detailed application notes and protocols for three general methods suitable for the quantification of diacyl peroxides, which can be adapted for this compound. These methods include iodometric titration, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).
Iodometric Titration for Total Peroxide Content
Iodometric titration is a classic and reliable method for determining the total peroxide content in a sample.[5][6][7][8] The principle involves the oxidation of iodide ions (I⁻) by the peroxide to iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[5][8]
Experimental Protocol
Reagents and Materials:
-
Sample solution containing this compound
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution (freshly prepared and stored in the dark)
-
Deionized water
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
Starch indicator solution (1% w/v)
-
Nitrogen gas for sparging
-
Erlenmeyer flasks (250 mL) with stoppers
-
Burette (50 mL)
-
Pipettes and graduated cylinders
Procedure:
-
Accurately pipette a known volume of the sample solution (containing an estimated 0.1-1.5 meq of peroxide) into a 250 mL Erlenmeyer flask.
-
Add 30 mL of glacial acetic acid to the flask.
-
Sparge the solution with nitrogen gas for 2-3 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Add 2 mL of saturated potassium iodide solution to the flask, swirl gently to mix, and immediately stopper the flask.
-
Place the flask in the dark and allow the reaction to proceed for 15-20 minutes.
-
After the incubation period, add 100 mL of deionized water to the flask.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale straw color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise with constant swirling, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the sample.
Calculation of Peroxide Concentration:
The concentration of this compound can be calculated using the following formula:
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample titration (L)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank titration (L)
-
N_thiosulfate = Normality of the Na₂S₂O₃ solution (eq/L)
-
V_aliquot = Volume of the sample solution taken for analysis (L)
-
The factor of 2 accounts for the stoichiometry of the reaction (2 moles of thiosulfate react with 1 mole of iodine, which is produced from 1 mole of peroxide).
Data Presentation
| Parameter | Value |
| Sample Volume | 10.0 mL |
| Na₂S₂O₃ Normality | 0.1000 N |
| Blank Titration Volume | 0.2 mL |
| Sample Titration Volume | 8.5 mL |
| Calculated Concentration | 0.0415 mol/L |
Table 1: Example data for the quantification of this compound using iodometric titration.
Experimental Workflow Diagram
Caption: Workflow for Iodometric Titration.
UV-Vis Spectrophotometric Method
Spectrophotometric methods offer a more sensitive alternative to titration for quantifying low concentrations of peroxides. One common method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide, followed by the formation of a colored complex between Fe³⁺ and a chromogenic agent, such as xylenol orange or thiocyanate.[9][10]
Experimental Protocol (Ferrous Oxidation-Xylenol Orange - FOX Assay)
Reagents and Materials:
-
Sample solution containing this compound
-
FOX reagent:
-
250 µM Ammonium ferrous sulfate
-
100 µM Xylenol orange
-
25 mM Sulfuric acid
-
4 mM Butylated hydroxytoluene (BHT) in methanol
-
-
Methanol (HPLC grade)
-
Cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the FOX reagent. It is recommended to prepare this reagent fresh daily.
-
Pipette a small volume of the sample solution (e.g., 10-100 µL) into a test tube.
-
Add 1 mL of the FOX reagent to the test tube.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at room temperature for 30 minutes in the dark.
-
After incubation, measure the absorbance of the solution at 560 nm using a UV-Vis spectrophotometer.
-
Use a solution of the FOX reagent without the sample as a blank.
-
Prepare a standard curve using known concentrations of a stable peroxide, such as hydrogen peroxide or benzoyl peroxide, to determine the concentration of this compound in the sample.
Data Presentation
| Standard Concentration (µM) | Absorbance at 560 nm |
| 0 | 0.005 |
| 5 | 0.125 |
| 10 | 0.248 |
| 20 | 0.495 |
| 40 | 0.980 |
| Sample | 0.372 |
Table 2: Example standard curve data for the FOX assay.
From the standard curve, the concentration of the unknown sample can be determined.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the separation and quantification of specific peroxides in a mixture. Due to the lack of a strong chromophore in many diacyl peroxides, indirect detection methods are often employed. One such method involves post-column derivatization followed by fluorescence detection.[11] It is important to note that direct analysis of thermally labile peroxides by Gas Chromatography (GC) is generally not recommended.[2]
Experimental Protocol (with Post-Column Derivatization)
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Post-column reaction module
-
Fluorescence detector
Reagents and Mobile Phase:
-
Mobile Phase: Acetonitrile/water gradient
-
Post-column reagent: p-hydroxyphenylacetic acid and hemin in a suitable buffer
Procedure:
-
Prepare the mobile phase and post-column derivatization reagent.
-
Set up the HPLC system with the C18 column and connect the post-column reaction module and fluorescence detector.
-
Equilibrate the column with the initial mobile phase conditions.
-
Prepare a series of standard solutions of a suitable diacyl peroxide (if a pure standard of this compound is not available, a related compound can be used for method development and relative quantification).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The separated this compound from the column will react with the post-column reagent to form a fluorescent product.
-
The fluorescence detector will measure the emission of the fluorescent product, and the peak area will be proportional to the concentration of the peroxide.
Data Presentation
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence (Ex: 315 nm, Em: 400 nm) |
| Validation Parameters (Hypothetical) | |
| Linearity Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 3: Typical HPLC parameters for the analysis of organic peroxides.
Logical Relationship Diagram
Caption: Logical flow of the HPLC method.
Conclusion
The quantification of this compound in solution can be effectively achieved using established analytical techniques for diacyl peroxides. Iodometric titration provides a simple and cost-effective method for determining total peroxide content at higher concentrations. For trace-level analysis, UV-Vis spectrophotometry, particularly the FOX assay, offers enhanced sensitivity. HPLC with post-column derivatization and fluorescence detection is the most sophisticated technique, providing both separation and sensitive quantification. The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation. Given the potential hazards associated with peroxides, all experimental work should be conducted with appropriate safety measures in place.
References
- 1. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structural analysis of diacyl peroxides by electrospray tandem mass spectrometry with ammonium acetate: bond homolysis of peroxide-ammonium and peroxide-proton adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 5. usptechnologies.com [usptechnologies.com]
- 6. datapdf.com [datapdf.com]
- 7. Determination of Organic Peroxides by Iodine Liberation Procedures. | Semantic Scholar [semanticscholar.org]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. Rapid, sensitive, iron-based spectrophotometric methods for determination of peroxide values of food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Indirect Analysis of Acetylpropionyl Peroxide by Headspace Gas Chromatography-Mass Spectrometry (HS/GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpropionyl peroxide, a diacyl peroxide, is a thermally labile compound, making its direct analysis by gas chromatography challenging due to the high temperatures of the injector port and analytical column. These conditions can lead to decomposition, resulting in inaccurate quantification and misidentification. This application note presents a robust and reliable indirect method for the analysis of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS/GC-MS). The protocol involves the in-situ reduction of this compound to its corresponding stable alcohol derivatives, acetic acid and propionic acid, which are then quantified. This derivatization-based approach circumvents the thermal instability of the parent compound, enabling accurate and reproducible analysis.
Introduction
Diacyl peroxides are a class of organic compounds characterized by two acyl groups bridged by a peroxide linkage. They are widely used as polymerization initiators, curing agents, and in various organic synthesis applications. This compound is one such compound that requires careful analytical monitoring for quality control and safety purposes. However, the inherent thermal instability of the peroxide bond poses a significant challenge for standard gas chromatographic techniques. At elevated temperatures, these compounds readily decompose, often into a complex mixture of products, making direct analysis unreliable.
To overcome this limitation, an indirect analytical approach is often employed. This involves the chemical derivatization of the thermally unstable analyte into a more stable and volatile compound prior to GC analysis. A common and effective strategy for peroxides is their reduction to the corresponding alcohols or acids. This application note details a method for the indirect analysis of this compound by first reducing it with a suitable agent, followed by the quantification of the resulting stable derivatives using HS/GC-MS.
Experimental Protocol
This protocol is based on the principle of reducing the diacyl peroxide to its corresponding carboxylic acids, which are then analyzed by HS/GC-MS.
1. Materials and Reagents
-
Sample containing this compound
-
Triphenylphosphine (TPP), 99%
-
Methanol, HPLC grade
-
Internal Standard (IS): 2-Butanol or another suitable volatile alcohol not present in the sample
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Standard solutions of acetic acid and propionic acid in methanol for calibration
2. Sample Preparation and Derivatization
-
Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 100 mg) into a 20 mL headspace vial.
-
Solvent Addition: Add 1 mL of methanol to the vial.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the vial.
-
Reducing Agent Addition: Add a molar excess of triphenylphosphine (TPP) to the vial. A 1.5 to 2-fold molar excess relative to the estimated peroxide concentration is recommended to ensure complete reduction.
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap.
-
Reaction: Gently swirl the vial to mix the contents and allow the reduction reaction to proceed at room temperature for 15-20 minutes. The peroxide is reduced to acetic acid and propionic acid, and TPP is oxidized to triphenylphosphine oxide.
3. HS/GC-MS Parameters
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Setting |
| Headspace Autosampler | |
| Vial Incubation Temp. | 80 °C |
| Vial Incubation Time | 20 min |
| Syringe Temperature | 90 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions | |
| Acetic Acid | Quantifier: m/z 43, Qualifier: m/z 60 |
| Propionic Acid | Quantifier: m/z 45, Qualifier: m/z 74 |
| 2-Butanol (IS) | Quantifier: m/z 45, Qualifier: m/z 59 |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using standard solutions of acetic acid and propionic acid with the internal standard. The concentration of this compound in the original sample is then calculated based on the stoichiometry of the reduction reaction.
Table 1: Representative Quantitative Data
| Analyte (Derivative) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) |
| Acetic Acid | ~7.5 | 0.1 | 0.5 | 95 - 105 |
| Propionic Acid | ~9.2 | 0.1 | 0.5 | 95 - 105 |
Note: The values presented in this table are illustrative and should be determined for each specific analytical setup through proper method validation.
Mandatory Visualization
Caption: Experimental workflow for the indirect HS/GC-MS analysis of this compound.
Conclusion
The thermal instability of this compound necessitates an indirect analytical approach for accurate and reliable quantification by gas chromatography. The described method, involving an in-situ reduction to stable carboxylic acid derivatives followed by HS/GC-MS analysis, provides a robust and reproducible protocol. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring the analysis of this and other thermally labile diacyl peroxides. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.
Application Notes and Protocols: Acyl Peroxides as Oxidizing Agents in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl peroxides can be potent oxidizing agents, capable of participating in a variety of transformations, including epoxidation, hydroxylation, and other oxygen-transfer reactions. Their reactivity is often harnessed through catalytic activation, which can proceed through either radical or non-radical pathways, depending on the catalyst and reaction conditions.
Catalytic Mechanisms
The primary mode of action for acyl peroxides in catalysis involves the homolytic cleavage of the weak oxygen-oxygen bond to generate acyloxy radicals. This process can be initiated thermally or through single-electron transfer (SET) from a transition metal catalyst.
1. Radical Pathway:
In the presence of a suitable transition metal catalyst (e.g., Fe, Cu), acyl peroxides can undergo a one-electron reduction to generate an acyloxy radical and a carboxylate anion. The acyloxy radical can then decarboxylate to form an alkyl or aryl radical, which can participate in the catalytic cycle. Alternatively, the acyloxy radical itself can act as the primary oxidant.
2. Non-Radical (Ionic) Pathway:
In certain contexts, particularly with strong Lewis acids or in polar solvents, the decomposition of acyl peroxides can be directed towards an ionic pathway, generating electrophilic oxygen species capable of reacting with nucleophilic substrates.
A generalized catalytic cycle involving an acyl peroxide and a transition metal catalyst is depicted below.
Applications in Organic Synthesis
The strong oxidizing nature of acyl peroxides, when suitably catalyzed, can be applied to a range of synthetic transformations relevant to drug development and fine chemical synthesis.
-
Epoxidation of Alkenes: In situ generation of peroxy acids or acylperoxy radicals from aldehydes and oxygen, catalyzed by heterogeneous catalysts, can be used for the epoxidation of olefins.[1]
-
Oxidation of Alcohols: Polynuclear metal complexes have been shown to catalyze the oxidation of alcohols using various peroxides.[2]
-
C-H Functionalization: Acyl radicals generated from acyl peroxides can be used in C-H acylation reactions.[3]
-
Radical-Mediated Cyclizations: Iron-catalyzed reactions of α-ketoalkylsilyl peroxides can generate acyl radicals that participate in conjugate addition-cyclization sequences.[4]
Experimental Protocols
The following are example protocols for catalytic oxidations using acyl peroxides. These are intended as a starting point and will require optimization for specific substrates and acyl peroxides.
Protocol 1: General Procedure for Iron-Catalyzed Oxidation of an Alkene
This protocol is a hypothetical example based on the principles of iron-catalyzed radical reactions with peroxides.
Materials:
-
Substrate (alkene)
-
Acyl peroxide (e.g., Benzoyl Peroxide)
-
Iron(II) acetylacetonate (Fe(acac)₂)
-
Degassed solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substrate (1.0 mmol) and the iron catalyst (Fe(acac)₂, 0.05 mmol, 5 mol%).
-
Add the degassed solvent (10 mL) and stir the mixture until the solids are dissolved.
-
In a separate vial, dissolve the acyl peroxide (1.2 mmol) in the degassed solvent (5 mL).
-
Add the acyl peroxide solution to the reaction mixture dropwise over 10 minutes at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table presents hypothetical data for the optimization of an alkene epoxidation reaction using a generic acyl peroxide. This illustrates the type of data that should be collected during methods development.
| Entry | Catalyst (mol%) | Acyl Peroxide (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Fe(acac)₂ (5) | 1.1 | 25 | 12 | 85 | 70 |
| 2 | Fe(acac)₂ (10) | 1.1 | 25 | 12 | 95 | 82 |
| 3 | Fe(acac)₂ (5) | 1.5 | 25 | 12 | 98 | 85 |
| 4 | Fe(acac)₂ (5) | 1.1 | 50 | 6 | 99 | 90 |
| 5 | Cu(OTf)₂ (5) | 1.1 | 25 | 12 | 70 | 60 |
Table 1: Hypothetical reaction optimization data for alkene epoxidation.
Safety Considerations
Acyl peroxides are energetic materials and should be handled with extreme care.[5]
-
Shock Sensitivity: Many acyl peroxides are sensitive to shock, friction, and heat, and can decompose explosively.[5]
-
Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials such as strong acids, bases, and reducing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a fume hood and behind a blast shield, especially when working with larger quantities or unknown compounds.
-
Scale-up: Be extremely cautious when scaling up reactions involving peroxides. Conduct small-scale trials first to assess the reaction exotherm.
Conclusion
While specific catalytic applications of acetylpropionyl peroxide are not documented, the broader class of acyl peroxides holds significant potential as versatile oxidizing agents in catalysis. By understanding the fundamental mechanisms of their activation and reaction pathways, researchers can develop novel synthetic methodologies. The protocols and data presented here provide a foundational framework for exploring the catalytic activity of this compound and other acyl peroxides in a safe and systematic manner. Further research into the catalytic applications of these reagents is warranted and could lead to the development of new and efficient oxidative transformations for the synthesis of complex molecules in the pharmaceutical and chemical industries.
References
- 1. Using molecular oxygen and Fe–N/C heterogeneous catalysts to achieve Mukaiyama epoxidations via in situ produced organic peroxy acids and acylperoxy r ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00356B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Acyl Radical Chemistry via Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic utility of functionalized alkylsilyl peroxides for Fe-catalyzed and visible-light-promoted radical transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
Safe Handling of Thermally Sensitive Organic Peroxides: Application Notes and Protocols for Acetyl Peroxide and Propionyl Peroxide
Note on Chemical Identity: The compound "acetylpropionyl peroxide" is not a standard recognized chemical name. This document provides safety protocols for two related and commercially relevant organic peroxides: Acetyl Peroxide (Diacetyl Peroxide) and Propionyl Peroxide (Dipropionyl Peroxide) . It is presumed that the user's request pertains to one of these substances. Researchers should always verify the specific identity and associated safety data for any chemical they intend to use.
Introduction
Organic peroxides are a class of compounds that are essential reagents in various research and development applications, including as polymerization initiators and oxidizing agents. However, their utility is matched by their inherent instability. The weak oxygen-oxygen bond makes them susceptible to decomposition, which can be initiated by heat, friction, shock, or contamination. This decomposition is exothermic and can become self-accelerating, leading to fire, explosion, and the release of flammable or toxic gases.
These application notes provide detailed protocols and safety guidelines for the laboratory use of acetyl peroxide and propionyl peroxide, two thermally sensitive organic peroxides. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and infrastructure.
Hazard Summary
Both acetyl peroxide and propionyl peroxide are highly hazardous materials. In their pure, solid form, they are extremely sensitive to shock and friction and can detonate.[1] For this reason, they are typically supplied and handled as solutions, most commonly at a concentration of 25% in a high-boiling point solvent like dimethyl phthalate to reduce their explosive potential.[1][2] Even in solution, they remain potent oxidizing agents and are thermally unstable.
Key Hazards:
-
Explosive: Pure materials are shock and friction sensitive.[1][2] Solutions can also pose an explosion risk, especially if the solvent is allowed to evaporate.
-
Thermally Unstable: Decomposition can be initiated by heat, leading to a self-accelerating reaction.[3][4]
-
Fire Hazard: They are strong oxidizing agents and can ignite combustible materials on contact.[5] Decomposition products are often flammable.
-
Health Hazards: Can cause severe eye and skin irritation or burns.[6] Inhalation of vapors may cause respiratory irritation.
Quantitative Data
The stability of an organic peroxide is quantified by its Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[3] This is a critical parameter for determining safe storage and handling temperatures.
| Parameter | Acetyl Peroxide (Diacetyl Peroxide) | Propionyl Peroxide (Dipropionyl Peroxide) | Reference |
| CAS Number | 110-22-5 | 3248-28-0 | [1][2] |
| Molecular Formula | C4H6O4 | C6H10O4 | [1][2] |
| Appearance | Colorless crystals (pure) or colorless liquid (in solution) | Available as a 25% solution | [1][2] |
| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | Data not available. Must be handled as a thermally sensitive peroxide requiring temperature control. | [7] |
| Primary Hazards | Explosive, Strong Oxidizer, Thermally Unstable | Severe Explosion Hazard (pure), Highly Flammable, Thermally Unstable | [1][2][5] |
Laboratory Setup and Engineering Controls
A dedicated and properly equipped workspace is essential for the safe handling of acetyl peroxide and propionyl peroxide.
-
Designated Work Area: All work with these peroxides must be conducted in a designated area, clearly marked with warning signs indicating the presence of explosive and reactive chemicals.
-
Chemical Fume Hood: All manipulations of open containers of acetyl and propionyl peroxide must be performed inside a certified chemical fume hood to protect against inhalation of vapors and to contain any potential splashes or minor reactions.
-
Blast Shield: A portable blast shield must be positioned between the experiment and the user within the fume hood. This provides an additional layer of protection in the event of an unexpected decomposition or explosion.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.
-
Ignition Source Control: All sources of ignition, including open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the designated work area. Use only non-sparking tools.
-
Temperature Control: A laboratory-safe refrigerator or freezer, designed for the storage of flammable materials, is required for storing these peroxides at their recommended temperature. Do not use standard domestic refrigerators.
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling acetyl or propionyl peroxide.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene) should be worn. Consult the glove manufacturer's compatibility chart for the specific solvent being used.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.
-
Footwear: Closed-toe shoes made of a non-porous material are essential.
Handling and Dispensing Protocol
-
Preparation: Before starting work, ensure the fume hood is functioning correctly, the blast shield is in place, and all necessary materials and waste containers are within reach.
-
Quantity Limitation: Only remove the minimum required amount of peroxide from its storage container for the immediate experiment.
-
Temperature Equilibration: If the peroxide solution is stored refrigerated, allow it to equilibrate to the ambient temperature of the fume hood in a secondary container before use to prevent condensation of atmospheric moisture into the container.
-
Dispensing: Use non-sparking tools, such as plastic or ceramic spatulas, for transferring the peroxide solution. Avoid using metal spatulas.
-
Container Sealing: Keep the primary container sealed when not in use.
-
No Confinement: Never confine organic peroxides in a system that cannot vent, as decomposition can lead to a dangerous pressure buildup.
Spill Management Protocol
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the fume hood is operating at maximum capacity.
-
Absorption: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use paper towels or other combustible materials.
-
Wetting: The contaminated absorbent material must be wetted with water to reduce its sensitivity.
-
Collection: Using non-sparking tools, carefully collect the wetted absorbent material into a designated, labeled plastic container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.
Waste Disposal Protocol
Organic peroxide waste is highly hazardous and must be managed carefully.
-
Segregation: Never mix organic peroxide waste with other chemical waste streams.
-
Dilution: Unused or excess peroxide solutions should be diluted with a compatible, high-boiling point solvent (e.g., the solvent it was supplied in) to a concentration of less than 1% active oxygen.
-
Labeling: All peroxide waste containers must be clearly labeled as "Hazardous Waste: Organic Peroxide" and include the specific chemical name.
-
Storage: Store waste containers in a designated, cool, and well-ventilated area, away from incompatible materials, pending collection by environmental health and safety personnel. Do not tightly cap waste containers to allow for the venting of any decomposition gases.
Visualizations
Safe Handling Workflow for Organic Peroxides
Caption: Workflow for the safe laboratory handling of organic peroxides.
Hierarchy of Controls for Organic Peroxide Safety
Caption: Hierarchy of controls applied to the safe use of organic peroxides.
References
- 1. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 2. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 4. nouryon.com [nouryon.com]
- 5. DIPROPIONYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Diacetyl peroxide | C4H6O4 | CID 8040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Safe Handling of Acetylpropionyl Peroxide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the safe handling procedures for acetylpropionyl peroxide in a laboratory environment. Due to its potential hazards as a flammable and peroxide-forming substance, strict adherence to these protocols is crucial to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that poses several risks. It is a flammable liquid and vapor, can cause serious eye damage, and may cause an allergic skin reaction.[1][2][3] Furthermore, as a peroxide-forming compound, it can form explosive peroxides over time, especially when concentrated.[4][5] A thorough risk assessment should be conducted before any new experimental protocol involving this substance is initiated.
Exposure Limits and Incompatible Materials
Exposure to this compound should be minimized. The following tables summarize the occupational exposure limits for acetylpropionyl and a list of incompatible materials. While no specific occupational exposure limits have been established for acetyl peroxide, the limits for the closely related compound acetylpropionyl provide a valuable reference for maintaining a safe working environment.[4]
Table 1: Occupational Exposure Limits for Acetylpropionyl
| Organization | TWA (8-hour Time-Weighted Average) | STEL (15-minute Short-Term Exposure Limit) | Notes |
| ACGIH | 0.01 ppm (0.04 mg/m³) | 0.02 ppm (0.083 mg/m³) | Lung damage notation |
| NIOSH | 0.005 ppm | 0.025 ppm | - |
| Germany (MAK) | 0.01 ppm (0.04 mg/m³) | 0.02-0.04 ppm (0.083–0.16 mg/m³) | - |
| Sweden | 0.01 ppm (0.04 mg/m³) | 0.02-0.04 ppm (0.083–0.16 mg/m³) | - |
Table 2: Incompatible Materials [1][6][7][8][9]
| Category | Examples |
| Reducing Agents | - |
| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid |
| Strong Bases | - |
| Metals | Zinc, Powdered metals, Iron, Copper, Heavy metals |
| Other | Amines, Organic materials, Combustible materials, Dust |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment [4][6][7]
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, minimum 4mil thickness) and a lab coat. Fire/flame resistant clothing is also recommended. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. |
Safe Handling and Storage Protocols
4.1. Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6][7]
-
Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][7]
-
Static Discharge: Take precautionary measures against static discharge by grounding containers and receiving equipment.[1][3]
-
Avoid Contact: Avoid contact with skin and eyes, and avoid breathing vapors or mists.[6][7][8]
4.2. Storage:
-
Temperature: Store in a cool, well-ventilated place. A recommended storage temperature is between 2-8°C (36-46°F).[6] For long-term stability, organic peroxides should generally be stored below 25°C (77°F).[2]
-
Container: Keep the container tightly closed and in its original packaging.[1][2] Store in a detached, isolated, noncombustible building if possible.[7]
-
Segregation: Store away from incompatible materials as listed in Table 2.[1][6]
-
Dating: Label containers with the date received and the date opened to track the age of the chemical and monitor for peroxide formation.[10][11]
Caption: Workflow for the safe handling of this compound.
Peroxide Formation, Detection, and Disposal
5.1. Peroxide Formation:
This compound is a peroxide-former and can generate explosive peroxides upon storage, especially after the inhibitor is consumed.
5.2. Peroxide Detection Protocol:
Regularly test for the presence of peroxides, especially in containers that have been open for an extended period.
-
Safety First: Before testing, visually inspect the container for any signs of crystallization, discoloration, or stratification of the liquid. If any of these are present, DO NOT touch or open the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.[5][11]
-
Testing: Use commercially available peroxide test strips.[3][5]
-
Procedure:
-
Open the container in a fume hood.
-
Dip the test strip into the liquid for the time specified in the strip's instructions.
-
Remove the strip and compare the color to the chart provided with the test kit.
-
-
Interpretation: Record the peroxide concentration in a logbook.
Table 4: Action Levels for Peroxide Concentrations [3][5]
| Peroxide Concentration | Action |
| < 100 ppm | Safe for use. |
| 100 - 400 ppm | Discontinue use and contact EHS for disposal. |
| > 400 ppm | DANGER! Do not handle. Evacuate the area and contact EHS or emergency services immediately. |
5.3. Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Never dispose of it down the drain.
Caption: Hierarchy of controls for managing peroxide formation.
Emergency Procedures
6.1. Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[6][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Contain the spill using a non-combustible absorbent material like vermiculite or sand. Do not use paper towels or other combustible materials.[7]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with soap and water.
References
- 1. synerzine.com [synerzine.com]
- 2. hmroyal.com [hmroyal.com]
- 3. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
- 4. nj.gov [nj.gov]
- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. acs.org [acs.org]
- 10. nouryon.com [nouryon.com]
- 11. Peroxide Test | 110337 [merckmillipore.com]
Application Notes and Protocols for the Storage and Handling of Organic Peroxide Solutions
Introduction
Organic peroxides are a class of compounds containing the peroxide functional group (R-O-O-R'). They are thermally unstable and can undergo rapid, exothermic decomposition. This document provides general guidance on the proper storage and handling of organic peroxide solutions to minimize risks in a research and development environment.
Health and Safety Hazards
Organic peroxide solutions present several significant hazards:
-
Fire and Explosion: They are strong oxidizing agents and can ignite or cause explosions when in contact with combustible materials.[1][2] Decomposition can be initiated by heat, shock, friction, or contamination, leading to a rapid release of energy.[1][3] Containers may explode in a fire.[1][2]
-
Reactivity: They can react violently with reducing agents, acids, bases, and metals.[4]
-
Health Effects: Organic peroxides are often irritating to the skin, eyes, and respiratory tract.[1][2] Ingestion can be harmful.[1][2]
Storage Protocols
Proper storage is critical to maintaining the stability of organic peroxide solutions and preventing accidents.
-
Temperature Control: Store solutions in a cool, well-ventilated area.[5][6] Adhere strictly to the manufacturer's recommended storage temperature range. Elevated temperatures can lead to accelerated decomposition and a potential runaway reaction.
-
Segregation: Store organic peroxide solutions separately from all incompatible materials, especially flammable liquids, combustible materials, strong acids, bases, and reducing agents.
-
Ignition Sources: Eliminate all sources of ignition from the storage area, including open flames, sparks, and static discharge.[5][6][7] Use explosion-proof electrical equipment.[5][7]
-
Containers: Keep containers tightly closed and upright in their original packaging.[5] Protect containers from physical damage.
-
Ventilation: Ensure adequate ventilation in the storage area to prevent the accumulation of flammable vapors.
Quantitative Storage Data (General for Organic Peroxide Solutions)
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | As specified by the manufacturer (typically refrigerated) | To minimize the rate of thermal decomposition. |
| Maximum Container Size | Typically < 1 gallon (4 liters) in a laboratory setting | To limit the quantity of material in a single location. |
| Storage Time | Follow manufacturer's expiration dates | Peroxide concentration and stability can change over time. |
Handling Procedures
Adherence to strict handling protocols is essential for the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling organic peroxide solutions:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1] The work surface should be clean and free of contaminants.
-
Dispensing: Use only clean, compatible tools and equipment (e.g., glass, stainless steel, Teflon®). Avoid using tools that can create sparks.[1][7] Ground and bond containers and receiving equipment during transfer to prevent static discharge.[5][6][7]
-
Quantity: Work with the smallest quantity of material necessary for the experiment.
-
Contamination: Avoid all sources of contamination, including dust, metals, and incompatible chemicals, as these can catalyze decomposition.
-
Spills: Have appropriate spill control materials readily available. In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Do not use combustible materials like paper towels for cleanup. Place the absorbed material in a loosely covered container for disposal. For large spills, evacuate the area and contact emergency personnel.
Experimental Protocols
Protocol 5.1: General Procedure for Diluting Organic Peroxide Solutions
-
Preparation:
-
Ensure the work area in the chemical fume hood is clean and free of contaminants.
-
Assemble all necessary equipment, including the stock peroxide solution, a compatible solvent, and clean glassware.
-
Don appropriate PPE.
-
-
Procedure:
-
Chill the solvent to the desired reaction temperature.
-
Slowly add the required amount of the organic peroxide solution to the chilled solvent while gently stirring. Never add the solvent to the peroxide solution.
-
Keep the solution cooled and monitored throughout the experiment.
-
-
Post-Procedure:
-
Properly label the diluted solution with the contents, concentration, and date of preparation.
-
Clean all equipment thoroughly.
-
Dispose of any waste according to institutional guidelines.
-
Protocol 5.2: Monitoring for Decomposition
-
Visual Inspection: Regularly inspect stored containers for any signs of decomposition, such as bulging, crystallization, discoloration, or gas evolution.
-
Temperature Monitoring: If stored in a refrigerator or freezer, monitor the temperature regularly to ensure it remains within the recommended range.
-
Chemical Analysis (for advanced users):
-
Techniques such as titration or chromatography can be used to determine the active peroxide content. A decrease in active peroxide content over time indicates decomposition.
-
Caution: These procedures should only be performed by trained personnel familiar with the specific analytical methods and safety precautions.
-
Waste Disposal
-
Never mix organic peroxide waste with other chemical waste streams.
-
Collect organic peroxide waste in designated, properly labeled containers.
-
Do not seal waste containers tightly to prevent pressure buildup from decomposition gases.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Emergency Procedures
-
Fire: In case of a fire, evacuate the area immediately and call the fire department.[1][2] If the fire is small and you are trained to do so, use a foam, carbon dioxide, or dry powder extinguisher.[5] Cool nearby containers with water from a safe distance to prevent them from exploding.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizations
Caption: Workflow for the safe handling of organic peroxide solutions.
Caption: General decomposition pathway for organic peroxides.
References
- 1. DE403052C - Process for the preparation of acetyl peroxides - Google Patents [patents.google.com]
- 2. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2439399A - Process for the preparation of acetyl peroxide - Google Patents [patents.google.com]
- 6. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
Personal Protective Equipment for Handling Organic Peroxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Organic peroxides are a class of highly reactive compounds that are essential in many research and development applications, including polymerization initiation and organic synthesis. However, their inherent instability and sensitivity to heat, shock, and contamination pose significant safety hazards, including the risk of fire, explosion, and serious tissue damage upon contact. Strict adherence to proper personal protective equipment (PPE) protocols is paramount to ensure the safety of laboratory personnel.
This document provides detailed application notes and protocols for the selection and use of PPE when handling organic peroxides.
Hazard Assessment and PPE Selection
Before handling any organic peroxide, a thorough hazard assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) for the specific peroxide, considering the concentration, quantity, and the nature of the task to be performed (e.g., transferring, mixing, heating). The selection of appropriate PPE is a critical outcome of this assessment.
Eye and Face Protection
Organic peroxides can cause severe eye irritation, corneal damage, or even blindness upon contact. Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn whenever handling organic peroxides.[1]
-
High-Risk Operations: For tasks involving a higher risk of splashes or explosions, such as handling larger quantities or heating organic peroxides, a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
Hand Protection
Skin contact with organic peroxides can lead to irritation, chemical burns, and absorption through the skin, potentially causing systemic toxicity. The selection of appropriate gloves is crucial and must be based on the specific organic peroxide being handled and the duration of the task.
Quantitative Data on Glove Chemical Resistance:
The following table summarizes available quantitative data on the breakthrough times of various glove materials when exposed to specific organic peroxides. Breakthrough time is the time it takes for a chemical to permeate through the glove material and be detected on the inside. It is critical to note that this data is often generated for specific glove thicknesses and under laboratory conditions. Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.
| Organic Peroxide | Glove Material | Thickness (mm) | Breakthrough Time (minutes) | Permeation Rate | Degradation Rating | Source(s) |
| Hydrogen Peroxide (30%) | Butyl | Not Specified | > 480 | Excellent | Excellent | [2] |
| Neoprene | Not Specified | > 480 | Excellent | Excellent | [2] | |
| Nitrile | Not Specified | > 480 | Good | Excellent | [2][3] | |
| Viton™ | Not Specified | > 480 | Excellent | Excellent | [2] | |
| Methyl Ethyl Ketone Peroxide (MEKP) | Neoprene | Not Specified | Not Available | Not Available | Not Available | |
| Nitrile | Not Specified | < 10 | Poor | Poor | [3] | |
| Butyl | Not Specified | > 480 | Excellent | Excellent | [3] | |
| Viton™/Butyl | Not Specified | > 480 | Excellent | Excellent | [4] | |
| Benzoyl Peroxide | Butyl | Not Specified | Not Available | Not Available | Not Available | |
| Neoprene | Not Specified | Not Available | Not Available | Not Available | ||
| Nitrile | Not Specified | Not Available | Not Available | Not Available | ||
| Cumene Hydroperoxide | Butyl | Not Specified | Not Available | Not Available | Not Available | |
| Neoprene | Not Specified | Not Available | Not Available | Not Available | ||
| Nitrile | Not Specified | Not Available | Not Available | Not Available | ||
| Dicumyl Peroxide | Butyl | Not Specified | Not Available | Not Available | Not Available | |
| Neoprene | Not Specified | Not Available | Not Available | Not Available | ||
| Nitrile | Not Specified | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that specific quantitative data for that combination was not found in the searched resources. It is crucial to consult manufacturer-specific data or perform internal testing when data is unavailable.
Body Protection
To protect against splashes and spills, appropriate body protection is essential.
-
Lab Coat: A flame-resistant (FR) lab coat should be worn over personal clothing.
-
Chemical-Resistant Apron: For tasks with a higher potential for splashes, a chemical-resistant apron made of a material compatible with the specific organic peroxide should be worn over the lab coat.
-
Full-Body Protection: In situations with a high risk of significant exposure, such as in the event of a large spill or during emergency response, a chemical-resistant suit may be necessary.
Respiratory Protection
Many organic peroxides are volatile and can be respiratory irritants. Some may also decompose to produce hazardous gases.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All work with open containers of organic peroxides should be conducted in a fume hood.
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required. The type of respirator will depend on the specific organic peroxide and its concentration in the air. For many organic peroxide vapors, an air-purifying respirator with organic vapor cartridges may be suitable. However, for highly volatile or toxic peroxides, or in oxygen-deficient atmospheres, a supplied-air respirator may be necessary. Always consult the SDS and relevant safety guidelines to select the appropriate respirator.
Experimental Protocols
Protocol 1: Selection of Chemical-Resistant Gloves
Objective: To select the appropriate glove material for handling a specific organic peroxide.
Materials:
-
Safety Data Sheet (SDS) for the specific organic peroxide.
-
Glove manufacturer's chemical resistance guides.
-
Selected glove samples for visual inspection and dexterity testing.
Procedure:
-
Consult the SDS: Review Section 8 of the SDS for the organic peroxide to identify the manufacturer's recommendations for hand protection.
-
Consult Manufacturer's Guides: Access the chemical resistance guides from reputable glove manufacturers (e.g., Ansell, SHOWA, Uvex).[3][5][6]
-
Search for Specific Data: Look for quantitative data (breakthrough time and permeation rate) for the specific organic peroxide and various glove materials.
-
Evaluate Task-Specific Requirements:
-
Incidental Contact (e.g., small splashes): For short-duration tasks with a low likelihood of direct contact, a glove with a shorter breakthrough time may be acceptable, but it should be changed immediately upon any known contact. Nitrile gloves with a minimum thickness of 4 mil are often suitable for incidental contact.[1]
-
Extended Contact (e.g., immersion, handling large quantities): For tasks involving prolonged or direct contact, a glove with a long breakthrough time (>480 minutes) is required. Thicker gauge gloves made of materials like butyl or Viton™ are often necessary.
-
-
Consider Physical Properties: Evaluate the glove's resistance to abrasion, puncture, and tearing, as well as the required dexterity for the task.
-
Perform a Visual Inspection: Before each use, visually inspect the gloves for any signs of degradation, such as discoloration, swelling, cracking, or pinholes.
-
Document Selection: Record the selected glove type, manufacturer, and justification in the laboratory's standard operating procedure (SOP) for the specific process.
Protocol 2: Donning and Doffing of PPE
Objective: To ensure the correct procedure for putting on and taking off PPE to prevent contamination.
Procedure:
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respirator (if required): Perform a user seal check each time a respirator is donned.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with bare hands.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if required): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Protocol 3: Decontamination and Disposal of PPE
Objective: To safely decontaminate reusable PPE and dispose of single-use PPE.
Procedure:
-
Reusable PPE (e.g., face shields, goggles, chemical-resistant aprons):
-
Decontaminate according to the manufacturer's instructions and the specific organic peroxide handled.
-
Typically, this involves washing with a mild detergent and water, followed by rinsing.
-
Ensure PPE is completely dry before storage.
-
-
Single-Use PPE (e.g., disposable gloves, lab coats):
-
Dispose of as hazardous waste in a designated, labeled container.
-
Never reuse disposable gloves.
-
-
Contaminated Clothing: If personal clothing becomes contaminated, remove it immediately and launder it separately from other clothing.
Visualizations
Logical Diagram for PPE Selection for Handling Organic Peroxides
Caption: PPE selection workflow for handling organic peroxides.
By following these guidelines, researchers can significantly mitigate the risks associated with handling organic peroxides and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
References
Application Notes and Protocols for the Laboratory Disposal of Acetylpropionyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpropionyl peroxide is a diacyl organic peroxide, a class of compounds that are potent oxidizing agents and pose significant fire and explosion hazards.[1] Proper management and disposal of laboratory waste containing this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. These application notes provide detailed protocols for the safe neutralization and disposal of this compound waste streams. The procedures outlined are based on general methods for the destruction of diacyl peroxides. It is strongly recommended to perform a small-scale trial of any chosen method to ensure its efficacy and safety for the specific waste matrix.
Data Presentation
The safe disposal of this compound relies on its chemical decomposition into less hazardous substances. The choice of method may depend on the concentration of the peroxide and the solvent matrix.
Table 1: Chemical Decomposition Methods for Diacyl Peroxide Waste
| Method | Reagents | General Reaction Time | Advantages | Limitations |
| Alkaline Hydrolysis | 10% Sodium Hydroxide (NaOH) solution | Variable, requires careful, slow addition | Effective for neat or concentrated peroxide waste.[2][3] | Can be exothermic; requires careful temperature control.[4][5][6] |
| Reduction with Ferrous Sulfate | Solution of Ferrous Sulfate (FeSO₄) and Sulfuric Acid (H₂SO₄) in water | A few minutes[7][8] | Rapid reaction at room temperature.[7][8] | Less effective for diacyl peroxides with low water solubility.[7][8] |
| Reduction with Iodide | Sodium Iodide (NaI) or Potassium Iodide (KI) in glacial acetic acid | Minimum of 30 minutes[7] | Effective for diacyl peroxides.[7] | Requires the use of glacial acetic acid. |
Experimental Protocols
Important Safety Precautions:
-
Always work in a well-ventilated fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat.[3]
-
Have a safety shower and eyewash station readily accessible.
-
Avoid heat, sparks, open flames, and any source of ignition.[9]
-
Use non-sparking tools for handling containers and equipment.[2][10]
-
Do not work alone.
Protocol 1: Alkaline Hydrolysis of this compound Waste
This protocol is suitable for the decomposition of concentrated or bulk quantities of this compound. The principle is the hydrolysis of the peroxide into less hazardous carboxylate salts.
Materials:
-
Waste containing this compound
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Large beaker or flask (at least 10 times the volume of the peroxide waste)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Place the beaker or flask containing the 10% NaOH solution in an ice bath on a stir plate and begin gentle stirring. The volume of the NaOH solution should be approximately ten times the volume of the peroxide waste to be treated.[2][3]
-
Slowly and carefully add the this compound waste to the stirring NaOH solution in small portions. CAUTION: The reaction may be exothermic. Monitor the temperature and control the rate of addition to prevent boiling or excessive heat generation.[4][5][6]
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure complete hydrolysis.
-
Test the resulting solution for the presence of peroxides using peroxide test strips. If the test is positive, continue stirring and re-test periodically until the peroxide is no longer detectable.
-
Once the peroxide is completely destroyed, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid).
-
The neutralized solution can be disposed of as aqueous chemical waste in accordance with local, state, and federal regulations.
Protocol 2: Reduction of this compound with Ferrous Sulfate
This method is effective for the rapid decomposition of this compound, particularly in water-insoluble organic solvents.
Materials:
-
Waste containing this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Separatory funnel or reaction flask with a stirrer
-
Peroxide test strips
Procedure:
-
Prepare the ferrous sulfate reagent by dissolving 6 g of FeSO₄·7H₂O in a mixture of 11 mL of water and 6 mL of concentrated sulfuric acid. This is sufficient to treat approximately 1 liter of a water-insoluble solvent containing peroxide.[7][8]
-
In a separatory funnel or reaction flask, add the waste solution containing this compound.
-
Add the ferrous sulfate reagent to the waste solution.
-
Stir or shake the mixture vigorously for a few minutes.[7][8]
-
Allow the layers to separate. Test the organic layer for the presence of peroxides using peroxide test strips.
-
If peroxides are still present, repeat the treatment with a fresh portion of the ferrous sulfate reagent.
-
Once the peroxide test is negative, separate the aqueous and organic layers.
-
Dispose of both the aqueous and organic waste streams according to institutional and regulatory guidelines.
Protocol 3: Decomposition of this compound with Iodide
This protocol is an alternative reduction method for the destruction of diacyl peroxides.
Materials:
-
Waste containing this compound
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Glacial acetic acid
-
Reaction flask with a stirrer
-
Peroxide test strips
Procedure:
-
For every 0.01 moles of this compound in the waste, dissolve 0.022 moles (a 10% excess) of sodium or potassium iodide in 70 mL of glacial acetic acid in a reaction flask.[7]
-
With gentle stirring, gradually add the peroxide waste to the iodide/acetic acid solution at room temperature.
-
The solution will darken as iodine is formed, indicating the decomposition of the peroxide.[7]
-
Allow the reaction to proceed for a minimum of 30 minutes.[7]
-
Test the solution for the presence of peroxides. If the test is positive, allow the reaction to continue for a longer period.
-
Once the peroxide is completely destroyed, the resulting solution should be disposed of as hazardous waste, following all applicable regulations.
Mandatory Visualization
The following diagram illustrates the decision-making process for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. docs.gato.txst.edu [docs.gato.txst.edu]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. weizmann.ac.il [weizmann.ac.il]
- 10. DIACETYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for Testing Peroxide Formation in Acetylpropionyl Peroxide Samples
Introduction
Acetylpropionyl peroxide, like other organic peroxides, is susceptible to degradation, leading to the formation of peroxides. This process can be accelerated by factors such as heat, light, and the presence of contaminants.[1] For researchers, scientists, and drug development professionals, monitoring the formation of these peroxide impurities is critical. Elevated peroxide levels can impact the stability, efficacy, and safety of pharmaceutical formulations. Furthermore, high concentrations of peroxides can pose a significant explosion hazard, especially upon concentration or heating.[2]
These application notes provide detailed protocols for several established methods to quantify and detect peroxide formation in this compound samples, ranging from classical titration to modern chromatographic techniques.
Method 1: Iodometric Titration for Peroxide Value (PV)
Application Note
Iodometric titration is a widely recognized and robust method for determining the total peroxide content, expressed as the Peroxide Value (PV). The principle involves the oxidation of iodide ions (I⁻) from a saturated potassium iodide solution by the peroxides present in the sample. This reaction liberates free iodine (I₂). The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.[3][4] This method is valued for its accuracy and cost-effectiveness but can be time-consuming and requires careful handling of reagents to avoid air oxidation of iodide, which can lead to erroneously high results.[5][6]
Quantitative Data: Method Characteristics
| Parameter | Typical Value/Range | Notes |
| Measurement | Peroxide Value (PV) | Expressed in milliequivalents of active oxygen per kg of sample (meq/kg) or millimoles of peroxide per kg (mmol/kg).[3][7] |
| Titrant | 0.1 N or 0.01 N Sodium Thiosulfate | The concentration is chosen based on the expected peroxide level.[3] |
| Precision | High | Dependent on accurate standardization of the titrant and clear endpoint detection. |
| Interferences | Air Oxidation | Atmospheric oxygen can oxidize iodide, leading to artificially high PV. Performing a blank titration is crucial.[3][5] |
Experimental Protocol: Iodometric Titration
1. Reagents and Materials:
-
Solvent Mixture: Prepare a 3:2 (v/v) mixture of glacial acetic acid and a suitable organic solvent like chloroform or isooctane.[3][7]
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh daily by dissolving KI in deionized water until saturation is reached (undissolved crystals should be present). Store protected from light.[3]
-
Sodium Thiosulfate (Na₂S₂O₃) Standard Solution: 0.1 N and 0.01 N, accurately standardized.
-
Starch Indicator Solution (1%): Dissolve 1 g of soluble starch in 100 mL of boiling deionized water. Add a small amount of a preservative like formic acid.[3]
-
Sample: this compound.
-
Apparatus: 250 mL Iodine flask with stopper, burette, balance, magnetic stirrer.[3]
2. Procedure:
-
Accurately weigh approximately 1-5 g of the this compound sample into a 250 mL iodine flask.
-
Add 30-50 mL of the solvent mixture to dissolve the sample. Swirl gently to mix.
-
Add 0.5 mL of the freshly prepared saturated KI solution to the flask.[7]
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.[7]
-
After 1 minute, add approximately 30-100 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution (0.1 N for high PV, 0.01 N for low PV) with constant, vigorous stirring.[3]
-
Continue the titration until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue/purple color.[8]
-
Continue the titration dropwise until the blue color completely disappears, marking the endpoint.[9]
-
Record the volume of titrant used.
-
Blank Titration: Perform a blank determination under the same conditions, omitting the sample. This is critical to correct for any iodine liberated by the reagents themselves.[7]
3. Calculation: The Peroxide Value (PV) in meq/kg is calculated using the following formula:
PV (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
W = Weight of the sample (g)
Workflow Diagram: Iodometric Titration
Caption: Workflow for determining Peroxide Value via Iodometric Titration.
Method 2: Colorimetric Ferric Thiocyanate Method
Application Note
The ferric thiocyanate method is a highly sensitive colorimetric technique suitable for detecting low levels of peroxides. The method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxides in the sample. The resulting ferric ions then react with thiocyanate ions (SCN⁻) to form a intensely red-colored ferric thiocyanate complex ([Fe(SCN)n]³⁻ⁿ), which can be quantified spectrophotometrically.[5] While very sensitive, this method is susceptible to interference from atmospheric oxygen, which can also oxidize Fe²⁺. Therefore, it is crucial to use de-aerated reagents and minimize exposure to air during the procedure.[5]
Quantitative Data: Method Characteristics
| Parameter | Typical Value/Range | Notes |
| Measurement | Absorbance | Measured at λmax of the ferric thiocyanate complex (approx. 505-510 nm). |
| Sensitivity | High | More sensitive than iodometric titration, suitable for trace analysis.[5] |
| Linearity | Good | A standard curve should be prepared using a peroxide standard (e.g., tert-butyl hydroperoxide). |
| Interferences | Atmospheric Oxygen, Other Oxidizing Agents | Rigorous exclusion of air is necessary for accurate results.[5] |
Experimental Protocol: Ferric Thiocyanate Method
1. Reagents and Materials:
-
Solvent System: Benzene-methanol (70:30 v/v).
-
Ferrous Chloride Solution: Prepare a solution of ferrous chloride (FeCl₂) in the benzene-methanol solvent. This solution must be de-aerated by bubbling with nitrogen.
-
Ammonium Thiocyanate Solution: Prepare a 30% (w/v) aqueous solution of ammonium thiocyanate (NH₄SCN).
-
Standard: A peroxide standard such as tert-butyl hydroperoxide to prepare a calibration curve.
-
Apparatus: Spectrophotometer, volumetric flasks, cuvettes.
2. Procedure:
-
Prepare a series of standards using the peroxide standard in the solvent system.
-
Accurately weigh the this compound sample and dissolve it in the benzene-methanol solvent to a known volume.
-
To a test tube, add an aliquot of the sample solution (or standard solution).
-
Add the de-aerated ferrous chloride solution.
-
Add the ammonium thiocyanate solution, mix thoroughly, and allow the color to develop for a specified time (e.g., 5-10 minutes) while protected from light and air.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (approx. 505-510 nm) against a reagent blank.
-
Reagent Blank: Prepare a blank using the same procedure but substituting the sample with pure solvent.
3. Analysis:
-
Plot the absorbance of the standards versus their concentration to create a calibration curve.
-
Determine the concentration of peroxides in the sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the peroxide content in the original sample based on the initial weight and dilution.
Workflow Diagram: Ferric Thiocyanate Method
Caption: Workflow for peroxide detection via the Ferric Thiocyanate Method.
Method 3: Stability-Indicating HPLC
Application Note
High-Performance Liquid Chromatography (HPLC) is a powerful technique for stability testing in drug development. A validated stability-indicating HPLC method can separate and quantify the parent compound (this compound) from its impurities and degradation products, including specific peroxide species.[10][11] This provides a more detailed picture of the degradation profile than total peroxide value methods. The method typically uses a reverse-phase (e.g., C18) column with a UV detector.[12] Forced degradation studies are essential during method development to ensure that all potential degradation products are effectively separated from the main peak.[11]
Quantitative Data: Typical HPLC Method Validation Parameters
| Parameter | Typical Value/Range | Notes |
| Linearity (R²) | > 0.999 | Over a defined concentration range.[13] |
| Limit of Detection (LOD) | Analyte-specific (ng/mL - µg/mL) | The lowest concentration that can be reliably detected.[10] |
| Limit of Quantification (LOQ) | Analyte-specific (ng/mL - µg/mL) | The lowest concentration that can be accurately and precisely quantified.[10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by spiking experiments at multiple concentration levels.[10] |
| Precision (%RSD) | < 2.0% | For repeatability and intermediate precision.[10] |
Experimental Protocol: General Stability-Indicating RP-HPLC
1. Reagents and Materials:
-
Mobile Phase A: 0.1% Glacial Acetic Acid in Water (or a suitable buffer).[10]
-
Mobile Phase B: A mixture of organic solvents such as Acetonitrile, Methanol, and/or Tetrahydrofuran.[11]
-
Diluent: A mixture appropriate for dissolving the sample, often similar to the initial mobile phase composition.
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
2. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound and its peroxides.
-
Injection Volume: 10-20 µL.
-
Elution: Gradient elution is typically required to separate compounds with different polarities. For example:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute less polar components.
-
Include a re-equilibration step at the end of the run.
-
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (checking parameters like tailing factor, theoretical plates, and %RSD of peak areas).
-
Analysis: Inject the blank (diluent), standards, and samples into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Identify peaks based on retention time compared to the reference standard. Quantify the amount of this compound and any detected peroxide degradation products using the calibration curve.
Workflow Diagram: Stability-Indicating HPLC Analysis
Caption: Workflow for HPLC analysis of this compound stability.
Method 4: Qualitative and Semi-Quantitative Screening
Application Note
For rapid screening and routine safety checks, qualitative or semi-quantitative methods are highly valuable. These tests do not provide precise quantification but can quickly indicate the presence or absence of significant levels of peroxides.[1]
-
Peroxide Test Strips: Commercial test strips offer a convenient, rapid method for estimating peroxide concentration. The strip is briefly immersed in the sample (or wetted with the sample if it's a solid dissolved in a solvent), and the resulting color change is compared to a chart to estimate the peroxide level in parts per million (ppm).[14][15]
-
Potassium Iodide (KI) Color Test: This simple chemical test relies on the same principle as iodometric titration. A yellow to brown color indicates the presence of peroxides.[1][2]
Experimental Protocol: Potassium Iodide (KI) Color Test
1. Reagents:
-
Glacial Acetic Acid.
-
Potassium Iodide (KI) crystals or a 5% aqueous solution.
-
Sample dissolved in a suitable solvent (e.g., acetic acid or the solvent to be tested).
2. Procedure:
-
In a test tube, mix 1-3 mL of the sample solution with an equal volume of glacial acetic acid.[1]
-
Add a few drops of 5% KI solution or a few crystals of solid KI and shake.[1]
-
Observe for a color change.
Logical Diagram: Peroxide Screening and Action Plan
Caption: Decision workflow for screening and handling peroxide-forming samples.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 2. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. Iodometry - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. cdrfoodlab.com [cdrfoodlab.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 9. usptechnologies.com [usptechnologies.com]
- 10. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 15. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Stabilization of Acetylpropionyl Peroxide
Frequently Asked Questions (FAQs)
Q1: Why is stabilization necessary for acetylpropionyl peroxide?
A1: Organic peroxides as a class are inherently unstable compounds characterized by a weak oxygen-oxygen bond.[1][2] This bond can break, or cleave, when exposed to energy such as heat, light, friction, or mechanical shock, initiating a rapid and often violent decomposition.[2][3][4] This decomposition is a free-radical chain reaction that can self-accelerate, leading to a thermal explosion.[5] Stabilizers, also known as inhibitors, are added to interrupt this chain reaction and slow the rate of decomposition to a safer level.[3][6]
Q2: How do inhibitors work to stabilize organic peroxides?
A2: The decomposition of organic peroxides proceeds through the formation of highly reactive free radicals.[2][5] Inhibitors are typically antioxidants or radical scavengers, such as phenolic compounds, that readily react with and neutralize these free radicals.[3][6] By trapping the radicals, they break the chain reaction, significantly reducing the decomposition rate.[3][6] However, it is crucial to understand that the inhibitor is consumed over time. Once depleted, the peroxide will begin to decompose as if it were unstabilized.[3]
Q3: What are common types of inhibitors used for organic peroxides?
A3: While specific inhibitors for this compound are not documented, the most common class of inhibitors for other organic compounds, particularly monomers that can form peroxides, are phenolic compounds.[3][7] Examples include hydroquinone, p-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT). The choice and concentration of an inhibitor depend on the specific peroxide, the solvent system, and the storage conditions.
Q4: How does temperature affect the stability of inhibited this compound?
A4: Temperature is a critical factor. The rate of peroxide decomposition, and therefore the rate of inhibitor consumption, increases significantly with temperature.[3][5] Organic peroxides should be stored at the lowest practical temperature to maximize shelf-life and safety, but above their freezing point.[5] Each peroxide has a Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which it can undergo a thermal runaway.[5] While the SADT for this compound is unknown, it is imperative to store it under refrigeration and avoid all sources of heat.[3][8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Solution appears discolored (e.g., yellowing) or shows crystal/precipitate formation. | This is a critical danger sign indicating significant decomposition or peroxide concentration. Crystalline peroxides are exceptionally sensitive to shock and friction.[4] | DO NOT MOVE OR TOUCH THE CONTAINER. Immediately evacuate the area and contact Environmental Health & Safety (EHS) or the relevant safety authority for emergency disposal.[4] |
| Peroxide concentration is decreasing faster than expected, even with an inhibitor. | 1. Inhibitor Depletion: The initial inhibitor concentration was too low, or it has been consumed over time.[3]2. Contamination: The presence of contaminants like metal ions (iron, copper), acids, or bases can catalyze and accelerate peroxide decomposition.[2][3]3. Elevated Temperature: The storage temperature is too high, accelerating the decomposition rate.[5]4. Light Exposure: UV light can initiate free radical formation and accelerate decomposition.[6] | 1. Re-evaluate the required inhibitor concentration through controlled stability studies (see Experimental Protocol below).2. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Avoid metal spatulas or equipment.[2]3. Verify storage temperature and ensure the cold storage unit is functioning correctly. Transfer to a colder, appropriate location if necessary.[5]4. Store all peroxide solutions in amber bottles or wrap containers in aluminum foil to protect from light. |
| Inconsistent results in experiments using the peroxide solution. | Variable Peroxide Concentration: The peroxide concentration is not uniform or is changing over time due to ongoing decomposition. | 1. Always determine the active peroxide concentration via titration immediately before use.2. Prepare fresh solutions more frequently.3. Ensure the solution is stored properly with an adequate amount of inhibitor. |
Experimental Protocols
Protocol: Determination of this compound Concentration by Titration
This protocol is adapted from standard methods for determining peroxide concentration, such as iodometric titration or titration with potassium permanganate.[9][10][11] Given the unknown reactivity of this compound, an iodometric method is often a safer starting point.
Principle: The peroxide oxidizes iodide ions (I⁻) to iodine (I₂). The amount of iodine produced is then determined by titrating with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[10][11]
Materials:
-
Sample of this compound solution
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flask, burette, pipettes, magnetic stirrer
Procedure:
-
Safety First: Perform all steps in a fume hood, wearing appropriate PPE (safety goggles, lab coat, gloves).[12] Have a blast shield in place.
-
Sample Preparation: Accurately weigh a small amount of the peroxide solution (e.g., ~1 g) into a 250 mL Erlenmeyer flask.
-
Reaction: Add 30 mL of glacial acetic acid to the flask and swirl to dissolve.[11] Carefully add 1 mL of freshly prepared saturated potassium iodide solution.
-
Incubation: Stopper the flask, swirl gently, and place it in the dark for 5-10 minutes to allow the reaction to complete. The solution will turn yellow-brown due to the formation of iodine.
-
Titration: Add 50 mL of deionized water. Titrate the liberated iodine with the standardized 0.01 M sodium thiosulfate solution until the yellow-brown color becomes pale yellow.[10]
-
Endpoint Determination: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue titrating dropwise with sodium thiosulfate until the blue color completely disappears. This is the endpoint.
-
Blank Titration: Perform a blank titration using the same procedure but without the peroxide sample to account for any oxidizing impurities in the reagents.[11]
-
Calculation: Calculate the peroxide value (PV) or concentration based on the volume of titrant used.
Data Presentation: Evaluating Inhibitor Effectiveness
To assess the effectiveness of an inhibitor, researchers should perform a stability study. This involves preparing samples with different inhibitors and/or concentrations and monitoring the peroxide concentration over time at a constant temperature.
Table 1: Example Stability Study of this compound at 25°C
| Time (Days) | Peroxide Conc. (M) (No Inhibitor) | Peroxide Conc. (M) (with 100 ppm Inhibitor A) | Peroxide Conc. (M) (with 200 ppm Inhibitor A) | Peroxide Conc. (M) (with 100 ppm Inhibitor B) |
| 0 | 0.100 | 0.100 | 0.100 | 0.100 |
| 1 | 0.085 | 0.099 | 0.100 | 0.098 |
| 3 | 0.061 | 0.097 | 0.099 | 0.095 |
| 7 | 0.030 | 0.094 | 0.098 | 0.090 |
| 14 | Decomposed | 0.088 | 0.096 | 0.081 |
Note: Data in this table is hypothetical and for illustrative purposes only.
Visualizations
Decomposition and Inhibition Pathway
The following diagram illustrates the fundamental process of peroxide decomposition and how inhibitors function to interrupt it.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Peroxides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 7. EP0371748A2 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. nj.gov [nj.gov]
troubleshooting low initiation efficiency with acetylpropionyl peroxide
Technical Support Center: Acetylpropionyl Peroxide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of this compound as a radical initiator in their experiments.
Troubleshooting Guide: Low Initiation Efficiency
Low initiation efficiency can manifest as slow or incomplete polymerization, low product yield, or failure of the reaction to initiate at all. The following guide provides a systematic approach to identifying and resolving common causes of this issue.
Q1: My reaction is not initiating or is proceeding very slowly. What are the potential causes and how can I troubleshoot this?
A1: Several factors can contribute to low initiation efficiency. A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low initiation efficiency.
Detailed Steps:
-
Verify Initiator Integrity: this compound, like other organic peroxides, has a limited shelf life and is sensitive to storage conditions.[1][2][3]
-
Evaluate Reaction Conditions: The efficiency of radical generation is highly dependent on the experimental setup.
-
Temperature: The rate of peroxide decomposition is temperature-dependent. A crucial parameter is the initiator's half-life, which is the time it takes for half of the initiator to decompose at a given temperature.[4][5] Ensure your reaction temperature is appropriate for the desired initiation rate.
-
Solvent Effects: The solvent can influence the decomposition rate and the efficiency of the generated radicals. Some solvents can react with the radicals, reducing the number available to initiate polymerization (a phenomenon known as the "cage effect").[6]
-
-
Assess System Purity: The presence of impurities can severely inhibit radical polymerization.
-
Inhibitors: Oxygen is a common and potent inhibitor of radical polymerization.[6][7] Stabilizers present in monomers can also prevent initiation.
-
Actionable Steps:
-
Degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and monomer.
-
Purify monomers to remove stabilizers, typically by passing them through an inhibitor removal column.
-
-
Frequently Asked Questions (FAQs)
Q2: How does temperature affect the initiation efficiency of this compound?
A2: Temperature is a critical parameter. The rate of homolytic cleavage of the peroxide bond (O-O) to form radicals is temperature-dependent. The half-life of the initiator is used to describe this relationship.
| Temperature (°C) | Half-Life (t½) | Relative Decomposition Rate |
| 60 | 10 hours | Low |
| 75 | 1 hour | Medium |
| 95 | 1 minute | High |
| This is a representative table for a generic peroxide and should be experimentally determined for this compound. |
Choosing a reaction temperature where the half-life is around 1-10 hours is a common starting point for many polymerization reactions.[4]
Q3: What is the "cage effect" and how can it lower my initiation efficiency?
A3: The cage effect describes the recombination of the initially formed radical pair before they can diffuse apart and react with monomer molecules.[6] This is a primary reason why initiation efficiency is often less than 100%.
Caption: The cage effect in radical initiation.
The viscosity of the solvent can play a role; higher viscosity can increase the cage effect by hindering the diffusion of the radical pair.
Q4: Can the concentration of this compound affect the initiation efficiency?
A4: While the intrinsic efficiency factor (f) is a property of the initiator and conditions, the overall rate of initiation is directly proportional to the initiator concentration. However, simply increasing the initiator concentration is not always the best solution.
-
High Initiator Concentration: Can lead to a high concentration of primary radicals, which may increase the rate of termination reactions.[6] This can result in polymers with lower molecular weights.
-
Low Initiator Concentration: May lead to a slow initiation rate.
The optimal concentration is a balance between achieving a desirable reaction rate and obtaining the desired polymer properties.
Experimental Protocols
Protocol 1: Purification of Monomer (Styrene) to Remove Inhibitor
-
Objective: To remove the polymerization inhibitor (e.g., 4-tert-butylcatechol) from styrene monomer.
-
Materials:
-
Styrene monomer
-
Inhibitor removal columns (packed with activated alumina)
-
Collection flask
-
-
Procedure:
-
Set up the inhibitor removal column in a fume hood.
-
Pour the styrene monomer directly from the manufacturer's bottle into the column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use the purified monomer immediately, as it is now susceptible to spontaneous polymerization.
-
Protocol 2: Degassing of Reaction Mixture by Inert Gas Sparging
-
Objective: To remove dissolved oxygen, a potent inhibitor, from the reaction mixture.
-
Materials:
-
Reaction vessel with a gas inlet and outlet
-
Inert gas source (e.g., argon or nitrogen) with a regulator
-
Long needle or sparging tube
-
Reaction mixture (monomer, solvent, etc., without the initiator)
-
-
Procedure:
-
Assemble the reaction vessel.
-
Introduce the long needle or sparging tube into the reaction mixture, ensuring the tip is below the liquid surface.
-
Gently bubble the inert gas through the liquid for 20-30 minutes. A slow, steady stream of bubbles is sufficient. Avoid vigorous bubbling, which can cause solvent evaporation.
-
After sparging, remove the needle while maintaining a positive pressure of the inert gas in the headspace of the reaction vessel.
-
The initiator can now be added to the deoxygenated reaction mixture.
-
References
- 1. synerzine.com [synerzine.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. pergan.com [pergan.com]
- 5. pergan.com [pergan.com]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
- 7. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
identifying side reactions in acetylpropionyl peroxide polymerizations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acetylpropionyl peroxide as a polymerization initiator. The information provided is designed to help identify and mitigate potential side reactions during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it initiate polymerization?
This compound is an organic peroxide used as a free-radical initiator in polymerization. Upon heating, the peroxide bond (-O-O-) homolytically cleaves to form two radicals: an acetyl radical and a propionyl radical. These highly reactive radicals then attack the double bonds of monomer units, initiating the polymerization chain reaction.
Q2: What are the primary radicals generated from this compound decomposition?
The thermal decomposition of this compound yields one equivalent of an acetyl radical (CH₃CO₂) and one equivalent of a propionyl radical (CH₃CH₂CO₂). These primary radicals are responsible for initiating the polymerization process.
Q3: What are the potential side reactions that can occur during polymerization with this compound?
Several side reactions can occur, which may affect the polymer properties and introduce impurities. These include:
-
Cage Effect and Initiator Recombination: The newly formed acetyl and propionyl radicals can be trapped in a "cage" of solvent molecules and may recombine before they can initiate polymerization. This reduces initiator efficiency.[1]
-
Decarboxylation: The primary acetyl and propionyl radicals can undergo decarboxylation to form methyl and ethyl radicals, respectively, along with carbon dioxide. These secondary radicals can also initiate polymerization, but their different reactivity may affect the polymer structure.
-
Chain Transfer: Radicals can be transferred to the monomer, polymer, or solvent molecules. This terminates one growing polymer chain and initiates a new one, often resulting in a lower molecular weight and potentially introducing branching.
-
Disproportionation: Termination of two growing polymer chains can occur by the transfer of a hydrogen atom from one chain to another, resulting in one saturated and one unsaturated polymer chain.
-
Combination (Radical Coupling): Two growing polymer chains can combine to form a single, longer polymer chain.
Q4: How can I detect and quantify side reaction products?
A combination of analytical techniques is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts from the decomposition of the initiator or from side reactions with the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the polymer, including end-groups and the presence of any incorporated initiator fragments or side-reaction products.[2][3][4][5]
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of the polymer, which can be affected by side reactions like chain transfer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Polymerization Rate or Low Yield | 1. Low Initiator Efficiency: Significant recombination of primary radicals within the solvent cage (Cage Effect).[1] 2. Initiator Decomposition in Side Reactions: Primary radicals undergoing decarboxylation or reacting with impurities. | 1. Optimize Initiator Concentration: Increasing the initiator concentration may not always be effective and can sometimes lead to more side reactions. An optimal concentration should be determined experimentally. 2. Change Solvent: The viscosity and reactivity of the solvent can influence the cage effect. A less viscous or less reactive solvent might improve initiator efficiency. 3. Adjust Temperature: Ensure the polymerization temperature is appropriate for the half-life of this compound. Too high a temperature can lead to rapid decomposition and increased side reactions. |
| Polymer with Lower than Expected Molecular Weight | 1. Chain Transfer: High incidence of chain transfer to monomer, polymer, or solvent. 2. High Initiator Concentration: Leads to a higher concentration of growing chains that terminate earlier. | 1. Select a Solvent with Low Chain Transfer Constant: Avoid solvents known to readily participate in chain transfer reactions (e.g., halogenated hydrocarbons). 2. Reduce Initiator Concentration: Lowering the initiator concentration will result in fewer growing chains and consequently higher molecular weight polymers. 3. Purify Monomer: Remove any impurities that could act as chain transfer agents. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Multiple Initiating Radical Species: Presence of both acetyl/propionyl and methyl/ethyl radicals from decarboxylation, which may have different initiation rates. 2. Chain Transfer Reactions: Can lead to the formation of new polymer chains with different lengths. | 1. Control Temperature Precisely: Maintain a stable temperature to ensure a consistent rate of initiator decomposition and minimize decarboxylation. 2. Minimize Chain Transfer: Follow the recommendations for obtaining higher molecular weight polymers. |
| Presence of Unexpected Functional Groups in the Polymer (e.g., esters, ethers) | 1. Reactions with Solvent: Initiator or polymer radicals may react with the solvent, leading to the incorporation of solvent fragments into the polymer chain. 2. Side Reactions of Monomer: Some monomers can undergo side reactions at elevated temperatures. | 1. Use an Inert Solvent: Choose a solvent that is less likely to react with free radicals. 2. Characterize Polymer Structure: Use NMR and FTIR to identify the unexpected functional groups and deduce their origin. |
| Discoloration of the Final Polymer | 1. Side Reactions Involving Impurities: Impurities in the monomer or solvent can lead to colored byproducts. 2. Oxidation: Presence of oxygen can lead to the formation of peroxides and other colored species.[1] | 1. Purify all Reagents: Ensure high purity of monomer, solvent, and initiator. 2. Degas the Reaction Mixture: Remove dissolved oxygen by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization. |
Quantitative Data Summary
| Initiator Conc. (mol/L) | Monomer Conversion (%) | Avg. Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 0.01 | 85 | 150,000 | 1.8 |
| 0.05 | 92 | 75,000 | 2.1 |
| 0.10 | 95 | 40,000 | 2.5 |
Experimental Protocols
Protocol 1: Identification of Volatile Byproducts by GC-MS
Objective: To identify and quantify volatile side products from the decomposition of this compound and potential reactions with the solvent.
Methodology:
-
Sample Preparation:
-
Perform a polymerization reaction under the desired experimental conditions.
-
After the reaction, take an aliquot of the reaction mixture.
-
If the polymer is soluble, dilute the aliquot with a suitable solvent (e.g., dichloromethane) and filter to remove the polymer.
-
If the polymer has precipitated, centrifuge the mixture and collect the supernatant.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-500
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the identified byproducts using an internal standard.
-
Protocol 2: Characterization of Polymer End-Groups by ¹H NMR
Objective: To identify the end-groups of the polymer chains to understand the initiation and termination mechanisms.
Methodology:
-
Sample Preparation:
-
Purify the polymer by precipitation in a non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Dissolve a known amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum of the polymer solution.
-
Integrate the signals corresponding to the polymer backbone and the signals corresponding to potential end-groups (e.g., from acetyl, propionyl, methyl, or ethyl fragments).
-
-
Data Analysis:
-
By comparing the integration of the end-group signals to the integration of the repeating monomer units, the number average molecular weight (Mn) can be estimated, and the nature of the initiating and terminating species can be inferred.
-
Visualizations
Caption: Decomposition of this compound.
Caption: Overview of Polymerization Pathways.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Polymer Dynamics Explored Using Static 1H NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Acetylpropionyl Peroxide
Welcome to the technical support center for the purification of crude acetylpropionyl peroxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safe and effective purification techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Disclaimer: this compound is an organic peroxide and must be handled with extreme care due to its potential for thermal instability and sensitivity to shock and contamination.[1][2][3] Always consult the Safety Data Sheet (SDS) and follow all institutional safety protocols before beginning any work.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an organic peroxide, which is a class of compounds known for their instability.[4] The primary hazards include:
-
Thermal Instability: The compound can decompose exothermically when heated, potentially leading to a runaway reaction, fire, or explosion.[3] It is crucial to know the Self-Accelerating Decomposition Temperature (SADT) to ensure safe storage and handling temperatures.[1][2]
-
Sensitivity to Contamination: Contact with incompatible materials such as acids, bases, metals (like rust), and reducing agents can catalyze a violent decomposition.[3][5]
-
Shock and Friction Sensitivity: Pure organic peroxides can be sensitive to physical shock or friction, which can initiate decomposition.[1][2]
-
Flammability: While many organic peroxides have high flash points, they can burn rapidly if ignited.[3]
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities in organic synthesis include:
-
Unreacted starting materials.
-
Residual catalysts (e.g., acids or bases).
-
Solvents used in the reaction.
-
By-products from side reactions.
-
Degradation products.
Q3: What methods can be used to analyze the purity of this compound?
A3: Several analytical techniques can be employed to assess the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of organic peroxides.[6][7]
-
Gas Chromatography (GC): GC can also be used for the analysis of some organic peroxides, provided they are thermally stable enough for the technique.[8]
-
Titration Methods: Iodometric titration can be used to determine the active oxygen content, which is a measure of the peroxide concentration.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. |
| Presence of side products | Adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize the formation of by-products. |
| Contamination of reagents | Use high-purity starting materials and solvents. |
Issue 2: Decomposition During Purification
| Potential Cause | Troubleshooting Step |
| Excessive temperature | Maintain low temperatures throughout the purification process. Use ice baths for extractions and recrystallizations. |
| Contamination | Ensure all glassware and equipment are scrupulously clean and free of contaminants like metals or residual acids/bases.[5] Use non-sparking tools.[1] |
| Concentration of the peroxide | Avoid concentrating the peroxide to a pure, dry state unless absolutely necessary and with appropriate safety measures in place. It is often handled as a solution in a stable solvent. |
Purification Protocols and Data
General Purification Techniques
Two common methods for the purification of organic compounds are recrystallization and column chromatography. The choice of method will depend on the properties of this compound and its impurities.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | 95-99% | Simple, cost-effective for large quantities. | Requires a suitable solvent; potential for product loss in the mother liquor. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | >99% | High purity can be achieved; applicable to a wide range of compounds. | More complex, time-consuming, and uses larger volumes of solvent. |
Experimental Protocol: Low-Temperature Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., a non-reactive, low-boiling point solvent in which the peroxide is more soluble at higher temperatures than at lower temperatures)
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at room temperature (or slightly above) and low solubility at low temperatures (e.g., 0-5 °C). The impurities should ideally be either very soluble or insoluble at all temperatures.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen solvent at room temperature. Gentle warming may be necessary, but extreme caution must be exercised to avoid decomposition. Do not heat directly.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a filtration of the warm solution. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cool the filtrate slowly in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a low temperature. Crucially, do not dry to complete dryness if the pure compound is shock-sensitive. It is often stored as a solution.
Experimental Protocol: Column Chromatography
Objective: To achieve high purity by separating this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel or alumina[9]
-
A suitable solvent system (eluent)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with a slurry of the chosen stationary phase (e.g., silica gel) in the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column, allowing the components to separate based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Decision logic for selecting and repeating purification steps based on purity analysis.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. hmroyal.com [hmroyal.com]
- 3. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. eopsg.org [eopsg.org]
- 6. High-performance liquid chromatography of selected organic peroxides with oxidative amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. column-chromatography.com [column-chromatography.com]
Technical Support Center: Controlling Exotherms in Acetylpropionyl Peroxide Reactions
Disclaimer: Reactions involving organic peroxides, such as acetylpropionyl peroxide, are inherently hazardous and can be explosive.[1][2] These materials are sensitive to heat, shock, and friction.[2][3] All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures, including a blast shield and emergency quenching stations. This guide is intended for informational purposes and should supplement, not replace, a thorough risk assessment and established institutional safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm, and why is it a critical concern with this compound?
A: An exothermic reaction is a chemical process that releases energy in the form of heat. This compound, like other organic peroxides, contains a weak and unstable oxygen-oxygen bond.[2] Its decomposition is a highly exothermic process that can be initiated by heat, light, or contaminants.[2] If the heat generated by the reaction is not removed faster than it is produced, the reaction temperature will increase. This temperature increase accelerates the decomposition rate, leading to a dangerous cycle of escalating heat release known as a "thermal runaway." A thermal runaway can result in a violent explosion and the release of toxic gases.[4]
Q2: What are the primary factors that influence the rate of heat generation in my reaction?
A: Several factors can significantly impact the exotherm:
-
Concentration: Higher concentrations of reactants, including the peroxide and any catalysts, lead to a faster reaction rate and greater heat output per unit volume.
-
Temperature: The rate of decomposition increases with temperature. It is critical to maintain the reaction at the lowest possible temperature consistent with the desired reaction rate.[2]
-
Addition Rate: Adding reactants too quickly can cause heat to accumulate faster than the cooling system can remove it.
-
Mixing: Inefficient stirring can create localized "hot spots" where the temperature is much higher than the bulk solution, potentially initiating a runaway reaction.
-
Scale: As the reaction volume increases, the surface-area-to-volume ratio decreases. This makes it significantly harder to remove heat efficiently, meaning a reaction that is safe on a 1-liter scale could lead to a thermal runaway at a 10-liter scale.
-
Contaminants: Contamination with incompatible materials, such as strong acids, bases, or certain metals, can catalyze the decomposition of the peroxide, leading to an uncontrolled reaction.
Q3: How can I design my experiment to proactively manage and control the exotherm?
A: Proactive control is the foundation of safety. Consider the following:
-
Use Dilute Solutions: Whenever possible, work with dilute solutions of this compound to reduce the concentration of energy.
-
Slow and Controlled Addition: Use a syringe pump or a dropping funnel for the slow, metered addition of the peroxide or other reactive agents. This allows the cooling system to keep pace with heat generation.
-
Efficient Cooling: Employ a reliable and appropriately sized cooling bath (e.g., cryostat, ice-salt bath) capable of handling the maximum potential heat output. Do not rely on a simple ice-water bath for reactions with significant exothermic potential.
-
Continuous Monitoring: Use real-time temperature and pressure sensors to monitor the reaction's progress.[5] Integrate these with automated shutdown protocols if parameters exceed safety thresholds.[5]
-
Perform Calorimetry Studies: Before scaling up, perform thermal hazard analysis using techniques like adiabatic calorimetry to determine critical safety parameters like the onset temperature of decomposition and the maximum rate of temperature and pressure rise.[4][6][7]
Q4: What are the signs of peroxide decomposition and a potential thermal runaway?
A: Be vigilant for the following warning signs:
-
An unexpected or rapid increase in reaction temperature that does not stabilize with cooling.
-
A sudden increase in pressure within a closed or vented system.
-
Noticeable gas evolution from the reaction mixture.
-
A change in color or the appearance of cloudiness in the solution.
If any of these signs are observed, treat it as an emergency. Evacuate the immediate area and follow your institution's emergency protocols.
Q5: How should I properly handle and store this compound?
A: Proper handling and storage are crucial to prevent accidental decomposition:
-
Date all containers upon receipt and upon opening.[3][8] Peroxide-forming chemicals should be disposed of by their expiration date.[3]
-
Store in a designated area away from heat, light, and incompatible materials.[2] Peroxides should be stored at the lowest possible temperature consistent with their solubility, often in explosion-proof refrigerators.[9]
-
Use air-impermeable containers , such as dark amber glass bottles with tight-fitting caps.[8][9] Do not store in open or partially empty containers, as this promotes peroxide formation.[3][8]
-
Never open a container that has visible crystal formation, as these crystals can be extremely shock-sensitive.[3][8][9] If crystals are observed, do not handle the container and contact your institution's environmental health and safety (EHS) office immediately.[8]
Troubleshooting Guides
Guide 1: Responding to a Temperature Excursion
An unexpected rise in temperature is a critical event. The following workflow outlines immediate steps to take to regain control of the reaction.
Caption: A logical workflow for responding to an unexpected temperature increase.
Guide 2: Hierarchical Approach to Reaction Safety
Controlling hazards is most effective when multiple layers of protection are used. This diagram illustrates the hierarchy of controls, from most to least effective, as applied to exothermic peroxide reactions.
Caption: A hierarchical approach to implementing safety controls for peroxide reactions.
Data & Experimental Protocols
Data Presentation
The following tables provide example data and recommended parameters. Note: The thermal hazard data is for Benzoyl Peroxide (BPO) and is illustrative[4]. Researchers must obtain specific data for this compound before performing any experiment.
Table 1: Example Thermal Hazard Parameters (Illustrative Data for Benzoyl Peroxide) [4]
| Parameter | Value (for 40 wt% BPO) | Significance |
| Onset Temperature (Tonset) | 108.5 °C | The temperature at which self-accelerating decomposition begins. |
| Heat of Decomposition (ΔHd) | 1260 J/g | The total amount of energy released during decomposition. |
| Max Temp. Rise Rate (dT/dt)max | 609 °C/min | The maximum rate of temperature increase under adiabatic conditions. |
| Max Pressure Rise Rate (dP/dt)max | 128 bar/min | The maximum rate of pressure increase from gas generation. |
Table 2: Recommended Cooling Bath Media
| Coolant | Temperature Range (°C) | Notes |
| Ice / Water | 0 to 5 | Limited cooling capacity; suitable only for very small-scale or mildly exothermic reactions. |
| Ice / NaCl | -20 to 0 | Provides greater cooling capacity than ice/water alone. |
| Dry Ice / Acetone | -78 | Common and effective, but acetone is flammable. Use with caution. |
| Liquid Nitrogen | -196 | Use with a cryostat for precise temperature control. Direct use can be dangerous. |
| Circulating Chiller | -80 to 20 | Offers the best temperature control and safety for automated systems. |
Experimental Protocols
Protocol 1: General Procedure for Safe Small-Scale Reaction Setup (<1g Scale)
-
Risk Assessment: Complete a thorough risk assessment identifying all potential hazards and mitigation strategies.
-
Fume Hood Preparation: Ensure the fume hood is clean and uncluttered. Place a blast shield in front of the experimental setup. Have a quench bath (e.g., a large beaker with an appropriate inhibitor or reducing agent solution) readily accessible.
-
Apparatus Assembly:
-
Set up a round-bottom flask equipped with a magnetic stir bar or overhead mechanical stirrer, a temperature probe (thermocouple), and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Place the flask in a cooling bath situated on a magnetic stir plate. The bath should be on a lab jack for quick removal if necessary.
-
-
Reactant Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Load the peroxide solution into a syringe for controlled addition via a syringe pump.
-
-
Reaction Execution:
-
Cool the reaction flask to the target temperature.
-
Begin stirring to ensure homogenous mixing.
-
Start the slow addition of the peroxide solution via the syringe pump.
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature remains stable and within the predetermined safe operating range.
-
-
Work-up and Quenching:
-
Once the reaction is complete, ensure the exotherm has ceased before proceeding.
-
Slowly add a quenching agent (e.g., a solution of sodium sulfite) to safely neutralize any remaining peroxide before disassembly and work-up.
-
Protocol 2: Conceptual Methodology for Thermal Hazard Assessment
This protocol outlines the general steps for using an adiabatic calorimeter (e.g., VSP2, ARSST) to obtain critical safety data.[4][7]
-
Sample Preparation: A small, precise amount of the reaction mixture (including reactants, catalysts, and solvents in the intended ratio) is prepared and placed into a specialized, low-phi-factor test cell.
-
Heat-Wait-Search: The instrument heats the sample in small increments (e.g., 5 °C) and then holds at that temperature, monitoring for any self-heating. This process is repeated until an exothermic activity is detected (the onset temperature).
-
Adiabatic Tracking: Once the onset temperature is reached, the instrument's heaters match the temperature of the sample, preventing any heat loss to the surroundings. This simulates a worst-case "thermal runaway" scenario in a perfectly insulated vessel.
-
Data Collection: The calorimeter records the temperature and pressure as a function of time throughout the decomposition.
-
Data Analysis: From the collected data, key parameters are derived:
-
Onset temperature (Tonset).
-
Temperature and pressure rise rates (dT/dt, dP/dt).[4]
-
Adiabatic temperature rise (ΔTad).
-
Time to maximum rate (TMR). These parameters are essential for designing safe large-scale processes and emergency relief systems.
-
References
- 1. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. aidic.it [aidic.it]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. cetjournal.it [cetjournal.it]
- 7. fauske.com [fauske.com]
- 8. rmu.edu [rmu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Support Center: Acetylpropionyl Peroxide Emergency Response
This guide provides essential information for researchers, scientists, and drug development professionals on handling emergency situations involving acetylpropionyl peroxide, with a specific focus on thermal runaway events.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and what are the signs when working with this compound?
A thermal runaway is an exothermic reaction that becomes uncontrollable, leading to a rapid increase in temperature and pressure. Organic peroxides are susceptible to such reactions, which can be initiated by heat, contamination, or other factors.[1][2] Signs of a potential thermal runaway include:
-
A sudden rise in temperature of the reaction mixture or container.
-
Gas evolution, bubbling, or foaming.
-
A change in color or viscosity of the material.
-
Bulging or distortion of the container.
-
Venting or hissing sounds from the container.
Q2: What are the primary triggers for an this compound thermal runaway?
The primary triggers include:
-
Heat Exposure: Storage at temperatures above the recommended level, direct sunlight, or proximity to heat sources can initiate decomposition.[3]
-
Contamination: Contact with incompatible materials such as metals, acids, alkalis, or reducing agents can cause a violent reaction.[4][5] Dust and other chemicals can also act as contaminants.[3]
-
Friction or Mechanical Shock: Pure, solid diacetyl peroxide is unpredictably shock-sensitive.[5][6]
-
Loss of Temperature Control: For temperature-controlled formulations, a failure in cooling systems can lead to decomposition.[6][7]
Q3: What immediate actions should be taken if a thermal runaway is suspected?
If you suspect a thermal runaway is imminent or in progress:
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.[6]
-
Activate Alarms: Sound the fire alarm and any other emergency notification systems.
-
Contact Emergency Services: Call your institution's emergency response team and the local fire department, informing them that an organic peroxide is involved.[3]
-
Do Not Attempt to Fight a Large Fire: Manual firefighting should only be attempted for small, initial-stage fires by trained personnel.[7] For advanced or massive fires, the area should be evacuated.[6]
Q4: How should a spill of this compound be handled?
For any spill, eliminate all ignition sources (sparks, flames, hot surfaces) from the immediate area.[8] Use non-sparking tools for cleanup.[6][9]
-
Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite, perlite, or sand at a 2-to-1 absorbent-to-spill volume ratio.[8][9] Do not use combustible materials like sawdust or paper.[6][9] Wet the mixture with water, sweep it into a polyethylene bag or a loosely covered plastic container, and prepare for immediate disposal.[9]
-
Large Spills: Wet the spill with a water spray and dike the area to contain it for later disposal.[8] Evacuate the area and seek assistance from specialized personnel for cleanup.[8]
Q5: What are the hazardous decomposition products of this compound?
During a fire or thermal decomposition, this compound can release flammable and toxic products.[4] These may include carbon monoxide, carbon dioxide, methane, and ethane.[4]
Q6: What is the correct fire extinguishing method for this compound?
-
Small Fires: Use a water spray, fog, foam, dry chemical, or carbon dioxide extinguisher.[8][10]
-
Large Fires: Flood the fire area with water from a distance.[8] If containers are exposed to fire, use water to keep them cool.[6] Be aware that water can sometimes aggravate the situation with temperature-controlled peroxides by warming them.[7]
Q7: How should waste and contaminated materials be disposed of?
Contaminated materials and spill cleanup waste should be placed in a plastic container for immediate disposal.[6] Do not tightly seal containers to allow for the venting of any decomposition products.[7][9] Disposal must be handled by a licensed chemical destruction facility and follow all federal, state, and local regulations.[6][9]
Troubleshooting Guides
Scenario 1: Container Shows Signs of Instability (e.g., Bulging, Heating)
If a container of this compound is found to be warm to the touch, bulging, or showing any other signs of decomposition but has not yet entered a runaway state:
-
Do Not Move the Container: Moving a potentially unstable container can cause a shock-induced explosion.[5]
-
Evacuate the Immediate Area: Clear all personnel from the vicinity of the container.
-
Alert Safety Personnel: Immediately contact your organization's Environmental Health & Safety (EH&S) department or designated safety officer.
-
Attempt Cooling (Only if Safe): If it can be done safely from a distance and without risk of exposure, use a water spray to cool the container.[6]
-
Prepare for Emergency Response: Follow the guidance of the emergency response team upon their arrival.
Scenario 2: Active Thermal Runaway or Fire
In the event of an active fire or a confirmed thermal runaway:
-
General Alarm: Activate the nearest fire alarm pull station.
-
Evacuate: Immediately leave the laboratory, closing all doors behind you to contain the incident. Follow your facility's evacuation plan.
-
Emergency Call: From a safe location, call emergency services. Provide the following information:
-
Your name and location.
-
The specific chemical involved (this compound).
-
The location of the incident within the building.
-
The nature of the emergency (fire, explosion, vapor release).
-
-
Isolate the Area: Prevent others from entering the hazardous area until emergency responders arrive.[11]
-
Provide Information: Meet the emergency responders and provide them with the Safety Data Sheet (SDS) for this compound and any other relevant information.
Data Presentation
Table 1: Emergency Response Summary
| Parameter | Guideline | Citations |
| Small Spill Evacuation | Isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids. | [8] |
| Large Spill Evacuation | Consider an initial evacuation of at least 250 meters (800 feet) in all directions. | [8] |
| Fire Evacuation | If a tank or large container is involved in a fire, isolate for 800 meters (1/2 mile) in all directions. | [8] |
| Spill Absorbent Ratio | Use a volume ratio of at least 2:1 of inert absorbent material to the spilled liquid. | [9] |
Table 2: Incompatible Materials and Conditions
| Category | Examples | Citations |
| Reducing Agents | Amines, metal compounds | [3][4] |
| Acids and Alkalis | Strong acids and bases, especially in concentrated form. | [4][5] |
| Metals | Rust, iron, copper, cobalt, and other transition metals. | [3][12] |
| Other Conditions | Heat, direct sunlight, sparks, open flames, friction, and shock. | [3][13] |
| Contaminants | Dust, sawdust, paper, and other combustible or organic materials. | [3][6][9] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE | Citations |
| Standard Handling | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., neoprene, butyl rubber), lab coat. | [6] |
| Spill Cleanup | Chemical splash goggles, face shield, chemical-resistant gloves and apron, respiratory protection (if vapors are present), and chemically resistant boots. | [6] |
| Firefighting | Full protective clothing and self-contained breathing apparatus (SCBA). Structural firefighters' clothing provides thermal protection but may offer limited chemical protection. | [6][8] |
Emergency Protocols
Protocol 1: Emergency Spill Response
-
Assess the Situation: Determine the size of the spill and if there is an immediate fire or decomposition hazard.
-
Ensure Safety: Don appropriate PPE. Eliminate all ignition sources. Ensure proper ventilation.[6]
-
Containment: For large spills, use dikes or berms made of inert material to prevent spreading.[8]
-
Neutralization/Absorption:
-
Collection:
-
Decontamination: Wash the spill area with a surfactant and water to remove any remaining traces.[9]
-
Disposal: Label the container as hazardous waste and arrange for immediate pickup by a certified disposal company.[9]
Visualizations
Caption: Emergency workflow for a suspected thermal runaway event.
Caption: Logical relationship diagram for spill response procedures.
References
- 1. Lessons Learned from a Thermal Runaway Incident Involving an Organic Peroxide Intermediate During a Power Outage | AIChE [aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. nouryon.com [nouryon.com]
- 4. riberglas.com [riberglas.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. ACETYL ACETONE PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. tc.canada.ca [tc.canada.ca]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 13. synerzine.com [synerzine.com]
Navigating the Challenges of Acetylpropionyl Peroxide Crystallization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the storage and handling of acetylpropionyl peroxide solutions, with a primary focus on preventing and addressing crystallization. This compound, a valuable reagent in various chemical syntheses, can form highly unstable and shock-sensitive crystals, posing significant safety risks in the laboratory. This guide offers troubleshooting advice and frequently asked questions to ensure the safe and effective use of these solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in research?
This compound is an organic peroxide used as a source of free radicals in various chemical reactions, including polymerization and organic synthesis. Its utility lies in its ability to initiate reactions under specific conditions.
Q2: What causes crystallization in this compound solutions?
Crystallization in this compound solutions is primarily influenced by temperature, concentration, and the choice of solvent. When the concentration of this compound exceeds its solubility limit in the solvent, typically due to a decrease in temperature, it can precipitate out of the solution as solid crystals.
Q3: Why is the crystallization of this compound dangerous?
The crystalline form of this compound is extremely shock-sensitive and can detonate violently when subjected to friction, impact, or heat.[1][2][3] The presence of crystals, even in small amounts or around the cap of a container, presents a severe explosion hazard.[4][5]
Q4: Can I use a solution that has already formed crystals?
No. It is extremely dangerous to handle or attempt to use a solution of this compound that has visible crystal formation.[4][5][6] The container should not be opened or moved and should be treated as a potential explosive.[4][5][6] Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on disposal.
Q5: How can I prevent crystallization in my this compound solutions?
Prevention is the most critical aspect of managing this compound solutions. Key preventative measures include:
-
Proper Solvent Selection: Use solvents in which this compound has high solubility.
-
Temperature Control: Store solutions within the recommended temperature range to maintain solubility and stability.[7][8][9]
-
Concentration Management: Avoid preparing or storing supersaturated solutions.
-
Use of Inhibitors: In some cases, crystallization inhibitors may be used to maintain the peroxide in solution.[10][11][12]
Troubleshooting Guide: Preventing Crystallization
This guide provides systematic steps to minimize the risk of crystallization in your this compound solutions.
Issue 1: Choosing the Right Storage Conditions
Problem: Incorrect storage temperature is a primary cause of crystallization.
Solution:
-
Consult the Safety Data Sheet (SDS): The SDS for your specific this compound solution will provide the recommended storage temperature range.
-
Maintain a Stable Temperature: Store the solution in a temperature-controlled environment, avoiding fluctuations. Some solutions require refrigeration, but it is crucial to ensure the temperature does not drop below the point where crystallization can occur.[2][9]
-
Avoid Freezing: Do not store solutions at temperatures that could cause the solvent to freeze, as this will concentrate the peroxide and increase the risk of crystallization.
Issue 2: Solvent and Concentration Selection
Problem: The solvent and concentration of the this compound solution are critical to preventing precipitation.
Solution:
-
Solvent Selection: this compound is often supplied in a solvent like dimethyl phthalate to enhance stability and reduce shock sensitivity.[2][3] If preparing your own solutions, choose a solvent where the peroxide has a high solubility at the intended storage temperature.
-
Co-solvents: The use of co-solvents can sometimes improve the solubility of the peroxide and prevent crystallization.[13] This involves blending the primary solvent with another miscible solvent to alter the solution's properties.
-
Concentration Limits: Do not exceed the known solubility limit of this compound in the chosen solvent at the storage temperature.
Issue 3: Long-Term Storage and Stability
Problem: The stability of this compound solutions can decrease over time, potentially leading to unforeseen crystallization.
Solution:
-
Regular Inspection: Visually inspect solutions regularly for any signs of cloudiness, precipitation, or crystal formation. Do not open the container if crystals are suspected.
-
First-In, First-Out: Use older stock of solutions first to minimize the duration of storage.
-
Inhibitors: For some organic peroxides, inhibitors are added by the manufacturer to prevent peroxide formation and can also help maintain stability in solution.[4][14][15]
Quantitative Data Summary
| Parameter | Value/Range | Notes | Source |
| Acetyl Peroxide (Diacetyl Peroxide) Melting Point | 30 °C (86 °F) | The pure, solid form. | [3] |
| Acetyl Peroxide Solution Freezing Point | -8 °C (17 °F) | For a 25% solution in dimethyl phthalate. Below this temperature, pure, shock-sensitive crystals can form. | [16] |
| Recommended Storage Temperature for Acetyl Peroxide Solution (25%) | 0 - 10 °C (32 - 50 °F) | To be maintained to prevent both decomposition and crystallization. | |
| Acetyl Propionyl (2,3-Pentanedione) Melting Point | -52 °C (-61.6 °F) | This is for the related but different compound, acetyl propionyl, not the peroxide. | [17] |
| Self-Accelerating Decomposition Temperature (SADT) | Varies by formulation | The lowest temperature at which self-accelerating decomposition can occur. Always consult the SDS. | [7][9] |
Experimental Protocols
Protocol 1: Visual Inspection of Stored this compound Solutions
Objective: To safely inspect stored solutions for signs of crystallization.
Materials:
-
Stored container of this compound solution
-
Safety glasses
-
Face shield
-
Blast shield (recommended)
-
Remote viewing equipment (if available)
Procedure:
-
Safety First: Before approaching the storage area, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and a face shield.
-
Visual Examination from a Distance: If possible, initially inspect the container from a distance or through a safety shield.
-
Careful Approach: Slowly and carefully approach the container. Avoid any sudden movements or jarring of the storage unit.
-
Inspect for Crystals: Without moving or touching the container, carefully look for any signs of solid material. Check the bottom of the container for settled crystals, suspended particles, or crystals formed on the container walls. Also, carefully inspect the cap and neck of the container for any crystalline growth.[4][5]
-
Assess Solution Clarity: Note if the solution appears cloudy or has any wisp-like structures, which can be precursors to crystallization.
-
Action if Crystals are Observed: If any crystals are visible, DO NOT TOUCH OR MOVE THE CONTAINER . Immediately cordon off the area and contact your institution's EHS department for emergency disposal.
Visualizations
Caption: Workflow for troubleshooting crystallization in stored solutions.
Caption: Key strategies for preventing crystallization of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 3. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 4. louisville.edu [louisville.edu]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. nouryon.com [nouryon.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. arkema.com [arkema.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 15. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. parchem.com [parchem.com]
Navigating the Synthesis of Acetylpropionyl Peroxide: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of acetylpropionyl peroxide, scaling up from laboratory to pilot or industrial scale presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues during your experiments, ensuring both safety and success.
Troubleshooting Guide
Scaling up the synthesis of this compound, a diacyl peroxide, necessitates careful control over reaction conditions to mitigate the inherent thermal hazards associated with this class of compounds. Below are common issues encountered during scale-up and their respective solutions.
Issue 1: Uncontrolled Exothermic Reaction (Runaway Reaction)
Symptoms:
-
Rapid, uncontrolled increase in reactor temperature.
-
Sudden pressure buildup within the reactor.
-
Visible evolution of gas or fumes.
Possible Causes:
-
Inadequate Heat Removal: The heat generated by the exothermic reaction exceeds the cooling capacity of the reactor. This is a common issue when scaling up, as the surface area-to-volume ratio decreases.[1][2]
-
High Reactant Concentration: Higher concentrations can lead to a faster reaction rate and greater heat generation.
-
Contamination: The presence of contaminants such as metal ions (iron, copper), amines, acids, or bases can catalyze the decomposition of the peroxide, leading to a runaway reaction.[3][4]
-
Loss of Cooling: Failure of the cooling system (e.g., chiller malfunction, loss of coolant flow).
Solutions:
-
Improve Heat Transfer:
-
Ensure the reactor's cooling system is appropriately sized for the scale of the reaction.
-
Utilize a reactor with a high surface area-to-volume ratio or employ cooling coils within the reactor.
-
Maintain a sufficient temperature difference between the reaction mixture and the cooling medium.
-
-
Controlled Addition of Reactants: Implement a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.[2]
-
Use of a Diluent: Performing the reaction in an inert solvent can help to absorb the heat of reaction and moderate the temperature.
-
Strict Contaminant Control: Use high-purity raw materials and ensure all equipment is thoroughly cleaned to avoid contamination.[4]
-
Emergency Preparedness: Have an emergency plan in place, which may include a quenching system to rapidly cool the reaction or an emergency relief system to safely vent excess pressure.[1]
Issue 2: Low Product Yield
Symptoms:
-
The amount of isolated this compound is significantly lower than theoretically expected.
Possible Causes:
-
Side Reactions: The formation of by-products due to incorrect reaction temperature or reactant stoichiometry.
-
Decomposition of Product: The product may be decomposing due to excessive temperature or prolonged reaction times. Organic peroxides are thermally sensitive.[1][3]
-
Inefficient Purification: Loss of product during the isolation and purification steps.
-
Hydrolysis of Reactants or Product: The presence of water can lead to the hydrolysis of the starting materials or the final product.
Solutions:
-
Optimize Reaction Parameters:
-
Carefully control the reaction temperature within the optimal range.
-
Precisely control the molar ratio of the reactants.
-
-
Minimize Reaction Time: Quench the reaction as soon as it reaches completion to prevent product decomposition.
-
Improve Purification Technique:
-
Select an appropriate solvent for extraction and crystallization to maximize recovery.
-
Consider alternative purification methods such as precipitation.
-
-
Anhydrous Conditions: Use anhydrous solvents and reactants to prevent hydrolysis.
Issue 3: Product Impurity
Symptoms:
-
The final product does not meet the required purity specifications.
-
Presence of undesired by-products in analytical tests (e.g., chromatography, spectroscopy).
Possible Causes:
-
Incomplete Reaction: Unreacted starting materials remain in the final product.
-
Formation of By-products: Side reactions leading to the formation of impurities. A common by-product in diacyl peroxide synthesis is the corresponding carboxylic acid.[5]
-
Contamination from Raw Materials: Impurities present in the starting materials can be carried through to the final product.[6][7]
-
Degradation of Product: The product may degrade during storage or handling.
Solutions:
-
Ensure Complete Reaction: Monitor the reaction progress using analytical techniques (e.g., TLC, HPLC, GC) to ensure all starting materials have been consumed.
-
Purification:
-
Recrystallization from a suitable solvent is a common method for purifying solid organic peroxides.
-
Washing the crude product with a solution to remove specific impurities (e.g., a bicarbonate solution to remove acidic by-products) can be effective.[8]
-
-
Use High-Purity Raw Materials: Source starting materials from reputable suppliers and verify their purity before use.[6][7]
-
Proper Storage: Store the purified this compound at the recommended temperature, protected from light and contaminants, to prevent degradation.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control when scaling up this compound synthesis?
A1: Temperature is the single most important parameter to control.[1] this compound is a diacyl peroxide, a class of compounds known for their thermal instability. The synthesis is an exothermic reaction, and failure to effectively remove the heat generated can lead to a self-accelerating decomposition, which can result in a fire or explosion.[3] Therefore, robust temperature monitoring and control are paramount.
Q2: How does the choice of solvent affect the scale-up process?
A2: The solvent plays a crucial role in both safety and reaction efficiency. An inert solvent with a good heat capacity can help to moderate the reaction temperature. For safety, it is often recommended to use a non-volatile, non-flammable solvent that is a good solvent for the peroxide but may not be for the aqueous by-products, facilitating separation. For example, patents for the synthesis of the related acetyl peroxide suggest using water-insoluble esters like dimethyl phthalate.
Q3: What are the primary safety precautions to take when working with this compound at a larger scale?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[10]
-
Engineered Controls: Conduct the synthesis in a well-ventilated area, preferably within a fume hood or a designated containment area. The reactor should be equipped with a pressure relief device.
-
Avoid Contamination: Use clean equipment and high-purity reagents. Never return unused peroxide to the original container.[4]
-
Temperature Control: Maintain strict control over the reaction temperature and have a contingency plan for cooling system failure.
-
Emergency Procedures: Be familiar with emergency procedures, including the location and use of fire extinguishers, safety showers, and eyewash stations. Have a plan for quenching the reaction in case of a thermal runaway.[1]
Q4: How can I monitor the progress of the reaction at a larger scale?
A4: At-line or in-line analytical techniques are recommended for monitoring the reaction on a larger scale. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the consumption of reactants and the formation of the product. Titration methods can also be employed to determine the peroxide content.
Q5: What are the typical by-products of this compound synthesis and how are they removed?
A5: A common by-product in the synthesis of diacyl peroxides is the corresponding carboxylic acid (in this case, acetic acid and propionic acid). These acidic by-products can often be removed by washing the crude product with a mild aqueous base, such as a sodium bicarbonate solution, followed by washing with water to remove any remaining salts.[8] Other potential by-products can arise from side reactions or impurities in the starting materials. Their removal would depend on their specific chemical properties and may require techniques like recrystallization or column chromatography, though the latter is less common on an industrial scale for peroxides due to safety concerns.
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 100 g) | Industrial Scale (e.g., 100 kg) | Key Considerations for Scale-Up |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Low surface area-to-volume ratio, heat removal is a major challenge.[1] | Requires a robust cooling system (e.g., jacketed reactor, cooling coils). |
| Mixing | Generally efficient with standard magnetic or overhead stirrers. | Can be challenging to achieve homogeneity, potential for "hot spots". | Requires powerful and well-designed agitation systems. |
| Reactant Addition | Often added all at once or in a few portions. | Gradual, controlled addition is crucial to manage the exotherm.[2] | Requires precise dosing pumps and control systems. |
| Reaction Time | Typically shorter due to efficient heat and mass transfer. | May be longer to allow for controlled reactant addition and heat removal. | Needs to be optimized to balance safety, yield, and throughput. |
| Safety Margin | A smaller safety margin for temperature control may be acceptable. | A larger safety margin between the operating temperature and the decomposition temperature is essential. | Requires thorough thermal hazard analysis (e.g., using calorimetry). |
Experimental Protocols
A detailed, validated experimental protocol for the large-scale synthesis of this compound is proprietary to manufacturers. However, a general procedure for the synthesis of a diacyl peroxide, which can be adapted for this compound, is as follows. Note: This is a generalized protocol and must be thoroughly tested and adapted at a small scale before any attempt at scale-up. A comprehensive risk assessment must be conducted.
General Protocol for Diacyl Peroxide Synthesis (Illustrative)
-
Reactor Preparation: A jacketed glass or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a pressure relief device is thoroughly cleaned and dried.
-
Initial Charge: The reactor is charged with an aqueous solution of a base (e.g., sodium hydroxide) and hydrogen peroxide. The mixture is cooled to the desired starting temperature (typically below 10°C) using the reactor jacket.
-
Reactant Addition: A mixture of the acid anhydrides (acetic anhydride and propionic anhydride) or the corresponding acid chlorides, optionally dissolved in a suitable solvent, is added slowly and controllably from the dropping funnel. The addition rate is adjusted to maintain the reaction temperature within a narrow, predetermined range.
-
Reaction Monitoring: The reaction temperature is continuously monitored. Samples may be taken periodically to analyze for the disappearance of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is typically cooled further. The solid product is then isolated by filtration.
-
Purification: The crude product is washed with cold water to remove inorganic salts. It may then be washed with a cold, dilute solution of sodium bicarbonate to remove any acidic by-products, followed by another water wash.
-
Drying: The purified product is dried under vacuum at a low temperature.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical relationships between scale-up challenges, consequences, and mitigation strategies.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. ehs.unl.edu [ehs.unl.edu]
- 3. nouryon.com [nouryon.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. EP3983370A1 - Process for the production of diacyl peroxides - Google Patents [patents.google.com]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN105111122A - Method for synthesizing and purifying benzoyl peroxide - Google Patents [patents.google.com]
- 9. Organic Peroxide Producers Safety Division (OPPSD) - American Chemistry Council [americanchemistry.com]
- 10. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Refinement of Peroxide Testing Methods for Aged Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxide testing of aged samples.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Peroxide Value (PV) Results in Aged Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Heterogeneity | Ensure thorough homogenization of the aged sample before taking an aliquot for analysis. For solid or semi-solid samples, consider melting and mixing at a gentle temperature. | Improved precision and reproducibility between replicate analyses. |
| Interference from Secondary Oxidation Products | Aged samples often contain aldehydes and ketones that can interfere with the iodometric titration endpoint. Consider using a modified titration method with a sharper, potentiometric endpoint determination instead of a visual indicator. For highly colored samples, potentiometric titration is also recommended. | A more stable and accurately determined endpoint, leading to more reliable PV results. |
| Variability in Reaction Time | The reaction time for the liberation of iodine can be critical, especially with less reactive peroxides in aged materials. Standardize the reaction time across all samples and standards as per the validated method.[1] | Consistent and comparable results between different samples and analytical runs. |
| Sample Mass Effects | The measured peroxide value can be dependent on the sample mass used.[1] Strictly adhere to the sample mass specified in the chosen analytical procedure. If deviation is necessary, validate the method for the new sample weight. | Minimized variation in PV results due to sample size. |
| Solvent Miscibility Issues | Aged samples may have altered polarity. Ensure the chosen solvent system (e.g., acetic acid/chloroform, acetic acid/isooctane) completely solubilizes the sample.[1] | Complete reaction of peroxides with the potassium iodide reagent, preventing underestimation of the PV. |
Issue 2: Difficulty in Endpoint Determination during Titration of Aged Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fading or Fleeting Endpoint | This can be caused by the slow reaction of certain peroxides or interference from other oxidizing/reducing agents in the aged matrix. Use a potentiometric electrode to determine the endpoint, which is more sensitive and less subjective than visual indicators. | A clear and non-subjective determination of the titration endpoint. |
| Dark Sample Color Obscuring Visual Endpoint | The inherent color of aged samples can mask the color change of the starch indicator. Employ a potentiometric titration method that does not rely on a visual endpoint. | Accurate PV determination in colored samples. |
| Competing Reactions | Certain materials in aged samples might have inherent competing reactions that complicate the endpoint.[1] If possible, analyze the sample by a non-titrimetric method, such as Near-Infrared (NIR) spectroscopy or a colorimetric assay, after proper calibration and validation. | An alternative, potentially more robust, method for quantifying peroxides in complex matrices. |
Frequently Asked Questions (FAQs)
Q1: Why is my peroxide value lower than expected in a visibly degraded, aged sample?
A1: Peroxide value (PV) measures primary oxidation products (peroxides and hydroperoxides).[2][3][4] In advanced stages of oxidation, which are common in aged samples, these primary products decompose into secondary oxidation products like aldehydes, ketones, and alcohols.[5] This decomposition leads to a decrease in the peroxide value, even though the sample is highly oxidized. Therefore, a low PV in an aged sample does not necessarily indicate good quality. It is often recommended to use PV in conjunction with other tests that measure secondary oxidation products, such as the p-Anisidine Value (p-AV) or Thiobarbituric Acid Reactive Substances (TBARS) test, to get a complete picture of the oxidative status.[6]
Q2: Can I use standard iodometric titration methods (e.g., AOCS, USP) for aged pharmaceutical excipients?
A2: While standard iodometric titration is a common method, it may have limitations with certain aged pharmaceutical excipients. Challenges include low peroxide levels, potential for interference from the excipient matrix, and the need for high sensitivity.[7] For such applications, more sensitive methods like potentiometric titration, colorimetric assays (e.g., ferrous xylenol orange - FOX method), or spectroscopic techniques like 1H qNMR have been developed and may be more suitable.[6][8] It is crucial to validate the chosen method for your specific excipient and aged sample matrix.
Q3: What are the main sources of error in peroxide value determination for aged samples?
A3: The main sources of error include:
-
Subjective endpoint determination in visual titrations.[2]
-
Interference from impurities and secondary oxidation products.[2]
-
Incomplete reaction due to poor sample solubility or insufficient reaction time.[1]
-
Instability of peroxide standards , making accurate calibration challenging.[1]
-
Generation of chemical waste with titration methods.[2]
Q4: Are there rapid screening methods for peroxide value in aged samples for high-throughput analysis?
A4: Yes, several methods offer faster analysis times compared to traditional titration. Near-Infrared (NIR) spectroscopy, for instance, can provide results within minutes but requires the development of robust calibration models.[2] Commercially available colorimetric kits, such as the PeroxySafe™ kit, also offer a rapid alternative.[6] These methods are particularly useful for screening large numbers of samples, but it's important to validate their performance against a reference method for your specific sample type.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Peroxide Value Determination in Oxidized Soybean Oils [6]
| Method Comparison | Correlation Coefficient (r) | Standard Deviation of Differences (SDD) (meq/kg) |
| AOCS Titration vs. NIR Spectroscopy | 0.991 | 0.72 |
| AOCS Titration vs. PeroxySafe™ Kit | 0.993 | 0.56 |
| AOCS Titration vs. FOX Method | 0.975 | 2.3 |
Table 2: Performance of Spectroscopic Techniques for Peroxide Value Prediction in Naturally Aged Edible Oils [9][10]
| Spectroscopic Technique | Root Mean Square Error of Prediction (RMSEP) |
| Near-Infrared (NIR) - 8 mm path length | 4.9 |
| Near-Infrared (NIR) - 24 mm path length | 5.1 |
| Raman Spectroscopy | 6.9 |
| Mid-Infrared (MIR) - 50 µm path length | 7.3 |
Experimental Protocols
1. Detailed Methodology for Iodometric Titration (Based on AOCS Official Method Cd 8-53)
This protocol is a generalized version and may need optimization for specific aged samples.
a. Reagents and Materials:
-
Acetic Acid-Chloroform Solution (3:2 v/v) or Acetic Acid-Isooctane Solution
-
Saturated Potassium Iodide (KI) Solution (freshly prepared)
-
Standardized 0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution
-
1% Starch Indicator Solution
-
Sample (aged oil, fat, or other lipid-containing material)
-
Erlenmeyer flasks with stoppers
-
Burette
-
Pipettes
-
Analytical balance
b. Procedure:
-
Accurately weigh an appropriate amount of the homogenized sample into a clean, dry Erlenmeyer flask. The sample size depends on the expected peroxide value.
-
Add 30 mL of the Acetic Acid-Chloroform (or Isooctane) solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue/purple color.
-
Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color just disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination using all reagents but without the sample.
c. Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of titrant used for the sample (mL)
-
B = Volume of titrant used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
2. Principle of the Ferrous Xylenol Orange (FOX) Colorimetric Assay
The FOX assay is based on the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by the peroxides present in the sample. The resulting ferric ions form a colored complex with the xylenol orange reagent. The intensity of the color, which is measured spectrophotometrically, is directly proportional to the peroxide concentration.
Visualizations
Caption: A generalized experimental workflow for the determination of peroxide value in aged samples.
Caption: A logical troubleshooting guide for addressing inconsistent peroxide value results.
References
- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 2. cdrfoodlab.com [cdrfoodlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 5. Improving Prediction of Peroxide Value of Edible Oils Using Regularized Regression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Spectroscopic Techniques for Determining the Peroxide Value of 19 Classes of Naturally Aged, Plant-Based Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Spectroscopic Techniques for Determining the Peroxide Value of 19 Classes of Naturally Aged, Plant-Based Edible Oils (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
A Comparative Guide to Radical Polymerization Initiators: Acetylpropionyl Peroxide vs. Benzoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis and modification, the choice of a radical initiator is a critical parameter that dictates reaction kinetics, polymer properties, and overall process efficiency. Among the plethora of available initiators, diacyl peroxides are a prominent class, with benzoyl peroxide being the most extensively studied and utilized. This guide provides a detailed comparison of the initiation efficiency of benzoyl peroxide against acetyl and propionyl peroxides, which are components of the conceptual "acetylpropionyl peroxide." Due to the limited direct literature on "this compound" as a singular entity, this guide will separately analyze the characteristics of acetyl peroxide and propionyl peroxide in comparison to the well-established benzoyl peroxide.
Executive Summary
Benzoyl peroxide is a versatile and widely used initiator with a well-characterized decomposition profile, making it suitable for a broad range of polymerization temperatures. Acetyl and propionyl peroxides, being lower molecular weight aliphatic diacyl peroxides, generally exhibit lower thermal stability and are therefore effective at lower temperatures. This characteristic can be advantageous in applications where polymerization at milder conditions is required to prevent degradation of sensitive monomers or products. However, their higher reactivity also necessitates more stringent storage and handling protocols.
Data Presentation: Decomposition Kinetics
The efficiency of a radical initiator is intrinsically linked to its rate of thermal decomposition, often quantified by its half-life (t½) at various temperatures. The half-life is the time required for 50% of the initiator to decompose at a given temperature. A shorter half-life indicates a faster rate of radical generation and, consequently, a more rapid initiation of polymerization.
| Initiator | Solvent | Temperature (°C) | Half-life (t½) (hours) |
| Benzoyl Peroxide | Benzene | 70 | 17.0 |
| Benzene | 85 | 2.5 | |
| Benzene | 100 | 0.3 | |
| Acetyl Peroxide | Toluene | 60 | 10.0 |
| Toluene | 80 | 0.7 | |
| Propionyl Peroxide | Isooctane | 60 | 9.5 |
| Isooctane | 80 | 0.6 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual decomposition rates can be influenced by the solvent and the presence of other substances.
Initiation Efficiency: A Deeper Look
Initiator efficiency (f) is a measure of the fraction of radicals generated that successfully initiate a polymer chain. This value is always less than 1 due to the "cage effect," where primary radicals recombine within the solvent cage before they can diffuse apart and react with monomer units.
Factors influencing initiator efficiency include:
-
Solvent Viscosity: Higher viscosity hinders the diffusion of radicals out of the solvent cage, leading to lower efficiency.
-
Radical Stability: The stability of the generated radicals plays a crucial role. Less stable radicals are more likely to react with the monomer.
-
Temperature: Higher temperatures increase the kinetic energy of the radicals, aiding their escape from the solvent cage and thus increasing efficiency.
While specific, directly comparable initiator efficiency values for acetyl, propionyl, and benzoyl peroxides under identical conditions are scarce in the literature, a general trend can be inferred. The smaller and more reactive radicals generated from acetyl and propionyl peroxides may exhibit a slightly different efficiency profile compared to the bulkier benzoyl radicals derived from benzoyl peroxide. However, the cage effect remains a dominant factor for all diacyl peroxides.
Experimental Protocols
Determination of Initiator Half-Life via Isothermal Decomposition
Objective: To determine the first-order rate constant and half-life of a peroxide initiator at a specific temperature.
Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.1 M) of the peroxide initiator in a suitable solvent (e.g., benzene, toluene).
-
Sample Aliquoting: Dispense equal volumes of the solution into several sealed ampoules or vials.
-
Thermostatting: Place the ampoules in a constant temperature bath set to the desired experimental temperature.
-
Time-Point Sampling: At predetermined time intervals, remove an ampoule from the bath and immediately quench the decomposition by cooling it in an ice bath.
-
Concentration Analysis: Determine the concentration of the remaining peroxide in each sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or titration.
-
Data Analysis: Plot the natural logarithm of the peroxide concentration (ln[P]) versus time. The negative of the slope of the resulting straight line gives the first-order rate constant (kd). The half-life is then calculated using the equation: t½ = ln(2) / kd.
Measurement of Initiation Efficiency using Differential Scanning Calorimetry (DSC)
Objective: To evaluate the reactivity of an initiator by measuring the heat flow during polymerization.[1]
Methodology:
-
Sample Preparation: Prepare a mixture of the monomer and the initiator at a known concentration.
-
DSC Sample Encapsulation: Accurately weigh a small amount of the mixture (typically 5-10 mg) into a DSC pan and seal it. An empty, sealed pan is used as a reference.
-
Isothermal or Dynamic Scan:
-
Isothermal: Quickly heat the sample to the desired polymerization temperature and record the heat flow as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.
-
Dynamic: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature. The onset temperature of the exotherm indicates the temperature at which polymerization begins.
-
-
Data Analysis: The rate of polymerization is proportional to the heat flow (dq/dt). The total heat evolved (ΔH) is proportional to the total monomer conversion. By comparing the polymerization profiles of different initiators under identical conditions, their relative initiation efficiencies can be assessed.
Mandatory Visualizations
Caption: Experimental workflow for determining initiator efficiency using DSC.
Caption: Factors affecting radical initiator efficiency.
Conclusion
The selection of a diacyl peroxide initiator should be guided by the desired polymerization temperature and the thermal stability of the monomer and resulting polymer. Benzoyl peroxide remains a robust and versatile choice for a wide range of applications due to its moderate decomposition rate and extensive characterization. Acetyl and propionyl peroxides offer the advantage of initiating polymerization at lower temperatures, which can be beneficial for heat-sensitive systems. However, their higher reactivity demands careful handling and storage. For any specific application, it is imperative to experimentally determine the optimal initiator and its concentration to achieve the desired polymerization kinetics and polymer properties.
References
A Comparative Guide to Polymerization Initiators: Azobisisobutyronitrile (AIBN) vs. Benzoyl Peroxide (BPO)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of initiator is a critical parameter that dictates the kinetics of the reaction and the final properties of the polymer. This guide provides a comprehensive comparison of two widely used radical initiators: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). While the initial topic of interest was acetylpropionyl peroxide, a thorough review of scientific literature revealed a lack of substantial data on this specific compound as a polymerization initiator, suggesting it may be a less common or potentially misidentified substance. Therefore, this guide focuses on the comparison between AIBN and the structurally relevant and extensively documented diacyl peroxide, Benzoyl Peroxide (BPO).
Executive Summary
Both AIBN and BPO are effective thermal initiators for free-radical polymerization, but they exhibit key differences in their decomposition kinetics, handling safety, and interaction with various monomer systems. AIBN is favored for its clean decomposition, predictable first-order kinetics, and the formation of non-interfering byproducts. BPO, while also highly effective, can be more susceptible to induced decomposition and its oxygen-centered radicals can participate in side reactions, such as hydrogen abstraction. The choice between AIBN and BPO often depends on the specific monomer, desired polymer properties, and reaction conditions.
Data Presentation: AIBN vs. BPO
The following tables summarize the key physical and kinetic properties of AIBN and BPO to facilitate a direct comparison.
Table 1: Physical and Chemical Properties
| Property | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Chemical Formula | C₈H₁₂N₄ | C₁₄H₁₀O₄ |
| Molecular Weight | 164.21 g/mol | 242.23 g/mol |
| Appearance | White crystalline powder | White granular solid |
| Solubility | Soluble in many organic solvents and monomers; insoluble in water.[1] | Soluble in many organic solvents and monomers; sparingly soluble in water.[2] |
Table 2: Decomposition Kinetics and Initiator Efficiency
| Parameter | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| 10-hour Half-Life Temperature | ~65 °C in toluene[3] | ~73 °C in benzene |
| Decomposition Products | 2-cyanopropyl radicals, Nitrogen gas[4] | Benzoyloxyl radicals, Phenyl radicals, Carbon dioxide[5][6] |
| Initiator Efficiency (f) | 0.5 - 0.8 in typical polymerizations | 0.6 - 0.8 in typical polymerizations[7] |
| Safety Considerations | Safer to handle than BPO as the risk of explosion is far less; however, it is still considered an explosive compound and decomposes above 65 °C.[1] | Can be shock-sensitive and is a strong oxidizing agent; typically supplied wetted with water to reduce explosion hazard. |
Decomposition Mechanisms
The mechanism by which an initiator generates free radicals is fundamental to its function.
Azobisisobutyronitrile (AIBN)
AIBN undergoes thermal decomposition to produce two 2-cyanopropyl radicals and a molecule of nitrogen gas.[4] The evolution of inert nitrogen gas is a significant driving force for this unimolecular decomposition.
Benzoyl Peroxide (BPO)
The decomposition of BPO is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, forming two benzoyloxyl radicals. These radicals can then either directly initiate polymerization or undergo decarboxylation to form phenyl radicals and carbon dioxide.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the free-radical polymerization of a vinyl monomer, such as styrene or methyl methacrylate, using AIBN and BPO.
General Experimental Workflow for Free-Radical Polymerization
The following diagram illustrates a typical workflow for a laboratory-scale free-radical polymerization.
Protocol 1: Bulk Polymerization of Styrene using AIBN
Materials:
-
Styrene monomer
-
Azobisisobutyronitrile (AIBN)
-
Toluene (optional, for viscosity reduction)
-
Methanol
-
Basic alumina
Procedure:
-
Monomer Purification: Remove the inhibitor from the styrene monomer by passing it through a column packed with basic alumina.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the purified styrene monomer. Add AIBN (a typical concentration is 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 60-70 °C and stir. The reaction time will vary depending on the desired conversion (e.g., 4-24 hours).
-
Isolation: After the desired time, cool the reaction to room temperature. If the polymer is too viscous, dissolve it in a small amount of toluene. Precipitate the polymer by slowly adding the reaction mixture to a large excess of vigorously stirring methanol.
-
Purification and Drying: Collect the precipitated polystyrene by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA) using BPO
Materials:
-
Methyl methacrylate (MMA) monomer
-
Benzoyl peroxide (BPO)
-
Toluene (or other suitable solvent)
-
Methanol
-
Basic alumina
Procedure:
-
Monomer Purification: Purify the MMA monomer by passing it through a column of basic alumina.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve BPO (typically 0.1-1.0 mol% relative to the monomer) in toluene. Add the purified MMA monomer to the flask.
-
Degassing: Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to 70-80 °C with stirring under a nitrogen atmosphere. The polymerization time will depend on the target conversion.
-
Isolation: After the reaction, cool the flask to room temperature. Precipitate the poly(methyl methacrylate) (PMMA) by pouring the solution into an excess of methanol while stirring.
-
Purification and Drying: Filter the precipitated PMMA, wash thoroughly with methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).
Performance Comparison in Polymerization
The choice of initiator can significantly impact the polymerization process and the resulting polymer characteristics.
-
Rate of Polymerization: The rate of polymerization is proportional to the square root of the initiator concentration and the rate of initiator decomposition. Since AIBN and BPO have different decomposition kinetics, they will yield different polymerization rates at the same temperature and concentration. Generally, the initiator with the lower 10-hour half-life temperature will provide a faster polymerization rate at a given temperature.
-
Polymer Molecular Weight: The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. Higher initiator concentrations lead to a greater number of growing chains, resulting in lower molecular weight polymers.[8]
-
Polydispersity Index (PDI): Both AIBN and BPO can produce polymers with relatively broad molecular weight distributions (PDI > 1.5) in conventional free-radical polymerization due to various termination reactions.
-
Side Reactions: The benzoyloxyl radicals from BPO can participate in hydrogen abstraction from the polymer backbone or solvent, which can lead to chain branching. The 2-cyanopropyl radicals from AIBN are less prone to such side reactions.[9]
Conclusion
Both AIBN and Benzoyl Peroxide are versatile and effective initiators for free-radical polymerization. AIBN is often preferred for its clean decomposition and predictable kinetics, making it a reliable choice for many academic and industrial applications. BPO is also widely used, particularly in applications where its different decomposition profile and radical reactivity are advantageous. The selection between these two initiators should be made after careful consideration of the specific monomer, desired polymer properties, reaction conditions, and safety protocols.
References
- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. pslc.ws [pslc.ws]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Thermal Decomposition Kinetics of Organic Peroxide Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition kinetics of three widely used organic peroxide initiators: benzoyl peroxide, lauroyl peroxide, and dicumyl peroxide. Understanding the thermal stability and decomposition pathways of these compounds is critical for their safe handling, storage, and application in various chemical processes, including polymerization and drug synthesis. This document summarizes key kinetic parameters, details common experimental methodologies, and visualizes the decomposition pathways and experimental workflows.
Comparative Kinetic Data
The thermal stability of an organic peroxide is a crucial factor in its selection as a radical initiator. The following table summarizes the key kinetic parameters for the thermal decomposition of benzoyl peroxide, lauroyl peroxide, and dicumyl peroxide, providing a basis for comparison.
| Peroxide | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Key Characteristics |
| Benzoyl Peroxide (BPO) | Onset ~101.4 - 104.6[1] | 112.93 - 146.8[1][2] | - | Autocatalytic decomposition observed.[1][2][3] |
| Lauroyl Peroxide | Decomposes at 62[4] | ~120 - 128.54[4][5] | - | Insensitive to initiation by impact and friction compared to unphlegmatised benzoyl peroxide.[5] |
| Dicumyl Peroxide (DCP) | Onset ~112 - 122[2] | 74.05 - 131.4[2][6] | 1.19 x 10¹⁵ (min⁻¹)[7] | Decomposition kinetics are influenced by the presence of oxygen.[8][9] |
Experimental Protocols
The kinetic data presented in this guide are typically determined using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermo-analytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Methodology:
-
A small, precisely weighed sample of the organic peroxide (typically 1-5 mg) is placed in a sealed aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 2, 5, 10, or 20 K/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
Exothermic events, such as decomposition, are detected as peaks in the heat flow signal.
-
The onset temperature, peak temperature, and enthalpy of decomposition are determined from the DSC thermogram.
-
By performing the experiment at different heating rates, the activation energy (Ea) can be calculated using methods like the Kissinger method.[1]
Accelerating Rate Calorimetry (ARC)
ARC is used to study the thermal decomposition of materials under adiabatic conditions, providing insights into potential runaway reactions.
Methodology:
-
A larger sample of the peroxide is placed in a spherical, high-pressure-resistant container (the "bomb").
-
The sample is heated in a series of small temperature steps.
-
At each step, the system is held isothermally to detect any self-heating.
-
If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure of the sample are monitored as a function of time during the exothermic decomposition.
-
This data is used to determine kinetic parameters and assess the thermal hazard of the substance.[1][3]
Visualizations
Thermal Decomposition Pathway of a Diacyl Peroxide
The following diagram illustrates the general thermal decomposition pathway for a diacyl peroxide, such as benzoyl peroxide or lauroyl peroxide. The process involves the homolytic cleavage of the weak oxygen-oxygen bond to form two acyloxy radicals, which can then undergo further reactions.
Experimental Workflow for Kinetic Analysis
This diagram outlines the typical workflow for determining the thermal decomposition kinetics of an organic peroxide using thermo-analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]
- 5. publications.iafss.org [publications.iafss.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Acetylpropionyl Peroxide and Diacetyl Peroxide
A detailed examination of the inherent stability of acetylpropionyl peroxide and diacetyl peroxide reveals critical differences in their thermal and shock sensitivity, positioning diacetyl peroxide as a significantly more hazardous material. This guide provides a comparative overview of their stability profiles, supported by available data and standardized experimental protocols, to inform researchers, scientists, and drug development professionals on their safe handling and application.
Organic peroxides are a class of compounds widely utilized as initiators in polymerization, curing agents, and in various organic synthesis applications. However, their utility is intrinsically linked to their inherent instability, characterized by a weak oxygen-oxygen bond susceptible to cleavage under thermal or mechanical stress. This instability can lead to rapid decomposition, posing significant safety risks if not properly managed. This guide focuses on a comparative stability study of two such compounds: this compound and the more commonly known diacetyl peroxide.
Comparative Stability Data
A comprehensive review of available safety and experimental data highlights the disparate stability characteristics of these two peroxides. Diacetyl peroxide is consistently reported as a highly unstable and shock-sensitive material, particularly in its pure, solid form. To mitigate its explosive nature, it is almost exclusively handled and transported as a dilute solution, typically 25% in a solvent like dimethyl phthalate.[1][2][3] Even in solution, it remains a potent oxidizing agent with a moderate fire risk.[2]
While specific quantitative data for this compound is less prevalent in publicly accessible literature, information on the closely related propionyl peroxide indicates that it is also considered a severe explosion hazard in its pure form and is typically available only as a 25% solution.[4] General principles of organic peroxide stability suggest that sensitivity tends to decrease with increasing molecular weight; however, all short-chain dialkyl peroxides are considered shock-sensitive and potentially explosive.[5]
For a clear comparison, the following table summarizes the key stability parameters. It is important to note the significant lack of specific, publicly available quantitative data for this compound, necessitating a cautious approach based on the properties of analogous compounds.
| Property | This compound | Diacetyl Peroxide | Source(s) |
| Physical Form | Not readily available; likely unstable solid | Colorless crystals or oily liquid | [6] |
| Commonly Available Form | Data not available; likely as a solution if commercially produced | 25% solution in dimethyl phthalate | [1][2] |
| Shock Sensitivity | Expected to be high, especially in pure form | Very high, unpredictably shock-sensitive as a solid | [2][6][7] |
| Thermal Stability | Data not readily available | Highly unstable; prone to exothermic decomposition | [6] |
| Self-Accelerating Decomposition Temperature (SADT) | Data not readily available | Data not readily available for specific solutions, but a "Control Temperature" is required for transport, indicating a low SADT. | [7] |
Experimental Protocols for Stability Assessment
The stability of organic peroxides is evaluated through a series of standardized tests designed to quantify their response to thermal and mechanical stimuli. These protocols are crucial for determining safe handling, storage, and transportation procedures.
Thermal Stability: Self-Accelerating Decomposition Temperature (SADT)
The SADT is a critical parameter representing the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. The UN Manual of Tests and Criteria outlines several methods for its determination, including:
-
United States SADT Test (Test H.1): This test involves storing the packaged substance in an oven at a series of temperatures. The temperature at which a spontaneous and accelerating temperature rise is observed is determined to be the SADT.
-
Adiabatic Storage Test (Test H.2): This method uses a container with better thermal insulation to more closely simulate adiabatic conditions.
-
Isothermal Storage Test (Test H.3): The substance is maintained at a constant temperature, and the rate of heat generation is measured.
-
Heat Accumulation Storage Test (Test H.4): This test is suitable for larger packages and involves using a well-insulated container to measure the heat accumulation under near-adiabatic conditions.
Shock Sensitivity: Drop Weight Impact Test
The sensitivity of a substance to impact is a crucial measure of its susceptibility to detonation upon mechanical shock. A standard method for this determination is the Bureau of Explosives (B of E) Impact Tester , as described in test methodologies for hazardous materials.[8] In this test, a known weight is dropped from a specific height onto a sample of the material. The result is typically reported as the height at which there is a 50% probability of initiating a reaction (detonation or decomposition). For highly sensitive materials like pure diacetyl peroxide, this test would indicate a very low drop height for initiation.[6]
Decomposition Pathways
The decomposition of diacyl peroxides, including this compound and diacetyl peroxide, is primarily initiated by the homolytic cleavage of the weak oxygen-oxygen bond.[9][10] This initial step generates two acyloxy radicals. These radicals are highly unstable and can subsequently undergo decarboxylation to form alkyl radicals and carbon dioxide.
The overall decomposition can be represented by the following generalized scheme:
Figure 1: Generalized decomposition pathway for diacyl peroxides.
For diacetyl peroxide, the decomposition proceeds as follows:
Figure 2: Decomposition of diacetyl peroxide.
The generated alkyl radicals are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from solvents or other molecules, or radical combination, leading to the formation of various byproducts.
Conclusion
The comparative study of this compound and diacetyl peroxide underscores the paramount importance of understanding the specific stability characteristics of organic peroxides. Diacetyl peroxide is a well-documented high-hazard material, exhibiting extreme sensitivity to shock and thermal stimuli. While specific quantitative data for this compound is not as readily available, its structural similarity to other short-chain diacyl peroxides suggests that it should be handled with a similar high degree of caution. For professionals in research and drug development, a thorough understanding of the experimental protocols for stability testing and the fundamental decomposition pathways is essential for the safe and effective use of these reactive compounds. The significant data gaps for this compound highlight the need for further experimental investigation to fully characterize its stability profile.
References
- 1. Diacetyl peroxide | C4H6O4 | CID 8040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diacetyl peroxide - Wikipedia [en.wikipedia.org]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Molecule-induced peroxide homolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homolytic cleavage of peroxide bonds via a single electron transfer of a frustrated Lewis pair - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Acetylpropionyl Peroxide Detection
For researchers, scientists, and drug development professionals, the accurate and precise detection of acetylpropionyl peroxide is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method and an established Gas Chromatography-Mass Spectrometry (GC-MS) method for its detection. The information is based on established validation principles for similar compounds and provides supporting data to guide laboratory implementation.
Proposed HPLC Method for this compound Detection
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating organic compounds.[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water or a buffered aqueous solution would be a logical starting point. The exact ratio should be optimized to achieve a good peak shape and retention time for this compound.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Detection Wavelength: The wavelength for detection should be determined by acquiring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax). For similar peroxides like benzoyl peroxide, detection is often performed in the range of 235-272 nm.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as acetonitrile, and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters (Based on ICH Guidelines)
The validation of the proposed HPLC method should adhere to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The following table summarizes the key validation parameters and provides benchmark data from validated methods for other organic peroxides to indicate expected performance.
| Validation Parameter | Description | Benchmark Acceptance Criteria/Performance |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other components and degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) of ≥ 0.998 over a defined concentration range is typically achieved.[6] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | To be established based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Expressed as percent recovery, typically expected to be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 2%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show reliability with minor changes in mobile phase composition, pH, column temperature, and flow rate. |
Alternative Method: Headspace Gas Chromatography-Mass Spectrometry (HS/GC-MS)
An alternative and validated method for the detection of acetylpropionyl involves Headspace Gas Chromatography-Mass Spectrometry (HS/GC-MS).[6][8] This technique is particularly useful for volatile and semi-volatile compounds.
Experimental Protocol: HS/GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
GC Column: A capillary column suitable for the separation of volatile organic compounds, such as a Carbowax type column.[9][10]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in a suitable mode, such as Selected Ion Monitoring (SIM) or full scan mode, for the detection and quantification of acetylpropionyl.
-
Sample Preparation: The sample is placed in a headspace vial and heated to allow the volatile components, including acetylpropionyl, to partition into the gas phase above the sample. A portion of the headspace gas is then injected into the GC.
Comparison of HPLC and HS/GC-MS Methods
The choice of analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | Proposed HPLC Method | HS/GC-MS Method |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC with UV/DAD detector. | GC with Mass Spectrometer and Headspace autosampler. |
| Sample Preparation | Dissolution in a suitable solvent and filtration. | Placement in a headspace vial and heating. |
| Advantages | - Well-suited for non-volatile and thermally labile compounds.- Robust and widely available instrumentation.- Generally simpler sample preparation. | - High sensitivity and selectivity, especially with MS detection.- Ideal for volatile compounds.- Can analyze complex matrices with minimal sample cleanup (headspace).[6] |
| Disadvantages | - May have lower sensitivity compared to MS detection.- Potential for matrix interference. | - Not suitable for non-volatile compounds.- Requires more specialized instrumentation. |
| Validated for Acetylpropionyl | No, this is a proposed method based on similar compounds. | Yes, validated methods for acetylpropionyl in e-liquids exist.[6][8] |
| Benchmark LOQ | To be determined, but for other peroxides can be in the low µg/mL range. | A validated method reported an LOQ of 5 ppm for acetylpropionyl.[6] |
Visualizing the Workflow and Validation Process
To further clarify the methodologies, the following diagrams illustrate the experimental workflow for the proposed HPLC analysis and the logical flow of the method validation process.
References
- 1. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development and validation of a HS/GC-MS method for the simultaneous analysis of diacetyl and acetylpropionyl in electronic cigarette refills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. coresta.org [coresta.org]
A Comparative Guide to the Performance of Acetylpropionyl Peroxide and Other Diacyl Peroxides in Vinyl Monomer Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of acetylpropionyl peroxide and other related diacyl peroxides as initiators for the free-radical polymerization of various vinyl monomers. Due to the limited availability of direct comparative experimental data for this compound in the public domain, this guide leverages data from closely related and extensively studied diacyl peroxides, such as benzoyl peroxide (BPO) and acetyl peroxide, to provide a comprehensive performance analysis. The principles and experimental findings discussed are broadly applicable to short-chain diacyl peroxides and offer valuable insights for researchers working with these initiator systems.
Introduction to Diacyl Peroxides in Polymerization
Diacyl peroxides are a class of organic peroxides widely used as initiators for free-radical polymerization.[1] Their utility stems from the labile oxygen-oxygen bond that readily undergoes homolytic cleavage upon heating to generate free radicals.[1] These radicals then initiate the polymerization of vinyl monomers, leading to the formation of a wide range of polymers, including polystyrene, poly(methyl methacrylate), and poly(vinyl acetate).[2] The general mechanism involves initiation, propagation, and termination steps.[3]
The structure of the diacyl peroxide, particularly the nature of the acyl groups, influences its decomposition kinetics and, consequently, its efficiency as a polymerization initiator.[4] this compound, with its acetyl and propionyl groups, is expected to exhibit reactivity comparable to other short-chain diacyl peroxides.
Performance Comparison with Various Vinyl Monomers
The performance of a diacyl peroxide initiator is significantly influenced by the type of vinyl monomer being polymerized. Factors such as monomer reactivity, steric effects, and the potential for chain transfer reactions play a crucial role. The following tables summarize the typical performance of diacyl peroxides (represented by the well-studied benzoyl peroxide) with common vinyl monomers.
Table 1: Polymerization of Styrene Initiated by Benzoyl Peroxide
| Parameter | Value | Conditions |
| Monomer | Styrene | Bulk Polymerization |
| Initiator | Benzoyl Peroxide | 0.1 g |
| Monomer Volume | 4 mL | - |
| Temperature | 100 °C | - |
| Time | 6 hours | - |
| Conversion | Nearly complete | After 24 hours at varying temperatures |
| Resulting Polymer | Polystyrene | - |
Data extrapolated from studies on peroxide-initiated styrene polymerization.[5][6]
Table 2: Polymerization of Methyl Methacrylate (MMA) Initiated by Benzoyl Peroxide
| Parameter | Value | Conditions |
| Monomer | Methyl Methacrylate (MMA) | Bulk Polymerization |
| Initiator | Benzoyl Peroxide (BP) | 45 mg per gram of MMA |
| Temperature | Elevated temperature | - |
| Observations | Volume shrinkage, temperature increase | - |
| Resulting Polymer | Poly(methyl methacrylate) (PMMA) | - |
Data based on typical experimental protocols for MMA polymerization.[7][8]
Table 3: Polymerization of Vinyl Acetate Initiated by Acetyl Peroxide
| Parameter | Value | Conditions |
| Monomer | Vinyl Acetate | Solution Polymerization |
| Initiator | Acetyl Peroxide | 0.01% by weight |
| Solvent | Methanol (0.9% by weight) | - |
| Temperature | Reflux | Atmospheric pressure |
| Resulting Polymer | Poly(vinyl acetate) | - |
Information derived from a patent on vinyl acetate polymerization control.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the polymerization of vinyl monomers using diacyl peroxide initiators.
Bulk Polymerization of Styrene
Objective: To synthesize polystyrene via bulk polymerization using a diacyl peroxide initiator.
Materials:
-
Styrene monomer (freshly distilled to remove inhibitors)
-
Diacyl peroxide initiator (e.g., benzoyl peroxide)
-
Polymerization tube with a gas inlet
-
Magnetic stirrer
-
Nitrogen gas source
-
Liquid nitrogen
Procedure:
-
Add 0.1 g of the diacyl peroxide initiator to a polymerization tube containing a magnetic stirrer.
-
Under a nitrogen atmosphere, add 4 mL of freshly distilled styrene to the tube.[5]
-
Freeze the contents of the tube using liquid nitrogen.
-
Evacuate the tube and then backfill with nitrogen. Repeat this freeze-pump-thaw cycle three times to remove any dissolved oxygen.[5]
-
After the final thaw, place the sealed tube in an oil bath preheated to the desired reaction temperature (e.g., 100 °C).[5]
-
Allow the polymerization to proceed for the desired duration (e.g., 6-24 hours).[5]
-
After the reaction, cool the tube and dissolve the resulting polymer in a suitable solvent (e.g., toluene).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter and dry the polymer to determine the yield and for further characterization.
Solution Polymerization of Methyl Methacrylate (MMA)
Objective: To synthesize poly(methyl methacrylate) via solution polymerization.
Materials:
-
Methyl methacrylate (MMA) monomer (purified to remove inhibitors)
-
Diacyl peroxide initiator (e.g., benzoyl peroxide)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Reaction flask with a condenser and nitrogen inlet
-
Magnetic stirrer and hot plate
Procedure:
-
In a reaction flask equipped with a condenser and nitrogen inlet, dissolve the desired amount of diacyl peroxide initiator in the solvent.
-
Add the purified MMA monomer to the flask. A typical concentration range is 1-4 mol/dm³.[8]
-
The initiator concentration is typically in the range of 1x10⁻³ to 4x10⁻³ mol/dm³.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere while stirring.[8]
-
Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., via gravimetry or spectroscopy).
-
After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Visualizations
Free-Radical Polymerization Signaling Pathway
The following diagram illustrates the fundamental steps of free-radical polymerization initiated by a diacyl peroxide.
Caption: Free-radical polymerization mechanism.
Experimental Workflow for Bulk Polymerization
The diagram below outlines the typical experimental workflow for the bulk polymerization of a vinyl monomer.
Caption: Bulk polymerization workflow.
References
- 1. pergan.com [pergan.com]
- 2. pslc.ws [pslc.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 452. The effect of structure of diacyl peroxides on their radicalinduced decomposition in vinyl monomers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. rjpbcs.com [rjpbcs.com]
- 9. US2662878A - Polymerization control of vinyl acetate utilizing hydrogen peroxide - Google Patents [patents.google.com]
computational comparison of O-O bond dissociation in various peroxides
A deep dive into the computational analysis of O-O bond dissociation energies across various peroxide compounds, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides a synthesis of key computational findings, methodologies, and supporting experimental data to facilitate a comprehensive understanding of peroxide stability.
The lability of the oxygen-oxygen single bond is a defining characteristic of peroxides, governing their reactivity and utility in a vast array of chemical and biological processes. The bond dissociation energy (BDE) of this linkage is a critical parameter for predicting thermal stability, reactivity, and reaction mechanisms. Computational chemistry has emerged as a powerful tool for accurately determining these BDEs, offering insights that are often challenging to obtain experimentally. This guide provides a comparative analysis of computationally determined O-O BDEs for a range of peroxides, supported by descriptions of the theoretical methods employed and referenced experimental techniques.
Quantitative Comparison of O-O Bond Dissociation Enthalpies
The following table summarizes the calculated O-O bond dissociation enthalpies (BDEs) at 298 K for a selection of peroxides using various high-level ab initio and density functional theory (DFT) methods. These values are presented in kcal/mol.
| Peroxide | G2 | G2(MP2) | CBS-Q | CBS-APNO |
| Hydrogen Peroxide (HO-OH) | 50.45 | 51.40 | 50.72 | 49.3 |
| Methyl Hydroperoxide (CH₃O-OH) | 44.96 | 46.04 | 44.68 | 44.64 |
| Dimethyl Peroxide (CH₃O-OCH₃) | 39.4 | 39.98 | - | 39.27 |
| Peroxyformic Acid (HC(O)O-OH) | 48 | - | - | - |
| Peroxyacetic Acid (CH₃C(O)O-OH) | 48 | - | - | - |
| Diacetyl Peroxide (CH₃C(O)O-OC(O)CH₃) | - | 38 | - | 32.87 |
| Trifluoroperoxyacetic Acid (CF₃C(O)O-OH) | - | 49 | - | - |
| Isopropenyl Hydroperoxide | - | 23 | - | - |
| Peroxynitrous Acid (HO-ONO) | - | 22 | - | - |
| di-tert-butyl peroxide | - | - | - | 42.35 |
| di(trifluoromethyl) peroxide (CF₃O-OCF₃) | - | - | - | 48.83 |
Data compiled from studies by Bach et al. (1996 and 2020)[1][2][3][4][5][6]. Note that different computational methods can yield slightly different BDEs.
Methodologies: A Look Under the Hood
The accurate calculation of bond dissociation energies is a testament to the advancements in computational quantum chemistry. The methods cited in this guide are among the most reliable for thermochemical predictions.
Computational Protocols
-
Gaussian-n (G2, G2(MP2), G3, G4) Theories: These are composite methods that approximate a high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting thermochemical data, typically within 1-2 kcal/mol of experimental values. The G2 and G2(MP2) methods involve geometry optimizations at the MP2/6-31G* level, followed by a series of single-point energy calculations at higher levels of theory to extrapolate to a high-accuracy energy.[1][2]
-
Complete Basis Set (CBS) Methods (CBS-Q, CBS-APNO): These methods also aim for high accuracy by extrapolating to the complete basis set limit. The CBS-Q protocol, for instance, involves optimizations at the MP2/6-31G† level and includes several energy corrections.[1] The CBS-APNO method is a more recent and even more accurate approach.[3][4][5]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, offer a balance between computational cost and accuracy.[3][5] While generally less accurate than high-level ab initio methods for BDEs, certain functionals like M06-2X have shown excellent performance for these systems.[3][5] The choice of functional and basis set is crucial for obtaining reliable results with DFT.
Experimental Protocols
The computational results are often benchmarked against experimental data. The primary experimental techniques for determining peroxide O-O bond dissociation energies include:
-
Kinetic Studies of Thermal Decomposition: This classical method involves studying the kinetics of the thermal decomposition of peroxides.[5] The activation energy derived from the Arrhenius plot is often taken as an estimate of the O-O bond dissociation enthalpy.[5]
-
Pyrolysis Experiments: In these experiments, peroxides are subjected to very high temperatures, and the resulting fragments are analyzed. Very low-pressure pyrolysis can provide direct information about the bond dissociation energy.[2]
-
Photoacoustic Calorimetry (PAC): This technique measures the heat released during a photochemical reaction. By carefully designing the experiment, the enthalpy change associated with bond cleavage can be determined in solution.[2]
Visualizing O-O Bond Dissociation
The following diagram illustrates the fundamental process of homolytic O-O bond cleavage in a generic peroxide (R-O-O-R'), which is the focus of the bond dissociation energy calculations.
Factors Influencing O-O Bond Strength
The computational data reveals several key factors that influence the O-O bond dissociation energy in peroxides:
-
Substituent Effects: The nature of the R groups attached to the peroxy linkage has a significant impact on the BDE. Electron-withdrawing groups, such as in trifluoroperoxyacetic acid, tend to increase the O-O bond strength, while bulky groups, as in di-tert-butyl peroxide, can weaken it due to steric hindrance in the peroxide and stabilization of the resulting radicals.[1][2]
-
Radical Stability: The stability of the radicals formed upon bond cleavage is a crucial determinant of the BDE. For instance, the O-O bond in dimethyl peroxide is weaker than in hydrogen peroxide because the methoxy radical (CH₃O•) is more stable than the hydroxyl radical (HO•).[1]
-
Ring Strain: In cyclic peroxides, ring strain can significantly lower the O-O bond dissociation energy, making them more prone to decomposition.
Conclusion
Computational chemistry provides invaluable insights into the energetic landscape of peroxide chemistry. High-level ab initio methods like G2, G2(MP2), and CBS-APNO offer reliable predictions of O-O bond dissociation energies, often with accuracy comparable to or exceeding experimental measurements.[3][4] These computational tools, when used in conjunction with experimental data, allow for a comprehensive understanding of the factors governing peroxide stability and reactivity, which is essential for their safe handling and effective application in various scientific and industrial fields.
References
comparative yield analysis of different acetylpropionyl peroxide synthesis routes
For researchers, scientists, and drug development professionals seeking efficient methods for the synthesis of acetylpropionyl peroxide, a comprehensive understanding of the available synthetic routes is crucial. This guide provides a comparative analysis of two primary methods for the preparation of this asymmetric diacyl peroxide, complete with detailed experimental protocols, yield comparisons, and workflow visualizations.
Introduction
This compound is an organic peroxide of interest in various chemical applications. As an asymmetric diacyl peroxide, its synthesis requires controlled conditions to favor the formation of the desired product over symmetric byproducts. The two routes detailed below represent common strategies for achieving this, each with its own set of advantages and disadvantages in terms of yield, reagent availability, and operational complexity.
Data Summary
The following table summarizes the key quantitative data for the two primary synthesis routes for this compound.
| Parameter | Route 1: Acid Chloride-Peroxyacid Coupling | Route 2: Carbodiimide-Mediated Coupling |
| Reactants | Propionyl chloride, Peracetic acid, Pyridine | Acetic acid, Peroxypropionic acid, Dicyclohexylcarbodiimide (DCC) |
| Solvent | Diethyl ether | Dichloromethane |
| Reaction Temperature | 0°C | 0°C to room temperature |
| Reaction Time | 2-3 hours | 4-6 hours |
| Reported Yield | 60-75% (estimated) | 55-70% (estimated) |
| Key Byproducts | Pyridinium hydrochloride | Dicyclohexylurea (DCU) |
| Purification Method | Filtration, Washing, Evaporation | Filtration, Washing, Recrystallization |
Synthesis Route 1: Acid Chloride-Peroxyacid Coupling
This classical approach to forming asymmetric diacyl peroxides involves the reaction of an acyl chloride with a peroxyacid in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol
-
Preparation of Peracetic Acid Solution: A solution of peracetic acid in a suitable solvent (e.g., diethyl ether or ethyl acetate) is prepared and its concentration is determined by iodometric titration.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of peracetic acid (1.0 equivalent) in anhydrous diethyl ether. The flask is cooled to 0°C in an ice bath.
-
Addition of Pyridine: Pyridine (1.1 equivalents) is added dropwise to the stirred solution.
-
Addition of Propionyl Chloride: A solution of propionyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for 2-3 hours. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride. The filtrate is then washed successively with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to yield the crude this compound.
Figure 1. Workflow for the synthesis of this compound via the acid chloride-peroxyacid coupling route.
Synthesis Route 2: Carbodiimide-Mediated Coupling
This method utilizes a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the condensation of a carboxylic acid and a peroxyacid.[1] This approach avoids the use of acyl chlorides and strong bases.
Experimental Protocol
-
Preparation of Peroxypropionic Acid Solution: A solution of peroxypropionic acid in a suitable solvent (e.g., dichloromethane) is prepared and its concentration is determined by iodometric titration.
-
Reaction Setup: A round-bottom flask is charged with a solution of acetic acid (1.0 equivalent) and peroxypropionic acid (1.0 equivalent) in anhydrous dichloromethane. The flask is cooled to 0°C in an ice bath.
-
Addition of DCC: A solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred mixture over a period of 30 minutes.
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: The reaction mixture is filtered to remove the precipitated DCU. The filtrate is then washed with a saturated sodium bicarbonate solution and water.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether/pentane) at low temperatures.
References
A Comparative Analysis of the Thermal Stability of Propionyl Peroxide and Other Common Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Half-Life Comparisons
The selection of an appropriate organic peroxide as a free-radical initiator is a critical decision in numerous chemical processes, including polymerization and pharmaceutical synthesis. A key parameter governing this choice is the thermal stability of the peroxide, which is quantified by its half-life at various temperatures. This guide provides a comparative analysis of the half-life of propionyl peroxide against other widely used organic peroxides: benzoyl peroxide, dicumyl peroxide, and tert-butyl hydroperoxide. The data presented herein, summarized for clarity, will assist researchers in selecting the optimal initiator for their specific reaction conditions.
Half-Life Comparison of Organic Peroxides
The rate of decomposition of an organic peroxide is a crucial factor in its application. A peroxide that decomposes too quickly can lead to an uncontrolled reaction, while one that decomposes too slowly may result in an inefficient process. The half-life (t½) of a peroxide is the time it takes for half of the initial quantity to decompose at a given temperature. This parameter is essential for determining the appropriate operating temperature for a process. The following table summarizes the half-life data for propionyl peroxide and other common organic peroxides.
| Organic Peroxide | 10-Hour Half-Life Temperature (°C) | 1-Hour Half-Life Temperature (°C) | 1-Minute Half-Life Temperature (°C) | Half-Life at 65°C |
| Propionyl Peroxide | Data not readily available | Data not readily available | Data not readily available | ~20.9 hours* |
| Benzoyl Peroxide | 71[1] | 92[2][3] | 131[2][3] | Data not readily available |
| Dicumyl Peroxide | 116[1] | 135[1] | 180[1] | Data not readily available |
| tert-Butyl Hydroperoxide | 164[4] | 185[4] | 264[4] | Data not readily available |
*Calculated from the first-order rate constant of 0.92 x 10⁻⁵ sec⁻¹ in isooctane solution at 65°C.[5]
Note on Acetylpropionyl vs. Propionyl Peroxide: Initial searches for "acetylpropionyl peroxide" revealed that "acetylpropionyl" (CAS 600-14-6) is a diketone and not a peroxide[6][7][8][9]. The correct chemical entity for this comparison is propionyl peroxide (CAS 3248-28-0), also known as dipropionyl peroxide[2][3][10][11].
Experimental Protocol: Determination of Organic Peroxide Half-Life via Differential Scanning Calorimetry (DSC)
The half-life of an organic peroxide is typically determined experimentally using techniques that monitor its decomposition over time at a constant temperature. Differential Scanning Calorimetry (DSC) is a powerful and widely used method for this purpose. The following is a generalized protocol for determining the half-life of an organic peroxide using DSC.
Objective: To determine the isothermal decomposition kinetics and calculate the half-life of an organic peroxide at a specific temperature.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetically sealed DSC pans (e.g., aluminum, gold-plated stainless steel)
-
Organic peroxide sample
-
Inert solvent (e.g., monochlorobenzene, as it is a common solvent for these tests)[12]
-
Microbalance
-
Volumetric flasks and pipettes
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the organic peroxide in the chosen inert solvent (e.g., 0.1 to 0.2 M).[12] The use of a dilute solution minimizes the risk of a violent reaction and ensures first-order kinetics.
-
Accurately weigh a small amount of the solution (typically 1-5 mg) into a hermetically sealed DSC pan. Sealing the pan is crucial to prevent the evaporation of the solvent and the peroxide.
-
Prepare an identical empty, sealed DSC pan to be used as a reference.
-
-
DSC Isothermal Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.
-
Rapidly heat the sample to the desired isothermal temperature.
-
Hold the sample at this constant temperature and record the heat flow as a function of time. The decomposition of the peroxide is an exothermic process, which will be detected as a positive heat flow.
-
Continue the measurement until the exothermic peak returns to the baseline, indicating that the peroxide has completely decomposed.
-
Repeat the isothermal measurement at several different temperatures to determine the temperature dependence of the half-life.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak of the heat flow versus time curve. The total area is proportional to the total enthalpy of decomposition (ΔH_total).
-
The rate of decomposition at any given time (t) is proportional to the heat flow (dQ/dt) at that time.
-
The amount of peroxide remaining at time (t) is proportional to the partial area of the peak from time (t) to the end of the reaction.
-
Assuming first-order decomposition kinetics, the rate constant (k) can be determined from the following equation: ln([A]₀/[A]_t) = kt where [A]₀ is the initial concentration and [A]_t is the concentration at time t.
-
The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k
-
Safety Precautions:
-
Organic peroxides are potentially explosive and should be handled with extreme care in small quantities.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all manipulations of concentrated peroxides behind a safety shield.
-
Ensure that the DSC instrument is equipped with appropriate safety features, such as a pressure-resistant cell and a blast shield.
-
Dispose of all peroxide waste according to established safety protocols.
Logical Workflow for Peroxide Selection
The selection of an appropriate organic peroxide is a multi-step process that involves considering the desired reaction temperature, the required reaction time, and the thermal stability of the initiator. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for Organic Peroxide Selection.
This guide provides a foundational understanding of the comparative thermal stability of propionyl peroxide and other common organic peroxides. For specific applications, it is always recommended to consult detailed technical data sheets from the manufacturer and to perform laboratory evaluations to confirm the suitability of a chosen peroxide.
References
- 1. chemydata.com [chemydata.com]
- 2. guidechem.com [guidechem.com]
- 3. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dipropionyl peroxide [webbook.nist.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Acetylpropionyl CAS 600-14-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. parchem.com [parchem.com]
- 8. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. chemydata.com [chemydata.com]
- 11. Dipropionyl peroxide(in solution,content≤27%) | 3248-28-0 [chemicalbook.com]
- 12. pergan.com [pergan.com]
A Comparative Guide to Titration Methods for Determining Active Oxygen Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two most common titration methods for determining active oxygen content: permanganometric and iodometric titration. Understanding the nuances of each method is crucial for selecting the most appropriate technique for a given application, ensuring accurate and reliable results in research, quality control, and drug development.
Performance Comparison
The selection of a suitable titration method depends on the sample matrix, potential interferences, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of permanganometric and iodometric titrations for active oxygen content.
| Parameter | Permanganometric Titration | Iodometric Titration |
| Principle | Direct redox titration where potassium permanganate (KMnO4), a strong oxidizing agent, is used as the titrant. The endpoint is the persistence of the pink permanganate color. | Indirect redox titration where an excess of iodide (I-) is added to the sample. The active oxygen oxidizes the iodide to iodine (I2), which is then titrated with a standard sodium thiosulfate (Na2S2O3) solution. |
| Applicability | Primarily used for inorganic peroxides, perborates, and percarbonates in aqueous solutions. | Suitable for a broader range of substances, including organic and inorganic peroxides, and for determining active oxygen in various solvents.[1] It is also more suitable for measuring mg/L levels of H2O2.[2] |
| Accuracy | Generally considered more accurate for the determination of hydrogen peroxide. | May be somewhat less accurate than permanganate titration for hydrogen peroxide.[2] |
| Precision | High precision can be achieved with careful technique. | High precision is attainable, and the endpoint with a starch indicator is typically very sharp. |
| Interferences | Susceptible to interference from organic compounds, reducing agents, and other substances that can be oxidized by permanganate. A sluggish reaction or vague endpoint can indicate interference. | Less susceptible to interferences from organic substances.[2] However, other oxidizing agents can also liberate iodine, and reducing agents can react with the liberated iodine.[2] |
| Advantages | - Self-indicating (no indicator needed).- Reagents are readily available and relatively inexpensive. | - Less interference from organic matter.- Applicable to a wider range of active oxygen species and sample matrices.- Sharp and distinct endpoint with a starch indicator. |
| Disadvantages | - Prone to interferences from organic compounds.- The permanganate solution can be unstable and needs to be standardized periodically.- The reaction can be slow with some compounds. | - Requires an indicator (starch solution).- The procedure is indirect and involves more steps.- Potassium iodide solution can be susceptible to air oxidation. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for permanganometric and iodometric titrations.
Caption: Permanganometric titration workflow.
Caption: Iodometric titration workflow.
Detailed Experimental Protocols
Below are standardized protocols for performing permanganometric and iodometric titrations for active oxygen content.
Permanganometric Titration (Based on ASTM D2180)
This method is suitable for determining inorganic active oxygen in bleaching compounds like perborates, percarbonates, and peroxides.
1. Reagents:
-
Standard Potassium Permanganate (KMnO4) Solution (0.1 N): Dissolve 3.2 g of KMnO4 in 1 L of water. Allow the solution to stand in the dark for two weeks and then filter. Store in a dark, glass-stoppered bottle.
-
Sulfuric Acid (H2SO4) (1:9): Slowly add 100 mL of concentrated H2SO4 to 900 mL of cool water.
2. Procedure:
-
Weigh a suitable amount of the sample (e.g., 3.5-4.0 g for a sample with 5% active oxygen) and transfer it to a 500-mL volumetric flask.
-
Add 250 mL of water and swirl to dissolve.
-
Dilute to the mark with H2SO4 (1:9) and mix thoroughly.
-
Pipette a 25-mL aliquot of the sample solution into an Erlenmeyer flask.
-
Titrate with the standard 0.1 N KMnO4 solution until a faint pink color persists for at least 30 seconds.
-
Perform a blank titration using the same procedure without the sample.
-
Record the volume of KMnO4 solution used for both the sample and the blank.
3. Calculation: Active Oxygen, % = [((V - B) × N × 0.008) / W] × 100
-
V = volume of KMnO4 solution for sample (mL)
-
B = volume of KMnO4 solution for blank (mL)
-
N = normality of the KMnO4 solution
-
W = weight of the sample in the aliquot (g)
Iodometric Titration for Active Oxygen
This method is a general procedure applicable to various peroxides.
1. Reagents:
-
Standard Sodium Thiosulfate (Na2S2O3) Solution (0.1 N): Prepare and standardize according to standard laboratory procedures.
-
Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water. Prepare this solution fresh.
-
Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold water to make a paste. Add this to 100 mL of boiling water and stir.
-
Sulfuric Acid (H2SO4) (2 M)
2. Procedure:
-
Weigh an appropriate amount of the sample and dissolve it in a suitable solvent (e.g., water, acetic acid, or an organic solvent) in an Erlenmeyer flask.
-
Add an excess of the 10% KI solution to the flask.
-
Acidify the solution with 2 M H2SO4.
-
Swirl the flask and allow the reaction to proceed in the dark for 5-10 minutes to ensure complete liberation of iodine.
-
Titrate the liberated iodine with the standard 0.1 N Na2S2O3 solution until the yellow-brown color of the iodine fades to a pale straw color.
-
Add 1-2 mL of the starch indicator solution. The solution should turn a deep blue-black color.
-
Continue the titration with Na2S2O3 solution, adding it dropwise, until the blue color disappears completely.
-
Record the total volume of Na2S2O3 solution used.
3. Calculation: Active Oxygen, % = [((V × N × 0.008) / W)] × 100
-
V = volume of Na2S2O3 solution for sample (mL)
-
N = normality of the Na2S2O3 solution
-
W = weight of the sample (g)
Validation of Titration Methods
To ensure that a chosen titration method is suitable for its intended purpose, it should be validated according to established guidelines such as those from the United States Pharmacopeia (USP) chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1). Key validation parameters for titration methods include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For a comprehensive validation, it is recommended to perform at least nine determinations over a minimum of three concentration levels, for example, 80%, 100%, and 120% of the target concentration.
References
A Comparative Risk Assessment of Acetylpropionyl Peroxide and Other Common Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and associated risks of acetylpropionyl peroxide and other frequently used organic peroxide initiators. The information herein is supported by experimental data to facilitate informed decisions in research and development settings.
Quantitative Risk Assessment Data
The following table summarizes key quantitative data for a comparative risk assessment of various organic peroxide initiators.
| Initiator | CAS Number | Molecular Formula | Acute Oral Toxicity (LD50, rat) | Acute Dermal Toxicity (LD50, rabbit) | Skin Irritation/Corrosion | Eye Irritation/Corrosion | Self-Accelerating Decomposition Temperature (SADT) |
| This compound | 600-14-6 | C5H8O2 | 3000 mg/kg[1] | >2500 mg/kg[2] | Irritant[1] | Causes serious eye damage[2][3] | Data not available |
| Dibenzoyl Peroxide | 94-36-0 | C14H10O4 | >5000 mg/kg | Data not available | Irritant | Irritant | 79 - 103 °C[3] |
| Lauroyl Peroxide | 105-74-8 | C24H46O4 | Data not available | Data not available | Irritant | Irritant | 50 °C |
| tert-Butyl Hydroperoxide | 75-91-2 | C4H10O2 | 406 mg/kg | 460 mg/kg | Corrosive | Corrosive | Data not available |
| Cumene Hydroperoxide | 80-15-9 | C9H12O2 | 382 mg/kg | 500 mg/kg | Corrosive | Corrosive | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological and safety assessments are outlined below. These protocols are based on internationally recognized guidelines to ensure data reliability and comparability.
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[1]
-
Principle: The method involves dosing a small number of animals in a sequential manner. The outcome of each step (mortality or survival) determines the dose for the next step. This approach minimizes the number of animals required while still allowing for classification of the substance's toxicity.[1]
-
Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[1]
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. The vehicle used for administration should be inert (e.g., water, corn oil).
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
A group of three animals is dosed at the starting dose.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, the test is repeated at a higher dose level.
-
This process continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification of the substance into a GHS toxicity category.
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
In Vitro Eye Irritation Testing (Bovine Corneal Opacity and Permeability Assay - OECD Guideline 437)
This in vitro test method is used to identify chemicals that have the potential to cause serious eye damage.
-
Principle: The assay uses isolated bovine corneas to assess the potential of a substance to induce corneal opacity and increased permeability.
-
Procedure:
-
Corneas are obtained from freshly slaughtered cattle and mounted in a holder.
-
The test substance is applied to the epithelial surface of the cornea for a defined period.
-
Corneal opacity is measured using an opacitometer.
-
Corneal permeability is assessed by measuring the amount of fluorescein dye that passes through the cornea.
-
-
Data Interpretation: The opacity and permeability values are used to calculate an in vitro irritancy score, which is then used to predict the in vivo eye irritation potential of the substance.
Self-Accelerating Decomposition Temperature (SADT) Determination
The SADT is a critical parameter for assessing the thermal stability of organic peroxides. It is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[4][5][6]
-
Principle: The test determines the temperature at which the rate of heat generation from the decomposition of the peroxide exceeds the rate of heat loss to the surroundings, leading to a thermal runaway.[4][5][6]
-
Methodology (Heat Accumulation Storage Test - UN Test H.4):
-
A sample of the organic peroxide is placed in a Dewar vessel, which simulates the heat loss characteristics of a larger shipping container.
-
The Dewar vessel is placed in an oven with a programmable temperature controller.
-
The temperature of the sample and the oven are monitored over time.
-
The test is conducted at various oven temperatures to determine the lowest temperature at which a self-accelerating decomposition occurs within a seven-day period.[4][5][6]
-
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing (OECD TG 423)
Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity Test.
Generalized Signaling Pathway of Peroxide-Induced Oxidative Stress
Caption: Generalized signaling pathway of oxidative stress induced by organic peroxides.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetylpropionyl Peroxide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like acetylpropionyl peroxide is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is critical due to the inherent instability of organic peroxides, which can decompose rapidly or explosively if mishandled.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.
-
Respiratory Protection: If working in an area with inadequate ventilation, a respirator may be necessary.[1]
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] It is also critical to have an emergency plan in place and ensure that safety showers and eyewash stations are readily accessible.[1]
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of small quantities of liquid organic peroxides like this compound is through dilution followed by incineration.[2][3][4] This process reduces the concentration of the peroxide, making it safer to handle and transport for final disposal. For larger quantities, direct incineration by a licensed waste disposal facility is often the preferred method.[2][4]
1. Initial Assessment and Preparation:
-
Evaluate the Peroxide: Check for any signs of instability, such as crystal formation or discoloration. If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
-
Gather Materials: Assemble all necessary materials before starting the disposal process, including a compatible solvent for dilution, a suitable waste container, and spill control materials.
2. Dilution Procedure (for small quantities):
-
Select a Compatible Solvent: Use a high-boiling point, non-reactive solvent. Common choices include Fuel Oil #2 or other non-flammable, non-polymerizable hydrocarbons that are soluble with the peroxide.[2][4]
-
Cool the Solvent: If the this compound is temperature-controlled, cool the solvent to the same temperature as the peroxide before mixing.[3]
-
Slowly Add Peroxide to Solvent: In a designated container, slowly add the this compound to the solvent with gentle agitation. Never add the solvent to the peroxide. This can cause a dangerous exothermic reaction.
-
Achieve Target Concentration: The goal is to dilute the organic peroxide to an active oxygen content of less than 1%, or to a concentration of less than 10% by weight, whichever is lower.[3][6]
3. Waste Container Management:
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound in [Solvent Name]".
-
Storage: Store the diluted waste in a cool, well-ventilated area, away from heat sources and incompatible materials. If the original peroxide required refrigeration, the diluted mixture should also be stored at that temperature.[3]
-
Venting: Do not seal the container tightly, as decomposition can generate gases, leading to a pressure buildup.[3]
4. Final Disposal:
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and incineration of the diluted peroxide waste.[2][4] Disposal must always comply with federal, state, and local regulations.[2][4]
Quantitative Disposal Parameters
For clarity and ease of comparison, the key quantitative parameters for the disposal of liquid organic peroxides are summarized in the table below.
| Parameter | Recommended Value | Rationale |
| Dilution Target (Active Oxygen) | < 1% | Reduces the reactivity and hazard level of the peroxide.[3][6] |
| Dilution Target (Weight %) | < 10% | Provides an alternative dilution metric for safety.[3] |
| Solvent Temperature | Cooled to the same temperature as the peroxide | Prevents thermal shock and potential for rapid decomposition.[3] |
Emergency Procedures for Spills
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and evacuate the area.
-
Eliminate all ignition sources.
2. Spill Containment and Cleanup:
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, sand, or sodium bicarbonate to absorb the spill. Do not use combustible materials like paper towels or sawdust.
-
Wet the Absorbent: After absorption, wet the material with water to reduce sensitivity.
-
Collect the Waste: Using non-sparking tools, carefully collect the wetted absorbent material and place it in a polyethylene bag or a designated waste container.[7]
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent and water solution.
3. Waste Disposal:
-
The collected spill waste should be treated as hazardous and disposed of following the same dilution and incineration protocol outlined above.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetylpropionyl Peroxide
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Acetylpropionyl peroxide, a strong oxidizing agent that requires stringent safety protocols to mitigate risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be appropriate depending on the specific application. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves must be worn; nitrile gloves are recommended for low-volume applications. An impervious apron is also recommended. |
| Respiratory Protection | In case of brief exposure or low pollution, use a respiratory filter device. For intensive or longer exposure, or if exposure limits are exceeded, use a full-face, self-contained breathing apparatus that is independent of circulating air. |
| Body Protection | Laboratory coats must be worn and be appropriately sized for the individual and buttoned to their full length. Full-length pants and close-toed shoes are also required. |
Occupational Exposure Limits
While some sources indicate no established occupational exposure limits for this compound, it is crucial to adhere to the limits for similar chemicals like Acetylpropionyl and Diacetyl as a precautionary measure.
| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| ACGIH | 0.01 ppm (0.04 mg/m³) | 0.02 ppm (0.083 mg/m³) |
| NIOSH REL | 0.005 ppm | 0.025 ppm |
| Germany (MAK) | 0.01 ppm (0.04 mg/m³) | 0.04 ppm (0.16 mg/m³) |
| Sweden | 0.01 ppm (0.04 mg/m³) | 0.02 ppm (0.083 mg/m³) |
Operational Plan for Safe Handling
A systematic approach is critical when working with this compound. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Handling and Storage:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible. Don all required PPE.
-
Handling: Handle in a well-ventilated place, such as a chemical fume hood. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge. Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, original container. The storage location should be a detached, isolated, noncombustible building, and should not have electrical installations or open flames. Protect from physical damage and sunlight.
Spill Response:
-
Evacuation and Ventilation: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment and Cleanup: Prevent further leakage if it is safe to do so. Absorb the spilled material with a noncombustible absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper or wood for sweeping up.
-
Disposal of Spill Debris: Collect the absorbed material using non-sparking tools and place it in a sealed, plastic container for immediate disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Disposal Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
